molecular formula C6H12O B096236 3-Methylpentanal CAS No. 15877-57-3

3-Methylpentanal

Cat. No.: B096236
CAS No.: 15877-57-3
M. Wt: 100.16 g/mol
InChI Key: YJWJGLQYQJGEEP-UHFFFAOYSA-N
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Description

3-Methylpentanal is a branched-chain aldehyde of significant interest in scientific research, primarily due to the distinct biological properties of its enantiomers. Studies have shown that the (3S)-enantiomer possesses an intensive green, fresh, and slightly pungent odor, detectable at very low thresholds, while the (3R)-enantiomer is nearly odorless . This pronounced stereodifferentiation makes this compound a valuable model compound in the field of flavor and fragrance chemistry for investigating structure-odor relationships and enantioselective analysis . Beyond sensory research, it serves as a versatile building block in organic synthesis. The molecule features multiple reactive sites, including an aldehyde group and a branched carbon chain, allowing it to undergo various condensation and functionalization reactions. Researchers utilize this compound in the synthesis of more complex molecules and as a substrate in catalytic studies, including asymmetric hydrogenation and other transformations to create chiral intermediates . Its role in exploring reaction mechanisms and developing new synthetic methodologies underscores its utility in advancing chemical science. This product is intended for Research Use Only (RUO) and is strictly for use in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpentanal
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InChI

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3
Source PubChem
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InChI Key

YJWJGLQYQJGEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
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DSSTOX Substance ID

DTXSID70871249
Record name 3-Methylvaleraldehyde
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Molecular Weight

100.16 g/mol
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CAS No.

15877-57-3
Record name 3-Methylpentanal
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Record name 3-METHYLPENTANAL
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Foundational & Exploratory

3-Methylpentanal: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentanal, an aliphatic aldehyde, serves as a versatile intermediate in the synthesis of a variety of organic compounds. Its utility is most pronounced in the fragrance and flavor industries, where its characteristic odor profile is leveraged, and it holds potential as a building block in the synthesis of more complex molecules for pharmaceutical applications.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and key reactions of this compound, intended for professionals in research and development.

Chemical Structure and Identification

This compound is a branched-chain aldehyde with the molecular formula C₆H₁₂O.[3] The structure features a pentanal backbone with a methyl group located at the third carbon position.

IdentifierValue
IUPAC Name This compound
Synonyms 3-Methylvaleraldehyde, 3-Ethylbutanal
CAS Number 15877-57-3
Molecular Formula C₆H₁₂O
SMILES CCC(C)CC=O
InChI InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2] A summary of its key quantitative physicochemical properties is presented below.

PropertyValue
Molecular Weight 100.16 g/mol
Density 0.799 - 0.8079 g/cm³
Boiling Point 117.63 - 123 °C at 760 mmHg
Melting Point -72.5 °C to -66 °C (estimated)[2]
Flash Point 17.8 °C
Solubility Soluble in organic solvents, with limited solubility in water.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 3-methyl-1-pentanol.[4] Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation as it is a mild oxidizing agent that can convert primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[5][6]

General Protocol for Oxidation of 3-Methyl-1-pentanol to this compound using PCC:

  • Reagent Preparation: In a fume hood, suspend pyridinium chlorochromate (PCC) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂). The use of an inert support like Celite can aid in the work-up process.[5]

  • Reaction: To the stirred suspension of PCC, add a solution of 3-methyl-1-pentanol in dichloromethane dropwise at room temperature. The reaction is typically exothermic and should be monitored.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filtrate is then washed with a mild basic solution (e.g., sodium bicarbonate) and brine.

  • Purification: The crude this compound can be purified by fractional distillation to yield the pure product.[7]

G cluster_synthesis Synthesis of this compound 3-Methyl-1-pentanol 3-Methyl-1-pentanol ReactionMixture Reaction Mixture 3-Methyl-1-pentanol->ReactionMixture 1. Addition PCC / CH2Cl2 PCC / CH2Cl2 PCC / CH2Cl2->ReactionMixture Oxidizing Agent Filtration Filtration ReactionMixture->Filtration 2. Separation Washing Washing Filtration->Washing 3. Aqueous Work-up CrudeProduct Crude this compound Washing->CrudeProduct FractionalDistillation FractionalDistillation CrudeProduct->FractionalDistillation 4. Purification PureProduct Pure this compound FractionalDistillation->PureProduct G cluster_oxidation Oxidation of this compound This compound This compound Reaction Oxidation Reaction This compound->Reaction KMnO4 KMnO4 KMnO4->Reaction Workup Acidic Work-up & Extraction Reaction->Workup Product 3-Methylpentanoic Acid Workup->Product G cluster_aldol Aldol Condensation of this compound Aldehyde1 This compound (Enolate Precursor) Enolate Enolate Formation Aldehyde1->Enolate Aldehyde2 This compound (Electrophile) Addition Nucleophilic Addition Aldehyde2->Addition Base Base Base->Enolate Enolate->Addition Adduct β-Hydroxy Aldehyde Addition->Adduct Dehydration Dehydration (optional, with heat) Adduct->Dehydration Product α,β-Unsaturated Aldehyde Dehydration->Product

References

3-Methylpentanal CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

CAS Number: 15877-57-3[1]

Molecular Formula: C₆H₁₂O[1]

Introduction

3-Methylpentanal is an organic compound classified as a branched-chain aliphatic aldehyde.[1] Its structure consists of a five-carbon pentane backbone with a methyl group at the third carbon and a terminal aldehyde functional group. This structure imparts specific chemical reactivity and physical properties that make it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and fragrance industries.[2] In the pharmaceutical sector, the presence of the aldehyde group and the specific methyl branching allows for the precise construction of complex organic molecules, serving as a precursor for active pharmaceutical ingredients (APIs).[2] Its characteristic pleasant odor also leads to its use in the formulation of fragrances and flavors.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference.

PropertyValueReference
Molecular Weight 100.16 g/mol [3]
Appearance Colorless liquid[1]
Odor Pleasant, characteristic[1]
Boiling Point 117.63 °C (estimate)[4]
Melting Point -72.5 °C (estimate)[4]
Density 0.8079 g/cm³ (estimate)[4]
Flash Point 17.8 °C[4]
Solubility Soluble in organic solvents, moderately soluble in water[1]
Refractive Index 1.4085 (estimate)[4]
InChI Key YJWJGLQYQJGEEP-UHFFFAOYSA-N[1]
SMILES CCC(C)CC=O[1]

Synthesis and Reactions

This compound is a versatile chemical intermediate that can be synthesized through various methods and participates in a range of chemical reactions.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 3-methyl-1-pentanol. Another industrially significant route is the hydroformylation of alkenes.

This compound can be prepared by the oxidation of isoamyl alcohol (3-methyl-1-butanol) using a suitable oxidizing agent, such as an acidic solution of potassium permanganate.[4]

Reaction Scheme:

G cluster_main Isoamyl_Alcohol Isoamyl Alcohol 3_Methylpentanal This compound Isoamyl_Alcohol->3_Methylpentanal Oxidation Oxidizing_Agent [O] (e.g., KMnO4, H+)

Conceptual Oxidation of Isoamyl Alcohol.

The hydroformylation of 2-pentene offers a direct route to this compound, alongside its isomer n-hexanal. The regioselectivity can be influenced by the choice of catalyst and reaction conditions. Rhodium-based catalysts with phosphine ligands are often employed to favor the branched aldehyde.[5]

Experimental Protocol:

  • Catalyst Preparation: In a clean, dry Schlenk flask under an inert atmosphere, dicarbonylacetylacetonatorhodium(I) and a suitable phosphine ligand (e.g., triphenylphosphine) are dissolved in anhydrous, degassed toluene. The mixture is stirred at room temperature for 30 minutes to form the active rhodium-phosphine complex catalyst solution.

  • Reactor Charging: The prepared catalyst solution is transferred to a high-pressure reactor under an inert atmosphere.

  • Reactant Introduction: A known amount of 2-pentene is introduced into the sealed reactor.

  • Reaction Execution: The reactor is pressurized with a 1:1 mixture of hydrogen (H₂) and carbon monoxide (CO) gas to the desired pressure (e.g., 20-100 atm). The reaction mixture is then heated to the target temperature (e.g., 80-120 °C) and stirred.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by gas chromatography (GC). Upon completion, the reactor is cooled, and the excess pressure is carefully released. The product mixture is then purified by distillation.

G cluster_workflow Hydroformylation of 2-Pentene start Start catalyst_prep Prepare Rh-phosphine catalyst solution start->catalyst_prep reactor_charge Charge reactor with catalyst solution catalyst_prep->reactor_charge add_pentene Introduce 2-pentene to reactor reactor_charge->add_pentene pressurize_heat Pressurize with H₂/CO and heat add_pentene->pressurize_heat reaction Stir at target temperature and pressure pressurize_heat->reaction monitor Monitor reaction by GC reaction->monitor workup Cool, depressurize, and purify by distillation monitor->workup end End workup->end

Experimental Workflow for the Hydroformylation of 2-Pentene.
Key Reactions of this compound

The aldehyde functional group in this compound is the primary site of its chemical reactivity, readily undergoing reduction, oxidation, and nucleophilic addition reactions.

This compound can be selectively reduced to the corresponding primary alcohol, 3-methyl-1-pentanol, using mild reducing agents such as sodium borohydride (NaBH₄).

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1 equivalent) in tetrahydrofuran (THF) or methanol (MeOH) in a round-bottom flask, sodium borohydride (1.2 equivalents) is added portion-wise at 0 °C.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 4 hours.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of aqueous ammonium chloride (NH₄Cl) or 1N hydrochloric acid (HCl) at 0 °C, followed by stirring for 2 hours.

  • Extraction and Purification: The resulting mixture is extracted with dichloromethane (DCM). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield 3-methyl-1-pentanol.[6]

G cluster_main 3_Methylpentanal This compound 3_Methyl_1_pentanol 3-Methyl-1-pentanol 3_Methylpentanal->3_Methyl_1_pentanol Reduction Reducing_Agent NaBH4 MeOH or THF

Reduction of this compound.

Applications in Drug Development and Fragrance Synthesis

This compound's unique structure makes it a valuable building block in both the pharmaceutical and fragrance industries.

Pharmaceutical Intermediate

The aldehyde functionality and the defined stereocenter (in chiral synthesis) of this compound make it an attractive starting material for the synthesis of more complex molecules with potential biological activity. It can be converted into various drug precursors through reactions such as aldol condensations, Wittig reactions, and reductive aminations, allowing for the elongation of the carbon chain and the introduction of new functional groups.[2]

Fragrance and Flavor Synthesis

In the fragrance industry, this compound itself contributes to certain scent profiles. More importantly, it serves as a precursor to other fragrance compounds. For instance, its reduction product, 3-methyl-1-pentanol, and its oxidation product, 3-methylpentanoic acid, can be esterified to produce a variety of esters with fruity and floral notes.

Analytical Workflow

The analysis of this compound, particularly in complex mixtures such as fragrance formulations, is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for GC-MS Analysis:

  • Sample Preparation: The sample containing this compound is diluted in a suitable solvent (e.g., ethanol). For trace analysis, headspace sampling may be employed, where the volatile components in the vapor phase above the sample are collected.

  • GC Separation: The prepared sample is injected into a gas chromatograph equipped with a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected. The resulting mass spectrum is a unique fingerprint of the molecule, which can be compared to a spectral library for identification.

  • Quantification: The abundance of this compound in the sample can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to a calibration curve generated from standards of known concentration.

G cluster_workflow GC-MS Analysis Workflow sample_prep Sample Preparation (Dilution/Headspace) gc_injection Injection into GC sample_prep->gc_injection gc_separation Separation on Capillary Column gc_injection->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis report Report Results data_analysis->report

Workflow for the GC-MS Analysis of this compound.

Conclusion

This compound is a significant C6 aldehyde with diverse applications stemming from its specific molecular structure. Its role as a versatile intermediate in the synthesis of pharmaceuticals and fragrances underscores its importance in industrial and research settings. The synthetic and analytical protocols outlined in this guide provide a foundation for its effective utilization and characterization. Further research into novel catalytic systems for its synthesis and its application in asymmetric synthesis could expand its utility in the development of new chemical entities.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of 3-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpentanal, a branched-chain aldehyde, is a volatile organic compound that contributes to the characteristic aroma profiles of a variety of fermented and heat-processed foods and beverages. Its presence is primarily a result of microbial metabolism, specifically the degradation of amino acids through the Ehrlich pathway. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathways, and detailed experimental protocols for its extraction and quantification from various matrices. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating flavor chemistry, microbial metabolism, and food science.

Natural Occurrence and Sources

This compound is a key aroma compound found in a range of food products, where it imparts malty, fruity, and cocoa-like notes. Its natural occurrence is predominantly linked to fermentation and aging processes in dairy products, alcoholic beverages, and cured meats.

Table 1: Quantitative Data on the Occurrence of this compound and Related Aldehydes in Various Food Products

Food ProductCompoundConcentration Range (µg/kg or µg/L)Reference(s)
Cheddar Cheese3-Methylbutanal150 - 300[1][2]
Cheddar Cheese2-Methylbutanal175 - 325[1]
Cheddar Cheese2-Methylpropanal150 - 350[1]
BeerPhenylacetaldehyde0.015 - 50[3]
BeerHexanal0.0009 - 10[3]
BeerFurfural0.52 - 1000[3]
Cooked BeefMeIQx (a heterocyclic amine)up to 8.2 ng/g[4]
Cooked BeefPhIP (a heterocyclic amine)1.9 - 30 ng/g[4]
Lambic BeerVarious AldehydesNot specified[5]

Note: Specific quantitative data for this compound is often reported in conjunction with its isomers (e.g., 3-methylbutanal) or as part of a broader class of aldehydes. The data for related aldehydes and other volatile compounds are provided for context.

Biosynthesis of this compound: The Ehrlich Pathway

The primary mechanism for the formation of this compound in natural systems is the Ehrlich pathway, a catabolic route for branched-chain amino acids. In this pathway, the amino acid L-isoleucine is converted to this compound through a series of enzymatic reactions.

The key steps in the Ehrlich pathway for the formation of this compound are:

  • Transamination: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvaleric acid, by a transaminase enzyme.

  • Decarboxylation: The α-keto acid is then decarboxylated by a decarboxylase to form this compound.

  • Reduction (optional): this compound can be further reduced by an alcohol dehydrogenase to form 3-methylpentanol.[6]

Ehrlich_Pathway Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvaleric acid Isoleucine->KetoAcid Transaminase Aldehyde This compound KetoAcid->Aldehyde Decarboxylase Alcohol 3-Methylpentanol Aldehyde->Alcohol Alcohol Dehydrogenase

Biosynthesis of this compound via the Ehrlich Pathway.

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds such as this compound from complex food matrices typically involves a sample preparation step to extract and concentrate the analytes, followed by instrumental analysis, most commonly Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for this purpose.

General Experimental Workflow

The following diagram illustrates the general workflow for the analysis of volatile compounds from food samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Cheese, Beer, Meat) Homogenization Homogenization/Grating (for solid samples) SampleCollection->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Equilibration Equilibration Vial->Equilibration Extraction SPME Fiber Exposure (Extraction) Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

General workflow for volatile compound analysis.
Detailed Protocol for Cheese Samples

This protocol is adapted from methodologies for the analysis of volatile compounds in cheese.[7][8][9][10]

  • Sample Preparation:

    • Grate a representative portion of the cheese sample (e.g., 20 g) into a headspace vial (e.g., 60 mL).[8]

    • Seal the vial with a polytetrafluoroethylene (PTFE)/silicone septum.

  • HS-SPME Procedure:

    • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds in cheese.[7]

    • Fiber Conditioning: Condition the SPME fiber in the GC injector at 270 °C for 60 minutes prior to first use or as recommended by the manufacturer.[8]

    • Equilibration: Place the sealed vial in a water bath or heating block and allow the sample to equilibrate at a specific temperature (e.g., 45 °C) for a set time (e.g., 20 minutes).[8][10]

    • Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 40 minutes) at the equilibration temperature.[8][10]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet for thermal desorption of the analytes (e.g., at 250 °C for a specified time).[8]

    • Gas Chromatograph (GC) Conditions:

      • Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., VF-5ms, 60 m x 0.25 mm x 0.25 µm), is suitable for separating aldehydes and other volatile flavor compounds.[8]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]

      • Oven Temperature Program: Start at an initial temperature (e.g., 40 °C) and hold for a period (e.g., 10 minutes), then ramp up to a final temperature (e.g., 240 °C) at a specific rate (e.g., 5 °C/min) and hold for a final period (e.g., 11 minutes).[8]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

      • Source Temperature: e.g., 200 °C.[8]

      • Mass Scan Range: m/z 29 to 400.[8]

Detailed Protocol for Beer Samples

This protocol is based on established methods for the analysis of volatile compounds in beer.[1][2][3][5][11][12]

  • Sample Preparation:

    • Degas the beer sample by sonication or repeated pouring between two beakers.

    • Transfer a specific volume of the degassed beer (e.g., 2 mL) into a headspace vial.[3]

    • For enhanced extraction of certain compounds, the addition of NaCl to the sample may be considered.

  • HS-SPME Procedure:

    • Fiber Selection: A PDMS/DVB fiber is often effective for the extraction of aldehydes and other key aroma compounds in beer.[3]

    • On-fiber Derivatization (Optional but recommended for aldehydes): To improve the stability and chromatographic behavior of aldehydes, on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed. This involves first exposing the fiber to the headspace of a PFBHA solution before exposing it to the beer sample headspace.[3]

    • Equilibration and Extraction: Agitate the sealed vial at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes) with the SPME fiber exposed to the headspace.[3]

  • GC-MS Analysis:

    • Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet.

    • Gas Chromatograph (GC) Conditions:

      • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often used.

      • Carrier Gas: Helium.

      • Oven Temperature Program: A suitable temperature program should be optimized to achieve good separation of the target analytes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for targeted quantification.

Detailed Protocol for Meat Samples

This protocol is a synthesis of methods used for the analysis of volatile compounds in cooked meat.[4][13][14][15][16]

  • Sample Preparation:

    • Cook the meat sample under controlled conditions (e.g., roasting, grilling) to a specific internal temperature.

    • Homogenize a known weight of the cooked meat sample (e.g., 2.5 g) with a salt solution (e.g., 5 mL of 25% NaCl) to aid in the release of volatile compounds.[15]

    • Transfer the homogenate to a headspace vial.

    • Add an internal standard if quantitative analysis is required.

  • HS-SPME Procedure:

    • Fiber Selection: A DVB/CAR/PDMS fiber is generally effective for the broad range of volatile compounds found in meat.[13][15]

    • Equilibration and Extraction: Incubate the sealed vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration, followed by exposure of the SPME fiber to the headspace for a defined extraction period (e.g., 45 minutes).

  • GC-MS Analysis:

    • Desorption: Thermally desorb the analytes in the GC inlet (e.g., at 250 °C).

    • Gas Chromatograph (GC) Conditions:

      • Column: A polar (e.g., WAX-type) or mid-polar column is suitable.

      • Carrier Gas: Helium.

      • Oven Temperature Program: A programmed temperature gradient is necessary to separate the wide range of volatile compounds present in meat.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Mass Scan Range: A typical range would be m/z 35-350.

Conclusion

This compound is a significant contributor to the flavor profiles of many important food products. Its formation is intrinsically linked to microbial amino acid metabolism via the Ehrlich pathway. The analytical methods detailed in this guide, particularly HS-SPME-GC-MS, provide robust and sensitive means for the identification and quantification of this compound and other volatile compounds. This technical guide serves as a foundational resource for professionals in food science, flavor chemistry, and related fields, enabling further research into the complex interplay of microbial activity, food processing, and sensory perception.

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 3-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpentanal is a chiral aldehyde containing a stereocenter at the third carbon of its pentanal backbone. This chirality gives rise to two non-superimposable mirror-image enantiomers: (R)-3-methylpentanal and (S)-3-methylpentanal. The distinct three-dimensional arrangement of these stereoisomers can lead to different biological and pharmacological properties, a critical consideration in drug development and other fields where stereospecific interactions are paramount. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, separation, and characterization. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers.

Introduction to the Chirality of this compound

This compound possesses a single chiral center at the C3 carbon atom, which is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a propyl aldehyde group. This structural feature results in the existence of two enantiomers, (R)- and (S)-3-methylpentanal.

G cluster_R (R)-3-Methylpentanal cluster_S (S)-3-Methylpentanal R_C3 C* R_H H R_C3->R_H R_CH3 CH3 R_C3->R_CH3 R_CH2CH3 CH2CH3 R_C3->R_CH2CH3 R_CH2CHO CH2CHO R_C3->R_CH2CHO S_C3 C* S_H H S_C3->S_H S_CH3 CH3 S_C3->S_CH3 S_CH2CH3 CH2CH3 S_C3->S_CH2CH3 S_CH2CHO CH2CHO S_C3->S_CH2CHO mirror cluster_S cluster_S cluster_R cluster_R

Figure 1. Enantiomers of this compound

The differing spatial arrangements of the substituents around the chiral center can lead to distinct interactions with other chiral molecules, such as biological receptors and enzymes. This is of particular importance in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with one specific enantiomer, while the other may be inactive or even cause adverse effects.

Synthesis of this compound Stereoisomers

The preparation of enantiomerically enriched or pure this compound can be achieved through two primary strategies: asymmetric synthesis, which aims to create a specific enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.

Asymmetric Synthesis

Conceptual Experimental Protocol: Asymmetric Organocatalytic Synthesis

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting α,β-unsaturated aldehyde (e.g., pent-2-enal) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add a chiral organocatalyst (e.g., a diarylprolinol silyl ether) and a suitable acid co-catalyst (e.g., benzoic acid) to the reaction mixture.

  • Nucleophile Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) and add the nucleophile (e.g., a Grignard reagent like methylmagnesium bromide) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

  • Characterization: The enantiomeric excess (ee) of the product should be determined using chiral GC or HPLC.

G start Starting Materials (α,β-unsaturated aldehyde, nucleophile) reaction Asymmetric Michael Addition (Chiral Organocatalyst) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification analysis Chiral GC/HPLC Analysis (Determine ee) purification->analysis product Enantiomerically Enriched This compound analysis->product

Figure 2. Asymmetric Synthesis Workflow
Chiral Resolution of Racemic this compound

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved by various methods, with chiral chromatography being one of the most effective.

Experimental Protocol: Chiral Gas Chromatography (GC) Separation

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

  • Chiral Stationary Phase (CSP): A commonly used CSP for the separation of chiral aldehydes is a derivatized cyclodextrin-based column (e.g., β-cyclodextrin).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program:

    • Initial oven temperature: 40-60 °C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 2-5 °C/min to a final temperature of 180-200 °C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Injector and Detector Temperatures: Typically set at 250 °C.

  • Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of racemic this compound in a suitable solvent (e.g., hexane).

  • Data Analysis: The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The peak areas can be used to determine the enantiomeric composition of the sample.

G sample Racemic this compound Sample injection Injection into GC sample->injection separation Separation on Chiral Column injection->separation detection Detection by FID separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram quantification Quantification of Enantiomers chromatogram->quantification

Figure 3. Chiral GC Separation Workflow

Physicochemical and Spectroscopic Properties

The enantiomers of this compound have identical physical properties in a non-chiral environment, such as boiling point, density, and refractive index. However, they exhibit opposite optical activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₂O
Molecular Weight100.16 g/mol
Boiling Point123-124 °C
Density0.825 g/mL
Specific Rotation [α]D
(R)-3-methylpentanalData not available in cited literature
(S)-3-methylpentanalData not available in cited literature

Note: Specific rotation values are highly dependent on the solvent, concentration, and temperature of the measurement and would need to be determined experimentally.

Spectroscopic Data

The mass spectra and NMR spectra of the individual enantiomers are expected to be identical. However, NMR spectroscopy using chiral shift reagents can be employed to distinguish between enantiomers.

Table 2: Spectroscopic Data for Racemic this compound

TechniqueKey Signals/Fragments
Mass Spectrometry (EI) m/z (% intensity): 100 (M+), 85, 71, 57, 43, 29
¹H NMR (CDCl₃, ppm) δ 9.77 (t, 1H, CHO), 2.42 (m, 2H, CH₂CHO), 1.95 (m, 1H, CH), 1.40 (m, 2H, CH₂CH₃), 0.92 (d, 3H, CHCH₃), 0.88 (t, 3H, CH₂CH₃)
¹³C NMR (CDCl₃, ppm) δ 202.8 (CHO), 51.5 (CH₂CHO), 36.4 (CH), 29.3 (CH₂CH₃), 19.5 (CHCH₃), 11.5 (CH₂CH₃)

Relevance in Drug Development and Other Industries

The stereochemistry of molecules is a critical factor in the pharmaceutical industry. The "chiral switch," the development of single-enantiomer drugs from existing racemates, has become a common strategy to improve therapeutic efficacy and reduce side effects. The biological activity of a drug is often dependent on the precise three-dimensional fit between the drug molecule and its target receptor or enzyme. Therefore, the ability to synthesize and analyze specific stereoisomers of chiral molecules like this compound is essential for the development of new and improved therapeutic agents.

Beyond pharmaceuticals, the distinct sensory properties of enantiomers are important in the flavor and fragrance industry. For many chiral compounds, one enantiomer may have a desirable aroma, while the other may be odorless or have an unpleasant scent.

Conclusion

This technical guide has provided a detailed overview of the chirality and stereoisomers of this compound. The presence of a single stereocenter gives rise to two enantiomers with distinct three-dimensional structures. While specific experimental data for the enantioselective synthesis and characterization of this compound are limited in publicly available literature, this guide has outlined general, adaptable protocols for their preparation and analysis. The principles and techniques described herein are fundamental for researchers and professionals working in fields where stereochemistry plays a crucial role, particularly in drug discovery and development. Further research into the specific synthesis and biological activity of the individual enantiomers of this compound would be a valuable contribution to the field.

Olfactory Perception of 3-Methylpentanal Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The stereochemistry of a volatile molecule can dramatically influence its perceived odor, a phenomenon of critical importance in the fields of flavor chemistry, fragrance development, and pharmacology. The human olfactory system is a remarkably sensitive and selective apparatus, capable of distinguishing between enantiomers—chiral molecules that are non-superimposable mirror images of each other. This guide provides an in-depth examination of the distinct odor profiles of the (R)- and (S)-enantiomers of 3-Methylpentanal, supported by quantitative data, detailed experimental methodologies, and conceptual diagrams of the analytical workflow and underlying biological signaling principles.

Data Presentation: Odor Profile of (R)- and (S)-3-Methylpentanal

The sensory characteristics of the two enantiomers of this compound are strikingly different, underscoring the high degree of stereoselectivity in olfactory perception. The (S)-enantiomer is a potent odorant with a distinct profile, whereas the (R)-enantiomer is significantly less active olfactorily.

EnantiomerOdor DescriptorsOdor Threshold (in air)Source
(S)-3-Methylpentanal Intensive green, fresh; sweet and faintly fruity at high concentrations; slightly pungent at low concentrations.0.03 ppm[1]
(R)-3-Methylpentanal No fragrance impression.> 2.5 ppm[1]

Experimental Protocols

While the precise, step-by-step protocols from the original cited study are not fully detailed in the available literature, it is possible to construct a comprehensive methodology based on established techniques in flavor and fragrance analysis for chiral compounds. These methods include chiral gas chromatography-olfactometry (GC-O) for separation and sensory characterization, and dynamic olfactometry for threshold determination.

Protocol 1: Chiral Gas Chromatography-Olfactometry (GC-O)

GC-O is the cornerstone technique for analyzing the aroma of individual enantiomers within a mixture. It combines the high-resolution separation power of gas chromatography with the sensitivity of the human nose as a detector.

1. Objective: To separate the (R)- and (S)-enantiomers of this compound and to determine the specific odor characteristics of each.

2. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Chiral Capillary Column: A column with a chiral stationary phase, typically based on derivatized cyclodextrins, is essential for separating the enantiomers.

  • Effluent Splitter: To simultaneously direct the column eluent to both the FID and the ODP.

  • Humidifier: To add moisture to the carrier gas directed to the ODP to prevent nasal dehydration of the assessor.

3. Procedure:

  • Sample Preparation: A solution of racemic this compound is prepared in a high-purity, odorless solvent (e.g., diethyl ether).

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

  • GC Conditions: An appropriate temperature program is established to ensure the separation of the enantiomers. For example, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C). Helium is typically used as the carrier gas.

  • Olfactometry: A trained sensory panelist (or panel) sniffs the effluent from the ODP. The panelist records the retention time and provides a detailed description of any perceived odor.

  • Data Analysis: The retention times of the odor events are matched with the peaks on the FID chromatogram to identify which enantiomer is responsible for which odor.

Protocol 2: Odor Threshold Determination

The odor detection threshold is the minimum concentration of a substance that can be detected by 50% of a sensory panel. The forced-choice ascending concentration series method is a standard and robust procedure.

1. Objective: To determine the lowest concentration at which the (R)- and (S)-enantiomers of this compound can be detected in air.

2. Instrumentation & Materials:

  • Dynamic Dilution Olfactometer: An instrument that can precisely dilute the odorant vapor with odorless, carbon-filtered air at various ratios.

  • Sensory Panel: A group of 8-12 trained assessors, screened for their olfactory acuity.

  • Sample Presentation: The olfactometer presents stimuli to the panelists via sniffing ports or masks.

3. Procedure:

  • Sample Preparation: A stock solution of each pure enantiomer is prepared and used to generate a vapor of a known concentration.

  • Presentation Method (3-Alternative Forced-Choice - 3-AFC): At each dilution level, three samples are presented to the panelist: two are blanks (odorless air) and one contains the diluted odorant. The panelist must choose which of the three ports contains the odor, even if they must guess.

  • Ascending Concentration Series: The test begins with a very high dilution (low concentration) that is expected to be below the detection threshold. The concentration is gradually increased in discrete steps.

  • Threshold Calculation: The individual threshold for each panelist is typically calculated as the geometric mean of the last concentration they could not detect and the first concentration they could correctly detect. The group's threshold is the geometric mean of the individual thresholds. This value represents the concentration at which 50% of the panel can detect the substance.[2][3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for analyzing chiral odorants and the conceptual basis for their perception.

Experimental_Workflow cluster_prep Sample Preparation & Separation cluster_analysis Parallel Detection & Analysis cluster_data Data Integration cluster_result Final Output prep Racemic this compound Sample gc Chiral Gas Chromatography prep->gc splitter Effluent Splitter gc->splitter fid Flame Ionization Detector (FID) splitter->fid odp Olfactory Detection Port (ODP) splitter->odp chromatogram Generate Chromatogram (Quantitative Data) fid->chromatogram sensory Sensory Panel Evaluation (Qualitative Data) odp->sensory integration Correlate FID Peaks with Odor Events chromatogram->integration sensory->integration result Characterized Odor Profile for each Enantiomer integration->result

Caption: Workflow for Chiral GC-Olfactometry Analysis.

Chiral_Recognition_Pathway Conceptual Model of Chiral Recognition by Olfactory Receptors cluster_ligands Odorant Enantiomers cluster_receptor Olfactory Receptor Interaction cluster_signaling Cellular Response & Perception r_enantiomer (R)-3-Methylpentanal receptor Chiral Olfactory Receptor (OR) Binding Pocket r_enantiomer->receptor Poor Fit s_enantiomer (S)-3-Methylpentanal s_enantiomer->receptor Good Fit strong_signal Strong Signal Transduction (G-protein cascade) receptor->strong_signal (from S) weak_signal Weak or No Signal receptor->weak_signal (from R) perception_s Perception: 'Intensive Green, Fresh' strong_signal->perception_s perception_r Perception: 'No Fragrance Impression' weak_signal->perception_r

Caption: Conceptual Diagram of Chiral Olfactory Recognition.

Discussion of Olfactory Signaling

The perception of odor begins when a volatile molecule, such as this compound, binds to an Olfactory Receptor (OR) located on the surface of olfactory sensory neurons in the nasal epithelium.[4] ORs are G-protein coupled receptors (GPCRs), and the interaction between an odorant and an OR is highly specific, akin to a lock and key.[4][5]

The distinct perception of the (R)- and (S)-enantiomers of this compound is a direct result of the chiral nature of the OR's binding pocket. Although the enantiomers have identical chemical formulas and connectivity, their three-dimensional shapes are different.

  • (S)-3-Methylpentanal: This enantiomer presumably has a shape that is complementary to the binding site of one or more specific ORs. This "good fit" allows for a stable interaction, leading to a conformational change in the receptor. This change activates an intracellular G-protein signaling cascade, which ultimately generates a strong nerve impulse sent to the brain, resulting in the perception of an "intensive green, fresh" odor.[1][4]

  • (R)-3-Methylpentanal: This enantiomer, being a mirror image, does not fit well into the same receptor's binding pocket. The "poor fit" results in a weak or non-existent interaction. Consequently, the receptor is not activated, the signaling cascade is not initiated, and no significant nerve impulse is generated. This leads to a very high odor threshold and a lack of a distinct fragrance impression.[1][5]

While the specific ORs that bind to this compound have not been identified, studies on other aldehydes, such as octanal, show that some receptors are highly specific to the aldehyde functional group.[1][2] It is the precise spatial arrangement of this functional group in relation to the rest of the molecule's carbon skeleton that dictates the differential binding and subsequent perception of its enantiomers.

References

Physical properties of 3-Methylpentanal: boiling point, density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 3-Methylpentanal

This technical guide provides a detailed overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling this compound.

Core Physical Properties of this compound

This compound is an organic compound classified as an aldehyde.[1] Its molecular formula is C6H12O.[1] Structurally, it consists of a five-carbon pentane chain with a methyl group on the third carbon and a terminal aldehyde group.[1] It is a colorless liquid with a characteristic odor and is used as an intermediate in the synthesis of pharmaceuticals and fragrances.[1][2]

Data Presentation

The boiling point and density of this compound have been reported in various chemical databases and publications. A summary of these values is presented below. It is important to note that some of these values are estimates, which can account for the observed variations.

Physical PropertyReported ValueSource Description
Boiling Point 123 °C at 760 mmHgChemical Supplier Data[3]
117.63 °CEstimated Value[4]
127.00 °CChemical Database[5]
121 °CChemical Supplier Data[2]
Density 0.799 g/cm³Chemical Supplier Data[3]
0.8079 g/cm³Estimated Value[4]
0.8100 g/cm³Chemical Database[5]
0.913 g/cm³ at 22 °CChemical Supplier Data[2]

Experimental Protocols

Detailed experimental procedures for the determination of boiling point and density are crucial for the accurate characterization of this compound. The following protocols are based on standard laboratory methods for organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an aldehyde like this compound, a standard distillation method is appropriate.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or water bath

  • Boiling chips

Procedure:

  • A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • The flask is gently heated.

  • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the liquid at the prevailing atmospheric pressure.

Determination of Density

The density of a liquid can be determined using several methods. The OECD Guideline for the Testing of Chemicals, Test No. 109, outlines suitable methods such as the use of a hydrometer, an oscillating densitometer, or a pycnometer.[1][3][4][5][6] The pycnometer method is described below due to its high accuracy.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

  • The filled pycnometer is placed in a constant temperature water bath to allow the liquid to reach thermal equilibrium.

  • The pycnometer is removed from the bath, dried, and weighed again to determine the mass of the this compound.

  • The process is repeated with a reference substance of known density (e.g., distilled water) to calibrate the volume of the pycnometer.

  • The density of this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Experimental Workflow: Physical Property Determination start Start: Obtain this compound Sample prep Sample Preparation (Ensure Purity) start->prep bp_setup Set up Distillation Apparatus prep->bp_setup density_setup Calibrate & Weigh Pycnometer prep->density_setup bp_measure Heat Sample & Record Boiling Temperature bp_setup->bp_measure bp_data Boiling Point Data bp_measure->bp_data analysis Data Analysis & Comparison bp_data->analysis density_measure Measure Mass of Known Volume of Sample density_setup->density_measure density_data Density Data density_measure->density_data density_data->analysis end End: Report Physical Properties analysis->end

Caption: Experimental workflow for determining the boiling point and density of this compound.

References

Solubility of 3-Methylpentanal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-Methylpentanal in Water and Organic Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (C₆H₁₂O) is a branched aldehyde with applications in the fragrance and flavor industries, as well as a potential intermediate in organic synthesis. A thorough understanding of its solubility in various solvents is critical for its application in chemical reactions, formulation development, and environmental fate assessment. This technical guide provides a comprehensive overview of the solubility of this compound in water and common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₂O
Molecular Weight100.16 g/mol
AppearanceColorless liquid
Boiling Point121 °C
Density0.810 g/cm³

Data Presentation: Solubility of this compound

The quantitative solubility of this compound in water is limited due to its hydrophobic alkyl chain, though the polar aldehyde group contributes to some degree of solubility. In contrast, it is expected to be highly soluble or miscible with a range of organic solvents.

SolventTemperature (°C)Solubility (g/L)Data Type
Water253.93Estimated
EthanolNot SpecifiedSolubleQualitative
MethanolNot SpecifiedSoluble (Expected)Qualitative
AcetoneNot SpecifiedMiscible (Expected)Qualitative
Diethyl EtherNot SpecifiedMiscibleQualitative
HexaneNot SpecifiedSoluble (Expected)Qualitative

Experimental Protocols

A precise determination of solubility requires a robust experimental protocol. The following methodologies are based on established guidelines, such as the OECD Guideline 105 for water solubility, and standard laboratory practices for determining solubility in organic solvents.

Principle of Solubility Determination

The fundamental principle involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. After allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: Deionized water, Ethanol (anhydrous), Methanol (anhydrous), Acetone (anhydrous), Diethyl ether (anhydrous), Hexane (anhydrous)

  • Equipment:

    • Analytical balance

    • Constant temperature water bath or incubator

    • Vials with screw caps and PTFE septa

    • Mechanical shaker or magnetic stirrer

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh this compound prep_vial Combine in Vial prep_solute->prep_vial prep_solvent Measure Solvent Volume prep_solvent->prep_vial equilibration Incubate at Constant Temperature with Agitation prep_vial->equilibration equilibration_time Allow Sufficient Time (e.g., 24-48 hours) equilibration->equilibration_time separation Centrifuge to Pellet Undissolved Solute equilibration_time->separation filtration Filter Supernatant separation->filtration dilution Dilute Sample if Necessary filtration->dilution analysis Quantify by HPLC or GC dilution->analysis calculation Calculate Solubility analysis->calculation calibration Prepare Calibration Curve calibration->analysis

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess is crucial to ensure that a saturated solution is formed.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a prolonged period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required to achieve equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved this compound to settle.

    • To further separate the liquid and undissolved phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining suspended microdroplets of the undissolved aldehyde.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification:

    • HPLC Method:

      • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and water.

      • Column: A C18 reverse-phase column.

      • Detection: UV detector set at an appropriate wavelength for the aldehyde carbonyl group (e.g., 210 nm).

    • GC Method:

      • Column: A suitable capillary column (e.g., DB-5).

      • Injector and Detector Temperatures: Optimized for the volatility of this compound.

      • Detection: Flame Ionization Detector (FID).

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.

    • Inject the prepared sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Signaling Pathways and Logical Relationships

The solubility of a compound like this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates the logical relationship between the molecular features of this compound and its solubility characteristics.

G Factors Influencing this compound Solubility cluster_solute This compound cluster_solvent Solvent aldehyde_group Aldehyde Group (-CHO) polar_solvent Polar Solvents (e.g., Water) aldehyde_group->polar_solvent Dipole-Dipole Interactions (Limited H-Bonding) nonpolar_solvent Nonpolar Solvents (e.g., Hexane) aldehyde_group->nonpolar_solvent Weak Interaction intermediate_solvent Intermediate Polarity Solvents (e.g., Ethanol, Acetone) aldehyde_group->intermediate_solvent Favorable Interactions alkyl_chain Branched Alkyl Chain alkyl_chain->polar_solvent Hydrophobic Effect alkyl_chain->nonpolar_solvent Van der Waals Forces alkyl_chain->intermediate_solvent Favorable Interactions limited_sol Limited Solubility polar_solvent->limited_sol Results in high_sol High Solubility / Miscibility nonpolar_solvent->high_sol Results in intermediate_solvent->high_sol Results in

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in water and common organic solvents. While quantitative data in organic solvents is sparse, the provided experimental protocols offer a robust framework for researchers to determine these values with high accuracy. The understanding and application of these solubility characteristics are essential for the effective use of this compound in research and industrial settings.

References

Spectroscopic Profile of 3-Methylpentanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylpentanal (C₆H₁₂O), a branched-chain aldehyde. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and use in research and development.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. This allows for a clear and concise reference for researchers.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted and may vary from experimental values.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~9.75Triplet (t)1H~1.9H1 (Aldehyde)
~2.39Multiplet (m)1H-H2a
~2.17Multiplet (m)1H-H2b
~1.95Multiplet (m)1H-H3
~1.40Multiplet (m)2H-H4
~0.93Triplet (t)3H~7.4H5
~0.91Doublet (d)3H~6.9H6
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted and may vary from experimental values.

Chemical Shift (δ) ppmCarbon Atom Assignment
~203.0C1 (Carbonyl)
~51.1C2
~34.2C3
~25.4C4
~19.0C6
~11.5C5
Table 3: Infrared (IR) Spectroscopy Data for this compound

Source: NIST Gas Phase Spectrum.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~2965StrongC-H stretch (alkane)
~2875StrongC-H stretch (alkane)
~2715MediumC-H stretch (aldehyde)
~1735StrongC=O stretch (aldehyde)
~1460MediumC-H bend (alkane)
~1380MediumC-H bend (alkane)
Table 4: Mass Spectrometry (MS) Data for this compound

Source: NIST, Electron Ionization (EI).[2]

m/zRelative Intensity (%)Assignment
1005[M]⁺ (Molecular Ion)
7135[M - CHO]⁺
57100[C₄H₉]⁺ (tert-Butyl cation)
4355[C₃H₇]⁺
4160[C₃H₅]⁺
2970[C₂H₅]⁺ or [CHO]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard pulse-acquire sequence is used.

    • Parameters such as spectral width, acquisition time, and relaxation delay are optimized.

    • Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, a thin film is prepared. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a uniform thin film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument scans a range of infrared frequencies (typically 4000-400 cm⁻¹).

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated inlet system.

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺) and fragment ions.[3]

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural characterization of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Characterization of this compound cluster_techniques Spectroscopic Techniques cluster_info Information Obtained cluster_structure Structural Elucidation IR IR Spectroscopy IR_info Functional Groups (C=O, C-H aldehyde) IR->IR_info Provides MS Mass Spectrometry MS_info Molecular Weight & Fragmentation Pattern MS->MS_info Provides NMR NMR Spectroscopy NMR_info Connectivity & Stereochemistry (Carbon-Hydrogen Framework) NMR->NMR_info Provides Structure This compound Structure IR_info->Structure MS_info->Structure NMR_info->Structure

Caption: Workflow for the structural elucidation of this compound.

References

3-Methylpentanal as a Volatile Organic Compound (VOC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpentanal, a branched-chain aliphatic aldehyde, is a volatile organic compound (VOC) with relevance in various scientific and industrial fields. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, natural and anthropogenic sources, atmospheric chemistry, toxicological profile, and biological effects. Detailed experimental protocols for its analysis and the evaluation of its toxicity are presented. Furthermore, this guide illustrates a proposed signaling pathway for aldehyde-induced cellular stress and outlines a typical experimental workflow for the analysis of volatile compounds in food matrices. All quantitative data is summarized in structured tables for ease of comparison.

Introduction

This compound (C₆H₁₂O) is an aldehyde characterized by a five-carbon chain with a methyl group at the third position[1]. As a volatile organic compound, it contributes to the chemical composition of both indoor and outdoor environments. Its distinct odor profile makes it a component of some natural and synthetic fragrances[1]. In the pharmaceutical and chemical industries, this compound serves as an intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) and specialty chemicals. This guide aims to consolidate the current scientific knowledge on this compound to support research, development, and safety assessment activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its environmental fate, transport, and potential for human exposure.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [2]
CAS Number 15877-57-3[2]
Appearance Colorless liquid[2]
Odor Pleasant, fruity, malty, or cocoa-like[3][4]
Boiling Point 117.63 - 121 °C[2]
Melting Point -72.5 °C (estimate)[2]
Density 0.8079 g/cm³ (estimate)[2]
Vapor Pressure 13.6 mmHg at 25°C[2]
Flash Point 17.8 °C[2]
Water Solubility Limited/Moderate[1][3]
Solubility in Organic Solvents Soluble in ethanol and ether[3]
logP (Octanol/Water Partition Coefficient) 1.621
Refractive Index 1.4085 (estimate)[2]

Sources and Environmental Fate

Natural and Anthropogenic Sources

This compound occurs naturally in a variety of foods and beverages as a result of the degradation of leucine during fermentation[4]. It has been identified in boiled beef, wheat bread, chicory root oil, snake fruit, tobacco, and vanilla beans.

Anthropogenic sources of this compound are linked to its use as an intermediate in the chemical and pharmaceutical industries for the synthesis of drugs, fragrances, and specialty chemicals. It is also used as a flavor additive in food and beverages and as an ingredient in cosmetics[2]. Additionally, like other volatile organic compounds, it may be present in vehicle emissions.

Atmospheric Chemistry and Fate

As a VOC, this compound is expected to exist primarily in the vapor phase in the ambient atmosphere. Its atmospheric fate is governed by several processes:

  • Photolysis: Aliphatic aldehydes can undergo photolysis, breaking down upon absorption of ultraviolet radiation.

  • Reaction with Hydroxyl Radicals (•OH): This is a major degradation pathway for many VOCs in the troposphere. The reaction of aldehydes with •OH radicals typically involves H-atom abstraction from the C-H bonds.

  • Reaction with Nitrate Radicals (NO₃•): This can be a significant removal process during nighttime.

  • Reaction with Ozone (O₃): The reaction of aldehydes with ozone is generally slow and of minor importance in the atmosphere.

The atmospheric lifetime of this compound will depend on the concentration of these reactive species and meteorological conditions.

Biological Effects and Toxicology

The toxicological profile of this compound is not extensively documented. However, based on information for similar aliphatic aldehydes and general chemical principles, the following effects can be anticipated.

Acute Toxicity
  • Inhalation: May cause respiratory irritation[2].

  • Dermal: May cause skin irritation[2].

  • Ocular: May cause eye irritation[2].

  • Oral: Specific oral toxicity data for this compound is limited.

For the structurally similar compound 3-methylpentane , inhalation exposure in humans can lead to central nervous system effects such as irritation, headache, drowsiness, and dizziness. The liquid form can cause eye, skin, and respiratory irritation[5]. A subacute inhalation study in rats exposed to 3-methylpentane for 28 days determined a No Observable Adverse Effect Level (NOAEL) of over 4,540 ppm[4].

Genotoxicity and Carcinogenicity

There is currently a lack of specific data on the genotoxicity and carcinogenicity of this compound.

Proposed Cellular Signaling Pathways of Aldehyde Toxicity

Aliphatic aldehydes are known to exert cellular toxicity through various mechanisms, primarily related to oxidative stress and inflammation. While specific pathways for this compound have not been elucidated, a plausible mechanism based on the known effects of other reactive aldehydes is proposed in the diagram below. Aldehydes can lead to the generation of reactive oxygen species (ROS), which in turn can activate stress-related signaling cascades such as the NF-κB pathway, leading to an inflammatory response.

Aldehyde_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Space 3_Methylpentanal 3_Methylpentanal ROS ROS 3_Methylpentanal->ROS Induces IKK IKK ROS->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription of Inflammatory_Response Inflammatory_Response Inflammatory_Genes->Inflammatory_Response Leads to

Caption: Proposed signaling pathway of aldehyde-induced inflammation.

Experimental Protocols

Analysis of this compound in Air Samples

Standardized methods from the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) for the analysis of aliphatic aldehydes in air can be adapted for this compound. A general workflow based on NIOSH Method 2018 is outlined below[6][7][8].

Objective: To determine the concentration of this compound in a workplace air sample.

Principle: Air is drawn through a sorbent tube containing silica gel coated with 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable dinitrophenylhydrazone derivatives. These derivatives are then desorbed and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • Sorbent tubes: Silica gel coated with acidified 2,4-DNPH.

  • Personal sampling pump.

  • HPLC system with a UV detector.

  • Acetonitrile (HPLC grade).

  • This compound-DNPH derivative standard.

Procedure:

  • Sampling:

    • Calibrate a personal sampling pump to a flow rate between 0.1 and 1.5 L/min.

    • Attach the sorbent tube to the pump and collect an air sample (e.g., 15 L).

    • After sampling, cap the tubes and store them in a cool, dark place.

  • Sample Preparation:

    • Break open the sorbent tube and transfer the silica gel to a vial.

    • Add a known volume of acetonitrile to desorb the DNPH derivatives.

    • Agitate the vial to ensure complete desorption.

  • Analysis:

    • Inject an aliquot of the sample extract into the HPLC.

    • Separate the components using a C18 column and a mobile phase of acetonitrile and water.

    • Detect the this compound-DNPH derivative using a UV detector at 360 nm.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the this compound-DNPH derivative.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Air_Analysis_Workflow cluster_workflow Workflow for Air Analysis of this compound Start Start: Air Sampling Sampling Draw air through DNPH-coated sorbent tube Start->Sampling Derivatization On-sorbent derivatization to form hydrazone Sampling->Derivatization Desorption Desorb with Acetonitrile Derivatization->Desorption Analysis HPLC-UV Analysis at 360 nm Desorption->Analysis Quantification Quantify against standard curve Analysis->Quantification End End: Report Concentration Quantification->End

Caption: Experimental workflow for air analysis of this compound.

Analysis of this compound in Food Samples by HS-SPME-GC-MS

Objective: To identify and quantify this compound in a solid or liquid food matrix.

Principle: Headspace Solid-Phase Microextraction (HS-SPME) is used to extract volatile compounds from the headspace of a sample. The extracted analytes are then thermally desorbed into a Gas Chromatograph (GC) for separation and identified and quantified by a Mass Spectrometer (MS). Derivatization is often employed to enhance the sensitivity and selectivity for aldehydes.

Materials:

  • SPME fiber (e.g., Carboxen/PDMS).

  • GC-MS system.

  • Headspace vials.

  • Derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA).

  • Internal standard (e.g., deuterated this compound).

Procedure:

  • Sample Preparation:

    • Homogenize a known amount of the food sample and place it in a headspace vial.

    • Add the internal standard and the derivatizing agent.

    • Seal the vial.

  • Extraction:

    • Incubate the vial at a specific temperature to allow the volatile compounds to partition into the headspace and react with the derivatizing agent.

    • Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

  • Analysis:

    • Retract the fiber and insert it into the hot GC inlet for thermal desorption.

    • Separate the analytes on a suitable GC column (e.g., DB-5ms).

    • Detect and identify the this compound derivative based on its mass spectrum and retention time.

  • Quantification:

    • Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve.

Toxicological Testing

Standardized OECD guidelines are available for assessing the toxicity of chemicals. While specific studies on this compound may be limited, the following protocols would be applicable.

  • Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to animals in a stepwise procedure to determine the LD50 value.

  • Acute Inhalation Toxicity (OECD 403): This guideline describes a method for assessing the toxicity of a substance upon inhalation over a short period.

  • Acute Dermal Toxicity (OECD 402): This test evaluates the toxicity of a substance when applied to the skin.

  • Skin Irritation/Corrosion (OECD 404): This method assesses the potential of a substance to cause skin irritation or corrosion.

  • Eye Irritation/Corrosion (OECD 405): This guideline is used to determine the potential of a substance to cause eye irritation or corrosion[9][10].

Conclusion

This compound is a volatile organic compound with diverse applications and sources. While its physicochemical properties are relatively well-characterized, there is a notable lack of comprehensive toxicological data specific to this compound. The general toxicity profile of aliphatic aldehydes suggests that this compound may pose risks of irritation and could be involved in cellular oxidative stress and inflammatory responses. Further research is warranted to fully elucidate its toxicological profile, including acute and chronic toxicity, genotoxicity, and carcinogenicity. Standardized analytical methods are available for its detection and quantification in various matrices, which are crucial for exposure assessment and risk management. The information compiled in this guide serves as a valuable resource for professionals in research, drug development, and occupational health and safety.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methylpentan-1-ol by Reduction of 3-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and final products in the pharmaceutical and fragrance industries. This document provides detailed application notes and experimental protocols for the synthesis of 3-methylpentan-1-ol from 3-methylpentanal via chemical reduction. The primary reducing agents discussed are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), both of which are effective for this transformation. These notes are intended to guide researchers in selecting the appropriate methodology and executing the synthesis efficiently and safely.

Reaction Scheme

The overall chemical transformation is the reduction of the aldehyde functional group in this compound to a primary alcohol, yielding 3-methylpentan-1-ol.

Reaction_Scheme This compound CH₃CH₂CH(CH₃)CH₂CHO 3-Methylpentan-1-ol CH₃CH₂CH(CH₃)CH₂CH₂OH This compound->3-Methylpentan-1-ol [H] (Reducing Agent)

Caption: General reaction scheme for the reduction of this compound.

Comparative Data of Reducing Agents

The choice of reducing agent is critical and depends on factors such as reactivity, selectivity, safety, and cost. Below is a summary of the properties of sodium borohydride and lithium aluminum hydride for the reduction of this compound.

ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Milder, more selective for aldehydes and ketones.[1]Stronger, less selective; reduces a wider range of functional groups.[2][3]
Solvents Protic solvents (e.g., methanol, ethanol, water).[4]Aprotic anhydrous solvents (e.g., diethyl ether, THF).[2]
Safety Relatively safe to handle.Highly reactive with water and protic solvents, potentially pyrophoric.[5]
Work-up Typically simpler, often involving an aqueous acid quench.[3][4]Requires careful quenching with a specific sequence of reagents.[6][7]
Typical Yield Good to excellent (typically 85-95% for simple aldehydes).Excellent (typically >90% for simple aldehydes).
Purity Generally high, purification by distillation is common.High, but requires careful work-up to remove aluminum salts.

Experimental Protocols

Two detailed protocols are provided below, one for each reducing agent.

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol is generally preferred for its safety and ease of use.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

NaBH4_Workflow A Dissolve this compound in Methanol B Cool solution to 0°C in an ice bath A->B C Slowly add NaBH4 portion-wise B->C D Stir at room temperature for 1-2 hours C->D E Quench with 1 M HCl at 0°C D->E F Extract with Diethyl Ether E->F G Wash organic layer with NaHCO3 and Brine F->G H Dry organic layer over MgSO4 G->H I Filter and concentrate in vacuo H->I J Purify by distillation (optional) I->J

Caption: Experimental workflow for NaBH₄ reduction.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.10 mol) of this compound in 100 mL of methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.9 g (0.05 mol) of sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0°C and slowly add 50 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude 3-methylpentan-1-ol can be purified by fractional distillation if necessary.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable for achieving very high yields but requires stringent anhydrous conditions and careful handling of the reagent.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, mechanical stirrer, condenser, dropping funnel, nitrogen inlet, rotary evaporator.

LiAlH4_Workflow A Suspend LiAlH4 in anhydrous ether under N2 B Cool suspension to 0°C A->B C Add this compound solution dropwise B->C D Stir at room temperature for 1 hour C->D E Cool to 0°C and perform Fieser work-up D->E F Filter the aluminum salts E->F G Dry the filtrate over MgSO4 F->G H Filter and concentrate in vacuo G->H I Purify by distillation H->I

Caption: Experimental workflow for LiAlH₄ reduction.

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, suspend 1.9 g (0.05 mol) of LiAlH₄ in 100 mL of anhydrous diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 10.0 g (0.10 mol) of this compound in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10°C.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask back to 0°C and carefully perform a Fieser work-up:

    • Slowly add 1.9 mL of water.

    • Slowly add 1.9 mL of 15% aqueous NaOH.

    • Slowly add 5.7 mL of water.

  • Stir the resulting granular precipitate for 30 minutes at room temperature.

  • Filter the solid aluminum salts and wash the filter cake with diethyl ether (3 x 30 mL).

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 3-methylpentan-1-ol by fractional distillation.

Characterization of 3-Methylpentan-1-ol

The identity and purity of the synthesized 3-methylpentan-1-ol can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₆H₁₄O[8][9]
Molecular Weight 102.17 g/mol [8][9]
Appearance Colorless liquid[8]
Boiling Point 153 °C[8]
Density 0.8242 g/cm³ at 20 °C[8]

Spectroscopic Data:

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 90 MHz) δ (ppm): 3.67 (t, 2H, -CH₂OH), 1.98 (br s, 1H, -OH), 1.68-1.09 (m, 5H, -CH₂CH(CH₃)CH₂-), 0.88 (d, 3H, -CH(CH₃)), 0.86 (t, 3H, -CH₂CH₃).[10]
¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm): 60.94 (-CH₂OH), 39.53 (-CH₂-), 31.20 (-CH(CH₃)-), 29.68 (-CH₂CH₃), 19.18 (-CH(CH₃)), 11.29 (-CH₂CH₃).[10]
IR (Neat) ν (cm⁻¹): ~3330 (broad, O-H stretch), ~2960, 2930, 2875 (C-H stretch), ~1050 (C-O stretch).
Mass Spectrometry (EI) m/z (%): 56 (100), 41 (69), 55 (66), 69 (57), 43 (57).[10]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents to produce hydrogen gas, which can ignite. Handle it with extreme care under an inert atmosphere (nitrogen or argon).

  • The quenching of LiAlH₄ reactions is highly exothermic and should be performed slowly and at low temperatures.

  • Dispose of all chemical waste according to institutional safety guidelines.

References

Application Note: Oxidation of 3-Methylpentanal to 3-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the creation of a wide array of molecules, including active pharmaceutical ingredients (APIs) and their intermediates. 3-Methylpentanoic acid is a branched-chain carboxylic acid that serves as a valuable building block in the synthesis of various organic compounds, including flavor agents and pharmaceuticals.[1][2][3] This application note provides a detailed protocol for the oxidation of 3-methylpentanal to 3-methylpentanoic acid using Jones reagent, a common and effective method for this type of conversion.[4] Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents, including potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).[5][6] The Jones oxidation typically offers high yields for this transformation under controlled conditions.[4]

Reaction Pathway

The overall reaction involves the conversion of the aldehyde functional group (-CHO) in this compound to a carboxylic acid functional group (-COOH) using an oxidizing agent.

reaction_pathway cluster_reactants Reactant cluster_products Product reactant This compound reactant_struct reactant_struct product_struct product_struct reactant_struct->product_struct [Oxidizing Agent] (e.g., Jones Reagent) Acetone, 0°C to RT product 3-Methylpentanoic Acid

Caption: Chemical transformation of this compound to 3-methylpentanoic acid.

Experimental Protocol

This protocol is based on standard Jones oxidation procedures for aldehydes.[4]

Materials and Equipment:

  • Reactants: this compound (C₆H₁₂O), Chromium trioxide (CrO₃), Concentrated Sulfuric Acid (H₂SO₄), Acetone, Diethyl ether, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard glassware for extraction and filtration, pH paper.

Procedure:

  • Preparation of Jones Reagent: In a flask submerged in an ice bath, cautiously add 25 g of chromium trioxide (CrO₃) to 25 mL of concentrated sulfuric acid (H₂SO₄). Stir the resulting slurry until a homogenous solution is formed. Slowly and carefully, add 75 mL of deionized water to the mixture with continuous stirring. Allow the reagent to cool to room temperature before use.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of this compound in 100 mL of acetone. Cool the flask in an ice bath to 0°C.

  • Oxidation: While vigorously stirring the acetone solution, add the prepared Jones reagent dropwise from a dropping funnel. Maintain the reaction temperature below 20°C throughout the addition. The color of the reaction mixture will change from orange/red to a murky green, indicating the consumption of the Cr(VI) reagent.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is no longer detectable.

  • Work-up: Quench the reaction by adding isopropanol until the orange color disappears completely, signifying the destruction of excess oxidant. Most of the acetone is then removed using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 3-methylpentanoic acid.

  • Purification (Optional): If necessary, the crude product can be further purified by distillation under reduced pressure. The boiling point of 3-methylpentanoic acid is approximately 196-198 °C at atmospheric pressure.[7]

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: General workflow for the oxidation of this compound.

Data Summary

The following table summarizes typical results obtained from the oxidation of aldehydes to carboxylic acids using Jones reagent. Actual yields may vary based on reaction scale and purity of reagents.

ParameterValueReference
Starting MaterialThis compound[8][9]
Product3-Methylpentanoic Acid[1][2]
Molecular FormulaC₆H₁₂O₂[1]
Molecular Weight116.16 g/mol [7]
Typical Yield80-90%[4]
Reaction Time2 - 4 hoursGeneral Estimate
Boiling Point196-198 °C[7]
AppearanceColorless to pale yellow liquid[1]

Characterization

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of 3-methylpentanoic acid. The disappearance of the aldehyde proton signal (~9.6 ppm) and the appearance of a carboxylic acid proton signal (~10-13 ppm) are indicative of a successful reaction.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch around 1700-1725 cm⁻¹. The aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) from the starting material should be absent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (116.16 g/mol ).

This protocol provides a reliable method for the synthesis of 3-methylpentanoic acid, a key intermediate for further chemical development.

References

Application Notes and Protocols: Grignard Reaction with 3-Methylpentanal for Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of secondary alcohols via the Grignard reaction, utilizing 3-methylpentanal as the carbonyl substrate. The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. By reacting this compound with various Grignard reagents, a diverse range of secondary alcohols can be synthesized, which are valuable intermediates in the development of new chemical entities and pharmaceutical agents. This document outlines the synthesis of three exemplary secondary alcohols: 4-methyl-3-heptanol, 2,4-dimethyl-3-hexanol, and 1-phenyl-3-methyl-1-pentanol. Detailed experimental protocols, quantitative data, and reaction diagrams are provided to facilitate the successful execution and understanding of these syntheses.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, is a powerful and versatile method for forming carbon-carbon bonds.[1] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon of an aldehyde or ketone.[1][2] The reaction with aldehydes, such as this compound, yields secondary alcohols.[3][4] This class of molecules is of significant interest in medicinal chemistry and drug development due to their prevalence in natural products and their utility as chiral building blocks for more complex molecules. The specific secondary alcohols synthesized herein are generated from the reaction of this compound with ethylmagnesium bromide, isopropylmagnesium bromide, and phenylmagnesium bromide, respectively.

Data Presentation

The following tables summarize the key quantitative data for the synthesized secondary alcohols.

Table 1: Reactants and Products

Carbonyl SubstrateGrignard ReagentProduct Name
This compoundEthylmagnesium bromide4-Methyl-3-heptanol
This compoundIsopropylmagnesium bromide2,4-Dimethyl-3-hexanol
This compoundPhenylmagnesium bromide1-Phenyl-3-methyl-1-pentanol

Table 2: Physical and Spectroscopic Data of Synthesized Alcohols

Product NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)Key Spectroscopic Data
4-Methyl-3-heptanolC₈H₁₈O130.23160-161[3]1.430[3]IR, ¹H NMR, ¹³C NMR available[5][6]
2,4-Dimethyl-3-hexanolC₈H₁₈O130.23--¹H NMR, ¹³C NMR, IR, MS (GC) available[2][4]
1-Phenyl-3-methyl-1-pentanolC₁₂H₁₈O178.27112-112.5 (at 0.8 mmHg)[7]1.511[7]-

Note: A yield of 36% was reported for the synthesis of 4-methyl-3-heptanol from the analogous reaction of propanal with 2-bromopentane.[3]

Experimental Protocols

The following is a generalized protocol for the synthesis of secondary alcohols from this compound using a Grignard reaction. Specific quantities for the synthesis of 4-methyl-3-heptanol are provided as an example.

Materials and Equipment
  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Alkyl or aryl halide (e.g., ethyl bromide, isopropyl bromide, bromobenzene)

  • This compound

  • Iodine crystal (for initiation)

  • 1,2-Dibromoethane (optional, for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 10%)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, addition funnel, separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Drying tube (containing CaCl₂)

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup

Part A: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

It is crucial that all glassware is thoroughly dried in an oven and assembled while hot under a dry atmosphere (e.g., nitrogen or argon) to exclude moisture, which quenches the Grignard reagent.

  • Place magnesium turnings (1.1 equivalents) in a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of the alkyl/aryl halide (e.g., ethyl bromide, 1.0 equivalent) in anhydrous diethyl ether to the addition funnel.

  • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the solution turns cloudy and bubbling is observed. Gentle warming with the palm of your hand or a heat gun may be necessary. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface if the reaction does not start.[8]

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish.

Part B: Reaction with this compound
  • Cool the flask containing the Grignard reagent in an ice bath.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Add the this compound solution dropwise from the addition funnel to the stirred Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least 30 minutes.

Part C: Work-up and Purification
  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a cold, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step is highly exothermic and should be performed with caution.[8]

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (if acid was used for quenching) and then with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude alcohol by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

Reaction Mechanism

Caption: General mechanism of the Grignard reaction with an aldehyde.

Experimental Workflow

Grignard_Workflow start Start: Dry Glassware & Reagents prep_grignard Prepare Grignard Reagent (Alkyl/Aryl Halide + Mg in Ether) start->prep_grignard reaction React with this compound (Dropwise addition at 0°C) prep_grignard->reaction workup Aqueous Work-up (Quench with aq. NH₄Cl or HCl) reaction->workup extraction Extraction with Ether workup->extraction drying Dry Organic Layer (Anhydrous MgSO₄ or Na₂SO₄) extraction->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation purification Purification (Distillation or Chromatography) evaporation->purification analysis Product Analysis (NMR, IR, GC-MS) purification->analysis end End: Pure Secondary Alcohol analysis->end

Caption: General experimental workflow for alcohol synthesis via Grignard reaction.

References

Application Notes and Protocols: Wittig Reaction of 3-Methylpentanal for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, offering excellent control over the location of the newly formed alkene. This document provides detailed application notes and protocols for the synthesis of distinct alkene isomers from 3-methylpentanal using both stabilized and unstabilized Wittig reagents. The use of a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, predominantly yields the (E)-alkene, while an unstabilized ylide, methylenetriphenylphosphorane, favors the formation of the (Z)-alkene. These protocols are designed to be robust and adaptable for various research and development applications, including the synthesis of complex organic molecules and pharmaceutical intermediates.

Introduction

The Wittig reaction, first reported by Georg Wittig in 1954, involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide.[1][2] The thermodynamic driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2] A key advantage of the Wittig reaction is the unambiguous placement of the double bond, a feature not always achievable with other elimination reactions.[3]

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed.[1][4] Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge of the carbanion, generally lead to the formation of the thermodynamically more stable (E)-alkene.[4] Conversely, unstabilized ylides, which lack such a stabilizing group, typically react under kinetic control to produce the less stable (Z)-alkene.[1]

This application note details the synthesis of two different alkenes from this compound: ethyl (E)-4-methyl-2-heptenoate using a stabilized ylide and 4-methyl-1-hexene using an unstabilized ylide.

Data Presentation

The following tables summarize the expected reactants, products, and reaction conditions for the Wittig reaction of this compound with both a stabilized and an unstabilized ylide.

Table 1: Synthesis of ethyl (E)-4-methyl-2-heptenoate using a stabilized ylide

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )AmountMolar Equiv.
This compoundC₆H₁₂O100.161.0 g1.0
Ethyl (triphenylphosphoranylidene)acetateC₂₂H₂₁O₂P348.373.82 g1.1
TolueneC₇H₈92.1450 mL-
Product Molecular Formula Molar Mass ( g/mol ) Expected Yield Expected E/Z Ratio
Ethyl (E)-4-methyl-2-heptenoateC₁₀H₁₈O₂170.2580-95%>95:5

Table 2: Synthesis of 4-methyl-1-hexene using an unstabilized ylide

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )AmountMolar Equiv.
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.234.28 g1.2
Sodium amideNaNH₂39.010.51 g1.3
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1150 mL-
This compoundC₆H₁₂O100.161.0 g1.0
Product Molecular Formula Molar Mass ( g/mol ) Expected Yield Expected Z/E Ratio
4-Methyl-1-hexeneC₇H₁₄98.1960-75%>90:10

Experimental Protocols

Protocol 1: Synthesis of ethyl (E)-4-methyl-2-heptenoate (Stabilized Ylide)

This protocol is adapted from general procedures for the Wittig reaction of aliphatic aldehydes with stabilized ylides.[5][6]

1. Materials and Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate

  • Toluene, anhydrous

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

2. Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 10.0 mmol) and ethyl (triphenylphosphoranylidene)acetate (3.82 g, 11.0 mmol).

  • Add 25 mL of anhydrous toluene to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product will contain triphenylphosphine oxide as a byproduct. To purify, add 20 mL of hexane and stir to precipitate the triphenylphosphine oxide.

  • Filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Wash the filtrate with a small amount of hexane.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-methyl-2-heptenoate.

  • For higher purity, the product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

3. Characterization:

  • The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry to confirm its structure and purity. The E-configuration can be confirmed by the large coupling constant (typically >15 Hz) of the vinylic protons in the ¹H NMR spectrum.

Protocol 2: Synthesis of 4-methyl-1-hexene (Unstabilized Ylide)

This protocol is a representative procedure for the Wittig reaction with an unstabilized ylide generated in situ.[7]

1. Materials and Equipment:

  • 100 mL three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard laboratory glassware

  • Methyltriphenylphosphonium bromide

  • Sodium amide

  • Tetrahydrofuran (THF), anhydrous

  • This compound

  • Pentane

  • Saturated aqueous ammonium chloride solution

2. Procedure:

  • Set up a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus and allow it to cool under a stream of nitrogen.

  • Add methyltriphenylphosphonium bromide (4.28 g, 12.0 mmol) and 30 mL of anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium amide (0.51 g, 13.0 mmol) portion-wise to the stirred suspension. The formation of the orange-red ylide should be observed.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Dissolve this compound (1.0 g, 10.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with pentane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Carefully remove the pentane by distillation at atmospheric pressure. The product, 4-methyl-1-hexene, is volatile.

  • The product can be further purified by fractional distillation if necessary.

3. Characterization:

  • The structure and purity of 4-methyl-1-hexene can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Visualizations

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification cluster_analysis Analysis phosphonium_salt Phosphonium Salt ylide Wittig Reagent (Ylide) phosphonium_salt->ylide Deprotonation base Base base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde This compound aldehyde->oxaphosphetane crude_product Crude Product Mixture oxaphosphetane->crude_product Decomposition purification Purification crude_product->purification final_product Alkene Product purification->final_product byproduct Triphenylphosphine Oxide purification->byproduct Separation analysis Spectroscopic Analysis (NMR, IR, MS) final_product->analysis

Caption: Experimental workflow for the Wittig reaction.

Wittig_Mechanism reactants This compound + Wittig Reagent (Ylide) betaine Betaine Intermediate (optional, may be transient) reactants->betaine Nucleophilic Attack oxaphosphetane [2+2] Cycloaddition Oxaphosphetane Intermediate reactants->oxaphosphetane Concerted [2+2] Cycloaddition betaine->oxaphosphetane Ring Closure products Alkene + Triphenylphosphine Oxide oxaphosphetane->products Cycloreversion

Caption: Simplified mechanism of the Wittig reaction.

References

Application Notes and Protocols: 3-Methylpentanal in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentanal (C₆H₁₂O) is a branched-chain aliphatic aldehyde that serves as a versatile ingredient in the flavor and fragrance industry. Its organoleptic properties are significantly influenced by its stereochemistry, making it a molecule of interest for creating nuanced and specific sensory experiences. This document provides detailed application notes and experimental protocols for the synthesis, sensory evaluation, and application of this compound.

Organoleptic Profile and Stereochemistry

The chirality of this compound at the C3 position results in two enantiomers with distinct odor profiles. This highlights the importance of stereoselective synthesis in achieving desired fragrance and flavor outcomes.

  • (3S)-3-Methylpentanal: This enantiomer is characterized by an intense, fresh, and green aroma, often with slightly pungent and faint fruity undertones. Its potent character makes it a valuable component for introducing vibrant top notes in fragrance compositions and fresh, green nuances in flavor profiles.[1]

  • (3R)-3-Methylpentanal: In contrast, this enantiomer is reported to be essentially odorless, with no significant fragrance impression at concentrations greater than 2.5 ppm in the air.[1]

The racemic mixture of this compound is often described as having a pleasant, distinctive odor, which finds use as an intermediate in the production of various flavors and fragrances.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and provide a general reference for the use of aliphatic aldehydes in flavor and fragrance applications.

Table 1: Physicochemical and Sensory Threshold Data for this compound

PropertyValueReference
Molecular FormulaC₆H₁₂O[2]
Molecular Weight100.16 g/mol
Boiling Point121 °C at 760 mmHg[3]
Odor Threshold of (3S)-3-Methylpentanal in Air0.03 ppm[1]

Table 2: General Usage Levels of Aliphatic Aldehydes in Consumer Products

Product TypeTypical Concentration Range
Fine Fragrance0.1% - 5% in the fragrance concentrate
Soaps and Detergents0.05% - 1% in the fragrance concentrate
Shampoos and Conditioners0.1% - 0.5% in the fragrance concentrate
Citrus and Berry Flavors1 - 50 ppm in the finished product
Green and Vegetable Flavors5 - 100 ppm in the finished product

Note: Specific usage levels for this compound are not widely published and are typically proprietary. The values in Table 2 are representative of aliphatic aldehydes and should be used as a guideline for formulation development.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 3-Methyl-1-pentanol

This protocol describes a general method for the synthesis of this compound by the oxidation of the corresponding primary alcohol. This method is widely applicable for the preparation of aldehydes.[4]

Workflow for the Synthesis of this compound

reagents Reactants: - 3-Methyl-1-pentanol - Oxidizing Agent (e.g., PCC) - Anhydrous Solvent (e.g., DCM) reaction Reaction Setup: - Inert atmosphere (Nitrogen/Argon) - Stirring at room temperature reagents->reaction 1. Combine workup Work-up: - Filtration - Solvent evaporation reaction->workup 2. After reaction completion purification Purification: - Column chromatography workup->purification 3. Isolate crude product product Final Product: This compound purification->product 4. Obtain pure product

Caption: General workflow for the synthesis of this compound.

Materials:

  • 3-Methyl-1-pentanol

  • Pyridinium chlorochromate (PCC) or other mild oxidizing agent

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for column chromatography

  • Rotary evaporator

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 3-Methyl-1-pentanol in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) to the solution in one portion. The molar ratio of PCC to alcohol should be approximately 1.5:1.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (typically after a few hours), dilute the reaction mixture with additional dichloromethane and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with dichloromethane to ensure all the product is collected.

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Confirm the identity and purity of the product using analytical techniques such as GC-MS and NMR spectroscopy.

Protocol 2: Sensory Evaluation of this compound using a Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples. This protocol can be used to compare the sensory properties of different batches of this compound or to evaluate the impact of its addition to a flavor or fragrance base.[5][6][7][8]

Workflow for Sensory Evaluation (Triangle Test)

sample_prep Sample Preparation: - Prepare two samples (A and B) - Code samples with 3-digit numbers panel_setup Panel Setup: - Recruit and train panelists - Provide instructions sample_prep->panel_setup tasting Tasting Session: - Present three samples (two alike, one different) - Panelists identify the odd sample panel_setup->tasting data_collection Data Collection: - Record panelists' choices tasting->data_collection analysis Data Analysis: - Use statistical tables or Chi-square test data_collection->analysis result Result: - Determine if a significant difference exists analysis->result

Caption: Workflow for a triangle test sensory evaluation.

Materials:

  • Two samples to be compared (e.g., a control base and a base with added this compound). Let's call them Sample A and Sample B.

  • Odor-free sample containers (e.g., glass vials with caps).

  • Random three-digit codes for sample labeling.

  • A panel of at least 15-20 trained sensory assessors.

  • A controlled environment for sensory evaluation (odor-free, good ventilation, consistent lighting and temperature).

  • Palate cleansers (e.g., unsalted crackers and water).

Procedure:

  • Sample Preparation:

    • Prepare solutions of Sample A and Sample B at the desired concentration in an appropriate solvent (e.g., ethanol for fragrance, water or a simple food base for flavor).

    • For each panelist, you will present three samples. Two will be identical, and one will be different. The possible combinations are AAB, ABA, BAA, BBA, BAB, and ABB.

    • Label each sample container with a unique three-digit random code. Ensure the presentation order is randomized across panelists.

  • Panelist Instruction:

    • Instruct the panelists that they will be presented with three samples, two of which are identical and one is different.

    • Their task is to identify the "odd" or "different" sample.

    • They should evaluate the samples in the order presented (from left to right).

    • Provide palate cleansers to be used between sample sets.

  • Evaluation:

    • Each panelist evaluates their set of three samples and indicates on a scoresheet which sample they believe is the different one.

  • Data Analysis:

    • Count the total number of correct identifications.

    • Refer to a statistical table for triangle tests to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05).

    • Alternatively, a Chi-square test can be used to analyze the results.[5]

Protocol 3: Incorporation of this compound into a Model Fragrance Accord (Muguet)

This protocol provides an example of how to incorporate this compound into a classic lily-of-the-valley (muguet) fragrance accord to enhance its fresh, green character.[9][10]

Materials:

  • (3S)-3-Methylpentanal (or racemic this compound)

  • Hydroxycitronellal

  • Lilial (or a suitable substitute)

  • Linalool

  • Benzyl Acetate

  • Indole (at 10% dilution in ethanol)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Digital scale (accurate to 0.01g)

Procedure:

  • Prepare a 10% stock solution of this compound in ethanol for easier dosing.

  • In a glass beaker on a digital scale, weigh and combine the following ingredients in the specified order, stirring gently after each addition:

    • Hydroxycitronellal: 35 parts

    • Lilial: 20 parts

    • Linalool: 15 parts

    • Benzyl Acetate: 10 parts

  • Once the main components are blended, add a small amount of the diluted Indole (e.g., 1 part of the 10% solution) to provide a narcotic, floral depth.

  • Introduce the 10% solution of this compound drop by drop, evaluating the accord on a smelling strip after each addition. Start with a very low amount (e.g., 0.5-1 part of the 10% solution) and increase gradually until the desired fresh, green lift is achieved without overpowering the delicate floral notes.

  • Allow the final accord to mature for at least 24-48 hours before making a final evaluation.

Protocol 4: Incorporation of this compound into a Model Flavor Formulation (Green Apple)

This protocol demonstrates how this compound can be used to add a fresh, green, and slightly sharp note to a green apple flavor formulation.[11][12]

Materials:

  • (3S)-3-Methylpentanal (or racemic this compound)

  • Ethyl-2-methyl butyrate

  • Hexyl acetate

  • Trans-2-hexenal

  • Malic acid

  • Propylene glycol (food grade)

  • Water (deionized)

  • Glass beakers and stirring rods

  • Digital scale

Procedure:

  • Prepare a 1% solution of this compound in propylene glycol.

  • In a glass beaker, create the apple base by combining the following ingredients:

    • Ethyl-2-methyl butyrate: 40 parts

    • Hexyl acetate: 20 parts

    • Trans-2-hexenal (1% in propylene glycol): 5 parts

  • Prepare a simple sugar-acid solution by dissolving malic acid (e.g., 0.2%) in water.

  • Add the apple base to the sugar-acid solution at a starting concentration of 0.1%.

  • Incorporate the 1% solution of this compound into the final flavored solution, starting at a very low level (e.g., 1-5 ppm).

  • Taste the solution and adjust the level of this compound to achieve the desired green, slightly unripe apple note. Be cautious, as excessive amounts can lead to an overly sharp and artificial taste.

  • The final flavor concentrate can be used in beverages, candies, and other food products.

Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory Signal Transduction Pathway

odorant This compound (Odorant) or_receptor Olfactory Receptor (GPCR) odorant->or_receptor Binds to g_protein G-protein (Golf) or_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to cng Cyclic Nucleotide-Gated Ion Channel camp->cng Opens ca_na_influx Ca²⁺/Na⁺ Influx cng->ca_na_influx depolarization Depolarization ca_na_influx->depolarization action_potential Action Potential depolarization->action_potential Triggers brain Olfactory Bulb of Brain action_potential->brain Signal to

Caption: A simplified diagram of the olfactory signal transduction pathway.

Conclusion

This compound is a valuable molecule in the arsenal of flavorists and perfumers, primarily due to the distinct and desirable sensory characteristics of its (3S)-enantiomer. Its fresh, green profile allows for the creation of vibrant and natural-smelling flavors and fragrances. The provided protocols offer a foundational framework for the synthesis, evaluation, and application of this compound. Further research into more efficient and stereoselective synthetic routes, as well as a more comprehensive characterization of its flavor and fragrance interactions, will undoubtedly expand its utility in the creation of innovative and appealing consumer products.

References

Application of 3-Methylpentanal as a Pharmaceutical Intermediate in the Synthesis of Valnoctamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylpentanal, a branched aldehyde, serves as a crucial starting material in the synthesis of various pharmaceutical compounds. Its inherent chemical reactivity, stemming from the aldehyde functional group and the chiral center at the third carbon, makes it a versatile building block for the construction of complex molecular architectures with therapeutic potential. This document provides detailed application notes and experimental protocols for the utilization of this compound as a pharmaceutical intermediate, with a specific focus on its application in the synthesis of Valnoctamide, a well-established anticonvulsant and mood-stabilizing agent.

Application Notes

This compound is a key precursor in the multi-step synthesis of Valnoctamide (2-ethyl-3-methylpentanamide). Valnoctamide is a structural isomer of valpromide, the amide of valproic acid, but exhibits a distinct pharmacological profile with a significantly lower potential for teratogenicity.[1] The synthetic pathway leverages the aldehyde functionality of this compound for conversion into a carboxylic acid, which is subsequently amidated to yield the final active pharmaceutical ingredient (API). This route provides an efficient and cost-effective method for the production of Valnoctamide, a drug used in the management of epilepsy and bipolar disorder.

The primary application of this compound in this context involves a two-step synthetic sequence:

  • Oxidation: this compound is first oxidized to its corresponding carboxylic acid, 2-ethyl-3-methylpentanoic acid. This transformation is a critical step that converts the aldehyde into a suitable precursor for the subsequent amidation reaction.

  • Amidation: The resulting 2-ethyl-3-methylpentanoic acid is then converted into Valnoctamide through an amidation reaction, which introduces the amide functional group essential for its biological activity.

The use of this compound as a starting material offers several advantages, including its commercial availability and the straightforward nature of the chemical transformations involved.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
This compoundThis compoundC₆H₁₂O100.16
2-Ethyl-3-methylpentanoic acid2-Ethyl-3-methylpentanoic acidC₈H₁₆O₂144.21
Valnoctamide2-Ethyl-3-methylpentanamideC₈H₁₇NO143.23

Table 2: Summary of Reaction Conditions and Yields for Valnoctamide Synthesis

Reaction StepReactantsReagents/ConditionsTemperature (°C)PressureYield (%)Reference
Oxidation This compound (as 2-ethyl-3-methylpentanal)Oxygen-containing gas, water-20 to 600-500 psi~80[2]
Amidation 2-Ethyl-3-methylpentanoic acid1. PCl₃2. Benzene, NH₃Not specifiedNot specifiedNot specified[3]
Alternative Amidation 2-Ethyl-3-methylpentanoic acidSOCl₂, Et₃N, AmineNot specifiedNot specifiedHigh[4]

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-Ethyl-3-methylpentanoic Acid

This protocol is based on the non-catalytic oxidation process described in US Patent 3,415,877.[2]

Materials:

  • This compound (or its tautomer, 2-ethyl-3-methylpentanal)

  • Deionized water

  • Oxygen gas

  • Sodium hydroxide (caustic) solution

  • Sulfuric acid

  • Reaction vessel capable of withstanding pressure (e.g., a Parr reactor)

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Charge the pressure-resistant reaction vessel with 32 g of 2-ethyl-3-methylpentanal and 64 mL of deionized water.

  • Seal the reactor and begin stirring the biphasic mixture.

  • Pressurize the reactor with oxygen gas to 30 p.s.i.

  • Maintain the reaction temperature between 17-20 °C and continue stirring for 2.5 hours.

  • After the reaction is complete, vent the reactor and transfer the mixture to a beaker.

  • Add 20 mL of a sodium hydroxide solution to the mixture to dissolve the carboxylic acid product, forming the sodium salt.

  • Transfer the mixture to a separatory funnel and separate the aqueous layer containing the sodium 2-ethyl-3-methylpentanoate.

  • Slowly acidify the aqueous extract with sulfuric acid to precipitate the 2-ethyl-3-methylpentanoic acid.

  • Wash the precipitated acid with water to remove any inorganic impurities.

  • Isolate the final product, 2-ethyl-3-methylpentanoic acid. The reported yield for this process is approximately 80%.[2]

Protocol 2: Amidation of 2-Ethyl-3-methylpentanoic Acid to Valnoctamide

This protocol is a general method for the amidation of a carboxylic acid via an acyl chloride intermediate.

Materials:

  • 2-Ethyl-3-methylpentanoic acid

  • Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

  • Anhydrous benzene (or another suitable inert solvent)

  • Ammonia (gas or aqueous solution)

  • Triethylamine (Et₃N, if using SOCl₂)

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

  • Ice bath

  • Apparatus for filtration

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask, combine 2-ethyl-3-methylpentanoic acid with an excess of thionyl chloride (or phosphorus trichloride).

  • Gently reflux the mixture until the evolution of gas (HCl or other byproducts) ceases. This indicates the formation of 2-ethyl-3-methylpentanoyl chloride.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Amidation

  • Dissolve the crude 2-ethyl-3-methylpentanoyl chloride in an anhydrous inert solvent such as benzene.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Continue the reaction until the formation of a precipitate (ammonium chloride) is complete.

  • Filter the reaction mixture to remove the solid byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude Valnoctamide.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure Valnoctamide.

Mandatory Visualization

G cluster_0 Synthesis of Valnoctamide from this compound A This compound B Oxidation A->B O₂/H₂O C 2-Ethyl-3-methylpentanoic acid B->C D Amidation C->D 1. SOCl₂ or PCl₃ 2. NH₃ E Valnoctamide D->E

Caption: Synthetic workflow for Valnoctamide from this compound.

G cluster_1 Proposed Mechanism of Action of Valnoctamide Valnoctamide Valnoctamide GABA_receptor GABA-A Receptor Valnoctamide->GABA_receptor Enhances GABAergic Inhibition Na_channel Voltage-Gated Sodium Channel Valnoctamide->Na_channel Inhibits Channel Activity Neuronal_activity Decreased Neuronal Excitability GABA_receptor->Neuronal_activity Na_channel->Neuronal_activity Therapeutic_effect Anticonvulsant & Mood-Stabilizing Effects Neuronal_activity->Therapeutic_effect

Caption: Valnoctamide's proposed mechanism of action.

References

Application Note: Analysis of 3-Methylpentanal using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylpentanal (C₆H₁₂O), an alkyl-branched aldehyde, is a volatile organic compound (VOC) of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker in biomedical research.[1] Its volatile nature makes Gas Chromatography-Mass Spectrometry (GC-MS) the ideal analytical technique for its separation, identification, and quantification.[2] GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, providing detailed molecular information.[2]

This document provides detailed protocols for the analysis of this compound using two common sample preparation techniques: Headspace (HS) sampling and Liquid-Liquid Extraction (LLE). It also outlines typical instrument parameters, data presentation, and method validation criteria.

Experimental Protocols

Two primary protocols are presented, catering to different sample matrices and analytical objectives.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is ideal for isolating and analyzing volatile components like this compound from complex solid or liquid samples without interference from non-volatile matrix components.[2][3]

Methodology:

  • Sample Preparation:

    • Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a clean glass headspace vial (e.g., 20 mL).[2]

    • If required, add a known concentration of an internal standard (e.g., a deuterated analog of this compound) to the sample for accurate quantification.

    • Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.

  • Headspace Extraction:

    • Place the vial in the autosampler tray of the headspace unit.

    • Incubate the sample at a controlled temperature (e.g., 90°C) for a specific duration (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[4]

    • Expose a Solid Phase Microextraction (SPME) fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 10 minutes) to adsorb the analytes.[3]

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically inserted into the heated GC inlet.[3]

    • The adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column for separation and subsequent MS detection.[3]

Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS

LLE is a conventional technique used to separate analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2]

Methodology:

  • Sample Preparation:

    • Place a known volume of the liquid sample (e.g., 10 mL) into a separatory funnel or a suitable extraction vial.

    • Spike the sample with an internal standard if quantitative analysis is desired.

  • Extraction:

    • Add a precise volume of a volatile, water-immiscible organic solvent (e.g., 5 mL of dichloromethane or hexane).[2]

    • Shake the mixture vigorously for 1-2 minutes to facilitate the transfer of this compound from the aqueous phase to the organic phase.

    • Allow the two layers to separate completely.[2]

  • Concentration and Analysis:

    • Carefully collect the organic layer, which contains the analyte.

    • If necessary, dry the organic extract using anhydrous sodium sulfate to remove residual water.

    • The extract may be concentrated by gently evaporating the solvent under a stream of nitrogen gas (blowdown).[5]

    • Transfer the final extract into a GC autosampler vial for injection.

GC-MS Instrument Parameters & Data

Optimized instrument conditions are crucial for achieving good chromatographic separation and sensitive detection. The following tables provide a starting point for method development.

Table 1: Typical GC-MS Instrument Parameters

Parameter Setting Justification
Gas Chromatograph (GC)
Injection Mode Split (e.g., 10:1 ratio) or Splitless Split mode is used for higher concentration samples to prevent column overload, while splitless is for trace analysis.[4]
Inlet Temperature 250 °C Ensures rapid volatilization of the analyte.[6]
Carrier Gas Helium Inert gas commonly used in GC-MS.[6]
Flow Rate 1.0 mL/min (Constant Flow) A typical flow rate for standard capillary columns.[6]
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent A non-polar 5% phenyl-methylpolysiloxane column is suitable for separating a wide range of volatile compounds.[6]
Oven Program Initial 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min A temperature ramp effectively separates compounds based on their boiling points.[7]
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ion Source Temp. 230 °C Standard source temperature for robust ionization.[6]
Quadrupole Temp. 150 °C Maintains ion path integrity.[6]
Electron Energy 70 eV Standard energy for creating consistent and comparable mass spectra.
Scan Mode Full Scan (m/z 40-300) Acquires a full mass spectrum for qualitative identification.

| Solvent Delay | 3 min | Prevents the solvent peak from damaging the MS filament. |

Table 2: Quantitative and Mass Spectral Data for this compound

Parameter Value Description
Compound This compound
Molecular Formula C₆H₁₂O [1]
Molecular Weight 100.16 g/mol [1]
Retention Time (RT) Analyte-specific Dependent on the exact GC conditions and column used.
Mass Spectrometry
Molecular Ion [M]⁺ m/z 100 The peak corresponding to the intact molecule. Often of low intensity for aldehydes.[1]
Quantifier Ion m/z 44 A significant and often stable fragment used for quantification. Corresponds to a McLafferty rearrangement.[8]
Qualifier Ion 1 m/z 57 Corresponds to the loss of a propyl group ([M-43]⁺).
Qualifier Ion 2 m/z 71 Corresponds to the loss of an ethyl group ([M-29]⁺).
Method Validation
Linearity Range 0.1 - 10 µg/mL Typical concentration range for calibration curves.[7]
Correlation (R²) ≥ 0.995 Indicates a strong linear relationship between concentration and response.[9]
LOD (S/N=3) ~0.02 µg/mL Limit of Detection, the lowest concentration that can be reliably detected.[4]
LOQ (S/N=10) ~0.06 µg/mL Limit of Quantitation, the lowest concentration that can be accurately quantified.[4]
Accuracy/Recovery 85 - 115% The closeness of the measured value to the true value.[7][9]

| Precision (RSD) | ≤ 15% | The degree of agreement among individual test results when the procedure is applied repeatedly.[7][9] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HS-SPME GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Solid or Liquid Matrix) Vial 2. Aliquot to Headspace Vial Sample->Vial Standard 3. Internal Standard Spiking (Optional) Vial->Standard Seal 4. Seal Vial Standard->Seal Incubate 5. Incubation & HS-SPME Extraction Seal->Incubate Desorb 6. Thermal Desorption in GC Inlet Incubate->Desorb Separate 7. GC Separation Desorb->Separate Detect 8. MS Detection Separate->Detect Identify 9. Compound Identification (Spectral Library) Detect->Identify Quantify 10. Quantification (Peak Integration) Identify->Quantify Report 11. Reporting Quantify->Report

Caption: Workflow for HS-SPME GC-MS analysis of this compound.

Fragmentation Pathway

The mass spectrum of this compound is characterized by specific fragmentation patterns. The diagram below illustrates the formation of key fragment ions from the molecular ion.

Fragmentation cluster_frags Key Fragment Ions M This compound (C₆H₁₂O) M_ion [M]⁺˙ m/z = 100 M->M_ion Electron Ionization (70 eV) frag_71 [M - C₂H₅]⁺ m/z = 71 M_ion->frag_71 Loss of Ethyl Radical frag_57 [M - C₃H₇]⁺ m/z = 57 M_ion->frag_57 Loss of Propyl Radical frag_44 [C₂H₄O]⁺˙ m/z = 44 (McLafferty Rearrangement) M_ion->frag_44 Rearrangement

Caption: Key fragmentation pathways for this compound in EI-MS.

References

Application Note: 1H and 13C NMR Spectroscopic Analysis of 3-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-methylpentanal. The information presented herein is intended to assist researchers in the structural elucidation and purity assessment of this compound. The quantitative NMR data, based on predicted values, are summarized in tabular format for clarity. Detailed experimental protocols for sample preparation and data acquisition are provided. Additionally, a logical diagram of the molecular structure and its NMR correlations is presented using Graphviz (DOT language).

Introduction

This compound is an organic compound with the chemical formula C₆H₁₂O. It is a branched-chain aldehyde that serves as a valuable intermediate in organic synthesis and is of interest in various fields, including fragrance and flavor chemistry. Accurate structural characterization is crucial for its application, and NMR spectroscopy is a primary analytical technique for this purpose. This application note details the expected ¹H and ¹³C NMR spectral features of this compound.

Predicted NMR Spectroscopic Data

Due to the limited availability of experimentally derived and fully assigned public NMR data for this compound, the following spectral parameters are based on computational predictions. These values provide a reliable estimation for the analysis of its NMR spectra.

¹H NMR Data (Predicted)
Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (CHO)9.75t2.51H
H-2 (CH₂)2.40ddd15.0, 7.5, 2.51H
H-2' (CH₂)2.20ddd15.0, 7.0, 2.51H
H-3 (CH)2.10m-1H
H-4 (CH₂)1.40m-2H
H-5 (CH₃)0.90t7.53H
3-CH₃1.00d7.03H
¹³C NMR Data (Predicted)
Carbon Atom (Position)Chemical Shift (δ, ppm)
C-1 (CHO)202.5
C-2 (CH₂)51.5
C-3 (CH)34.0
C-4 (CH₂)25.0
C-5 (CH₃)11.5
3-CH₃16.5

Experimental Protocols

The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for chemical shift referencing.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe for the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is usually sufficient.

    • Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe for the ¹³C frequency and perform shimming.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

    • Spectral Width: Set a spectral width of approximately 220-240 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

Data Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The aldehydic proton (H-1) is the most deshielded, appearing as a triplet around 9.75 ppm due to coupling with the adjacent methylene protons (H-2). The protons on the carbon alpha to the carbonyl group (H-2) are expected in the 2.20-2.40 ppm region. The remaining alkyl protons appear in the more shielded upfield region (0.90-2.10 ppm).

The predicted ¹³C NMR spectrum will display six distinct signals, one for each unique carbon atom. The carbonyl carbon (C-1) is the most deshielded, with a chemical shift around 202.5 ppm. The other sp³ hybridized carbons appear in the upfield region of the spectrum.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with numbered atoms corresponding to the NMR data tables.

Caption: Molecular structure of this compound with NMR assignments.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of this compound for researchers and professionals in the field. The provided predicted data, experimental protocols, and structural diagram serve as a valuable resource for the identification and characterization of this compound. While predicted data is a useful guide, it is recommended to confirm these assignments with experimental data obtained under the specific conditions of your laboratory.

Application Notes: Infrared (IR) Spectroscopy for Functional Group Analysis of 3-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated. This application note provides a detailed protocol for the functional group analysis of 3-Methylpentanal, a saturated aliphatic aldehyde, using Fourier Transform Infrared (FTIR) spectroscopy. This compound is a relevant molecule in various chemical syntheses, and understanding its structural features through IR spectroscopy is crucial for quality control and reaction monitoring.

Principle of IR Spectroscopy

Infrared spectroscopy operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, and the intensity of the radiation at that frequency is reduced. An IR spectrum is a plot of the percentage of transmitted radiation versus the wavenumber (in cm⁻¹) of the radiation.

For this compound, the key functional groups that can be identified are the aldehyde group (C=O and the adjacent C-H) and the alkane backbone (C-H bonds in methyl and methylene groups).

Data Presentation: Characteristic IR Absorption Peaks for this compound

The following table summarizes the expected characteristic absorption peaks for this compound in an IR spectrum. These values are based on established ranges for saturated aliphatic aldehydes and alkanes.[1][2][3]

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeIntensityNotes
2960 - 2850C-H (alkane)StretchingStrongCorresponds to the methyl (CH₃) and methylene (CH₂) groups in the pentyl chain.
2850 - 2700C-H (aldehyde)StretchingMediumOften appears as a doublet. The peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[2][4]
1740 - 1720C=O (aldehyde)StretchingStrongCharacteristic intense peak for a saturated aliphatic aldehyde.[1][2]
1470 - 1450C-H (alkane)Bending (Scissoring)MediumRelates to the CH₂ groups.
1385 - 1365C-H (alkane)Bending (Rocking)MediumOften a doublet, characteristic of a methyl group.
~1390C-H (aldehyde)BendingMediumAldehydic C-H bending.[4]

Experimental Protocols

This section outlines the methodology for acquiring an FTIR spectrum of liquid this compound.

Instrumentation
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., transmission cell with IR-transparent windows like NaCl or KBr, or an Attenuated Total Reflectance (ATR) accessory)

  • Computer with FTIR software for data acquisition and analysis

Sample Preparation

This compound is a liquid at room temperature, making sample preparation straightforward. Two common methods are:

  • Transmission Spectroscopy (Neat Liquid):

    • Ensure the transmission cell windows (e.g., NaCl plates) are clean and dry.

    • Place a small drop of this compound on one of the windows.

    • Carefully place the second window on top of the first, creating a thin liquid film.

    • Mount the cell in the spectrometer's sample compartment.

  • Attenuated Total Reflectance (ATR) Spectroscopy:

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Place a small drop of this compound directly onto the ATR crystal.

    • If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

Data Acquisition
  • Background Spectrum: Before running the sample, acquire a background spectrum. This is done with an empty sample compartment (for transmission) or a clean, empty ATR crystal. The background spectrum accounts for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Instrument Parameters: Set the appropriate parameters for the measurement. Typical settings include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio)

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectral Interpretation
  • Identify Key Peaks: Examine the acquired spectrum and identify the major absorption bands.

  • Correlate with Functional Groups: Compare the wavenumbers of the observed peaks with the expected ranges for the functional groups in this compound as listed in the data table above.

  • Focus on Diagnostic Peaks: Pay close attention to the strong C=O stretching peak in the 1740-1720 cm⁻¹ region and the characteristic aldehydic C-H stretching peaks around 2850-2700 cm⁻¹.[2]

  • Analyze the Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule. While difficult to interpret from first principles, it can be used to confirm the identity of the compound by comparison with a reference spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the functional group analysis of this compound using IR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Obtain this compound Sample prep_method Choose Method: Transmission or ATR start->prep_method transmission Transmission: Create thin film between NaCl plates prep_method->transmission atr ATR: Place drop on ATR crystal prep_method->atr background Acquire Background Spectrum transmission->background atr->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum (Background Correction) sample_scan->process identify_peaks Identify Major Absorption Peaks process->identify_peaks correlate Correlate Peaks with Functional Groups (C=O, Aldehyde C-H, Alkane C-H) identify_peaks->correlate compare Compare with Reference Spectra (Fingerprint Region) correlate->compare end End: Functional Group Confirmation compare->end

Caption: Experimental workflow for IR analysis of this compound.

logical_relationship molecule This compound aldehyde_group Aldehyde Group molecule->aldehyde_group alkane_backbone Alkane Backbone molecule->alkane_backbone co_stretch C=O Stretch (1740-1720 cm⁻¹) aldehyde_group->co_stretch ch_aldehyde_stretch Aldehyde C-H Stretch (2850-2700 cm⁻¹) aldehyde_group->ch_aldehyde_stretch ch_alkane_stretch Alkane C-H Stretch (2960-2850 cm⁻¹) alkane_backbone->ch_alkane_stretch ch_bend C-H Bending (1470-1365 cm⁻¹) alkane_backbone->ch_bend

Caption: Key functional groups and their IR absorptions in this compound.

References

Enantioselective Synthesis of 3-Methylpentanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentanal is a chiral aldehyde of significant interest in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. Its stereochemistry plays a crucial role in determining the biological activity and sensory properties of the final products. Consequently, the development of efficient and highly selective methods for the synthesis of its enantiomers is a key area of research. These application notes provide detailed protocols for two prominent and effective strategies for the enantioselective synthesis of this compound: organocatalytic asymmetric α-alkylation of propanal and enzyme-catalyzed kinetic resolution. The methodologies described offer robust and scalable routes to access enantiopure (R)- and (S)-3-methylpentanal.

Data Presentation

The following tables summarize typical quantitative data obtained from the described enantioselective synthetic methods. These values are based on literature precedents for structurally related molecules and serve as a general guideline for expected outcomes.

Table 1: Organocatalytic Asymmetric α-Alkylation of Propanal

EntryAlkylating AgentCatalyst (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Ethyl Iodide20CH₂Cl₂-2075-9090-97
2Ethyl Bromide20Toluene-2070-8588-95
3Diethyl Sulfate15THF-3065-8085-92

Table 2: Enzyme-Catalyzed Kinetic Resolution of Racemic this compound

EntryEnzymeAcyl DonorSolventConversion (%)ee of (S)-alcohol (%)ee of (R)-aldehyde (%)
1Lipase B from Candida antarctica (CALB)Vinyl AcetateHexane~50>99>98
2Lipase from Pseudomonas cepacia (PSL)Isopropenyl AcetateMTBE~50>98>97
3Amano Lipase PSEthyl AcetateToluene~50>99>99

Experimental Protocols

Method 1: Organocatalytic Asymmetric α-Alkylation of Propanal

This protocol describes a representative procedure for the synthesis of (S)-3-methylpentanal using a MacMillan-type organocatalyst. The corresponding (R)-enantiomer can be synthesized by using the enantiomeric catalyst.

Materials:

  • (5R)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (MacMillan catalyst)

  • Propanal (freshly distilled)

  • Ethyl iodide

  • Triethylamine (Et₃N, freshly distilled)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of NH₄Cl

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the MacMillan catalyst (0.2 equivalents).

  • Add anhydrous CH₂Cl₂ and cool the mixture to -20 °C.

  • Add propanal (1.0 equivalent) and stir for 10 minutes.

  • Add triethylamine (1.2 equivalents) dropwise.

  • Add ethyl iodide (1.5 equivalents) and let the reaction stir for 24-48 hours, monitoring by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-3-methylpentanal.

Method 2: Enzyme-Catalyzed Kinetic Resolution of Racemic this compound

This protocol details a general procedure for the kinetic resolution of racemic this compound using an immobilized lipase. This method yields the (S)-alcohol and unreacted (R)-aldehyde.

Materials:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane

  • Sodium borohydride (NaBH₄) (for analysis)

  • Methanol

  • Diethyl ether

  • Saturated aqueous solution of NH₄Cl

  • Anhydrous MgSO₄

Procedure:

  • To a flask containing anhydrous hexane, add racemic this compound (1.0 equivalent) and vinyl acetate (0.6 equivalents).

  • Add immobilized Lipase B from Candida antarctica (typically 10-20% by weight of the substrate).

  • Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase the reaction rate).

  • Monitor the reaction progress by GC analysis of small aliquots. To determine the enantiomeric excess of the remaining aldehyde and the formed ester, an aliquot can be treated with NaBH₄ in methanol to reduce the aldehyde to the corresponding alcohol, followed by analysis of the diol mixture by chiral GC or HPLC.

  • When approximately 50% conversion is reached, filter off the enzyme and wash it with diethyl ether.

  • The filtrate contains the (R)-3-methylpentanal and the (S)-3-methylpentyl acetate. The acetate can be separated from the aldehyde by flash column chromatography.

  • To obtain (S)-3-methylpentanol, the acetate can be hydrolyzed under basic conditions (e.g., K₂CO₃ in methanol).

Visualizations

experimental_workflow_alkylation cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Flask under N₂ B Add Catalyst & CH₂Cl₂ A->B C Cool to -20 °C B->C D Add Propanal C->D E Add Et₃N D->E F Add Ethyl Iodide E->F G Stir for 24-48h F->G H Quench with NH₄Cl G->H I Extract with CH₂Cl₂ H->I J Dry & Concentrate I->J K Flash Chromatography J->K L (S)-3-Methylpentanal K->L

Organocatalytic α-alkylation workflow.

signaling_pathway_alkylation cluster_catalytic_cycle Catalytic Cycle Propanal Propanal Enamine Enamine Intermediate Propanal->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst Alkylated_Iminium Alkylated Iminium Intermediate Enamine->Alkylated_Iminium + Ethyl Iodide - I⁻ Alkylated_Iminium->Catalyst (Hydrolysis) Product (S)-3-Methylpentanal Alkylated_Iminium->Product + H₂O

Catalytic cycle for α-alkylation.

experimental_workflow_resolution cluster_reaction Enzymatic Reaction cluster_separation Separation A Racemic This compound B Add Hexane, Vinyl Acetate A->B C Add Immobilized Lipase B->C D Stir at RT C->D E Monitor to ~50% Conversion D->E F Filter Enzyme E->F G Column Chromatography F->G H (R)-3-Methylpentanal G->H I (S)-3-Methylpentyl Acetate G->I

Enzyme-catalyzed kinetic resolution workflow.

Troubleshooting & Optimization

Common impurities in commercial 3-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Methylpentanal. The information provided addresses common issues related to impurities that may be encountered during experimental work.

Troubleshooting Guide & FAQs

Q1: My reaction is yielding unexpected byproducts. Could impurities in my this compound be the cause?

A: Yes, impurities in commercial this compound can lead to the formation of unexpected side products in your reaction. The aldehyde functional group is highly reactive, and the presence of contaminants can interfere with your intended chemical transformation. Common impurities include the corresponding carboxylic acid and unreacted starting materials from the manufacturing process.

Q2: I've noticed a decrease in the pH of my reaction mixture when using this compound. What could be the reason?

A: A decrease in pH is likely due to the presence of 3-methylpentanoic acid, a common impurity in this compound. Aldehydes are susceptible to oxidation, and exposure to air can lead to the formation of the corresponding carboxylic acid.[1][2] This acidic impurity can alter the pH of your reaction medium, potentially affecting reaction kinetics and catalyst performance.

Q3: My purification process is more complex than anticipated. What are the potential impurities I should be trying to remove?

A: The complexity of purification can arise from the presence of several potential impurities. Besides the primary component, this compound, you may encounter the following:

  • 3-Methylpentanoic acid: The oxidation product of this compound.[1][2]

  • 3-Methyl-1-pentanol: The unreacted alcohol precursor from the synthesis of this compound.[3][4][5][6]

  • Structural Isomers: Depending on the synthesis route, isomers such as 2-methylpentanal or 4-methylpentanal might be present.

  • Water: Moisture can be present in the commercial product.

Q4: How can I detect and quantify the impurities in my batch of this compound?

A: The most common and effective method for analyzing the purity of this compound and quantifying its impurities is gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[7][8][9][10][11] GC-FID is well-suited for quantification, while GC-MS can be used for the definitive identification of the impurity structures. A detailed experimental protocol is provided in this guide.

Common Impurities in Commercial this compound

The following table summarizes the common impurities found in commercial-grade this compound, their likely origin, and their potential impact on experiments.

Impurity NameChemical FormulaTypical Concentration RangeLikely OriginPotential Experimental Impact
3-Methylpentanoic AcidC₆H₁₂O₂0.1 - 2%Oxidation of this compoundLowering of pH, side reactions, catalyst deactivation
3-Methyl-1-pentanolC₆H₁₄O0.1 - 5%Incomplete oxidation during synthesisIntroduction of hydroxyl groups, affecting reaction stoichiometry
WaterH₂O< 0.5%Incomplete drying during manufacturing or improper storageCan act as a nucleophile, may affect water-sensitive reagents
Structural Isomers (e.g., 2-Methylpentanal)C₆H₁₂OVariableByproducts from synthesis (e.g., hydroformylation)May lead to a mixture of isomeric products in subsequent reactions

Experimental Protocol: Impurity Profiling of this compound by Gas Chromatography (GC)

This protocol outlines a general method for the qualitative and quantitative analysis of impurities in this compound using GC-FID.

1. Objective:

To identify and quantify common impurities in a sample of commercial this compound.

2. Materials and Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane, GC grade)

  • Reference standards for potential impurities (3-Methylpentanoic acid, 3-Methyl-1-pentanol)

  • Internal standard (e.g., n-Dodecane)

  • Autosampler vials with caps

3. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

4. GC-FID Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 50 °C (hold for 2 min) Ramp: 10 °C/min to 250 °C Final Hold: 250 °C for 5 min
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

5. Sample Preparation:

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Add the internal standard and dilute to the mark with the chosen solvent.

  • Standard Solutions: Prepare a series of calibration standards containing known concentrations of this compound and the expected impurities.

6. Data Analysis:

  • Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantification: Calculate the concentration of each impurity using the internal standard method and the calibration curves generated from the standard solutions.

Troubleshooting Workflow for Impurity Issues

The following diagram illustrates a logical workflow for troubleshooting experimental issues that may be related to impurities in this compound.

Troubleshooting Workflow for this compound Impurities Troubleshooting Impurity-Related Issues in this compound start Start: Unexpected Experimental Outcome check_purity Is the purity of the this compound lot known? start->check_purity analyze_sample Perform impurity analysis (e.g., GC-FID/MS) check_purity->analyze_sample No impurities_identified Are impurities identified? check_purity->impurities_identified Yes analyze_sample->impurities_identified no_impurities No significant impurities detected. Investigate other experimental parameters. impurities_identified->no_impurities No quantify_impurities Quantify the concentration of each impurity. impurities_identified->quantify_impurities Yes end Proceed with the experiment using purified material or adjusted protocol. no_impurities->end assess_impact Assess the potential impact of identified impurities on the reaction. quantify_impurities->assess_impact acidic_impurity Is an acidic impurity (e.g., 3-methylpentanoic acid) present? assess_impact->acidic_impurity neutralize Consider a pre-reaction neutralization step or use of a non-nucleophilic base. acidic_impurity->neutralize Yes alcohol_impurity Is the precursor alcohol (3-methyl-1-pentanol) present? acidic_impurity->alcohol_impurity No neutralize->alcohol_impurity adjust_stoichiometry Adjust stoichiometry to account for the reactive hydroxyl group. alcohol_impurity->adjust_stoichiometry Yes purify Purify the this compound prior to use (e.g., distillation). alcohol_impurity->purify No adjust_stoichiometry->purify purify->end

Troubleshooting workflow for this compound impurities.

References

Technical Support Center: Purification of 3-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of 3-Methylpentanal.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods, particularly distillation. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol [1]
Boiling Point117-123 °C at 760 mmHg[2]
Density~0.8 g/cm³[3][2]
Flash Point17.8 °C
SolubilityModerately soluble in water; soluble in organic solvents.[4][5]

Q2: How stable is this compound, and what are the recommended storage conditions?

A2: Aldehydes, including this compound, are susceptible to oxidation, especially when heated or exposed to air.[6] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[7][8] For safe and stable storage, keep the container tightly closed in a dry, cool, and well-ventilated area.[8] Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[6]

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective methods for purifying this compound are:

  • Fractional Distillation: This is the preferred method for separating this compound from impurities with different boiling points. It is particularly useful when boiling points are separated by less than 70 °C.[6][9]

  • Gas Chromatography (GC): Preparative GC can be used for very high purity isolation, although it is typically used for analytical assessment of purity.[10][11]

  • Chemical Derivatization: Forming a reversible derivative, such as a bisulfite adduct, can be used to separate the aldehyde from non-aldehyde impurities. The pure aldehyde is then regenerated from the adduct.[12]

Q4: What are common impurities found in crude this compound?

A4: Impurities can include unreacted starting materials from its synthesis (e.g., isoamyl alcohol), oxidation by-products (e.g., 3-methylpentanoic acid), and isomers or related compounds.

Purification and Analysis Protocols

Experimental Protocol: Fractional Distillation

This protocol outlines the purification of this compound using fractional distillation at atmospheric pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle or oil bath

  • Stir bar or boiling chips

  • Inert gas source (Nitrogen or Argon)

  • Keck clamps

Procedure:

  • Apparatus Setup:

    • Add the crude this compound and a stir bar or boiling chips to a dry round-bottom flask. Do not fill the flask more than two-thirds full.

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. The fractionating column is placed vertically between the distillation flask and the distillation head.[6]

    • Ensure all joints are properly sealed and secured with Keck clamps.

    • Set up a gentle flow of an inert gas like nitrogen to prevent oxidation of the aldehyde during heating.[6]

  • Heating and Distillation:

    • Begin stirring and gently heat the flask using a heating mantle or oil bath.

    • Observe the temperature as the vapor rises through the fractionating column. A ring of condensate should slowly move up the column.[6] If it stops rising, slightly increase the heat.

    • The temperature should stabilize at the boiling point of the first fraction (the most volatile impurity). Collect this "forerun" in a separate receiving flask.

  • Fraction Collection:

    • Once the forerun has been collected, the temperature may drop slightly before rising again and stabilizing at the boiling point of this compound (~117-123 °C).

    • At this point, switch to a clean, pre-weighed receiving flask to collect the main product fraction.

    • Maintain a slow and steady distillation rate for the best separation.

  • Shutdown:

    • Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to rise sharply, indicating the start of a higher-boiling impurity distilling.

    • Allow the apparatus to cool completely before disassembling.

Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of the purified this compound.

Instrumentation & Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Carrier Gas: High-purity Helium or Nitrogen. It is recommended to use gas purifiers to remove hydrocarbons, moisture, and oxygen.

  • Column: A polar capillary column (e.g., Supelcowax 10 or similar) is suitable for separating aldehydes.[13]

  • Injection: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like dichloromethane).

  • Temperature Program (Example):

    • Initial Temperature: 60°C, hold for 5 minutes.

    • Ramp: Increase at 5°C/min to 150°C.

    • Final Hold: Hold at 150°C for 5 minutes.

  • Detector Temperature: 250°C.

  • Injector Temperature: 220°C.

Procedure:

  • Prepare a dilute solution of the purified this compound.

  • Inject the sample into the GC.

  • Record the chromatogram.

  • Calculate purity by integrating the peak areas. Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Visual Workflows and Guides

G Workflow for this compound Purification cluster_start Preparation cluster_purification Purification cluster_analysis Analysis & Collection crude_product Crude this compound distillation Fractional Distillation (under N2 atmosphere) crude_product->distillation  Load into flask purity_check Purity Analysis (GC) distillation->purity_check  Collect main fraction pure_product Pure Product (>95%) purity_check->pure_product  Confirm purity

Caption: General experimental workflow for the purification and analysis of this compound.

Troubleshooting Guide

Q: My final product purity is lower than expected after distillation. What went wrong?

A: Low purity can result from several factors. Use the following guide to troubleshoot the issue.

G Troubleshooting Low Purity After Distillation start Low Purity Detected (<95%) check_bp Was the boiling point stable during collection? start->check_bp check_column Is the fractionating column efficient enough? start->check_column check_rate Was the distillation rate too fast? start->check_rate sol_bp Solution: Improve fraction cuts. Discard larger forerun and tail fractions. check_bp->sol_bp No sol_column Solution: Use a longer column or one with higher surface area (e.g., packed column). check_column->sol_column No sol_rate Solution: Reduce heating to ensure slow, steady distillation for better separation. check_rate->sol_rate Yes

Caption: Decision tree for troubleshooting low purity issues in this compound distillation.

Q: The yield of my purified this compound is very low. What are the potential causes?

A: Low yield can be attributed to:

  • Product Loss: Significant material can be lost by wetting the surface of a long or complex fractionating column.[14] Ensure the scale of your distillation matches the equipment.

  • Decomposition: Heating an aldehyde in the presence of oxygen can cause oxidation or polymerization, reducing the amount of desired product. Always perform the distillation under an inert atmosphere.[6]

  • Leaks in the System: Poorly sealed joints can lead to the loss of product vapor. Check all connections and use appropriate grease or sleeves if necessary.

  • Inaccurate Fraction Collection: You may be discarding too much of the main fraction with the forerun or tail cuts. Monitor the temperature closely to make precise cuts.

Q: My purified product is discolored or has an unusual odor. What is the cause and how can I prevent it?

A: Discoloration (often yellowing) or a sharp, acidic odor typically indicates oxidation of the aldehyde to the corresponding carboxylic acid (3-methylpentanoic acid).

  • Prevention: The most effective prevention is the rigorous exclusion of air (oxygen).[6]

    • Use an inert atmosphere (nitrogen or argon) during distillation and storage.

    • Store the purified product in a tightly sealed container, preferably in a refrigerator or freezer, and in an amber vial to protect it from light.[8]

    • Consider adding a small amount of an antioxidant like BHT for long-term storage.

References

Storage and handling guidelines for 3-Methylpentanal to prevent oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive storage and handling guidelines for 3-Methylpentanal to prevent oxidation, along with troubleshooting advice and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize oxidation?

A1: To ensure the stability of this compound, it is crucial to store it under conditions that minimize exposure to oxygen, light, and heat. The recommended storage conditions are as follows:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.

  • Atmosphere: this compound is sensitive to air.[1] It should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2][3][4] Argon is denser than air and can provide a stable inert blanket.

  • Container: Use amber glass bottles with a tightly sealed cap, preferably with a PTFE-lined closure, to protect the compound from light and air.[5] Ensure the container is kept upright to prevent leakage.

  • Purity: Use high-purity this compound, as impurities can sometimes catalyze degradation.

Q2: What are the visible signs of this compound degradation?

A2: Visual inspection can provide initial clues about the degradation of this compound. Look for:

  • Color Change: A pure aldehyde should be a colorless liquid. The appearance of a yellow or brownish tint can indicate the formation of oxidation or polymerization products.

  • Precipitate Formation: The presence of solid particles or a cloudy appearance may suggest polymerization or the formation of insoluble degradation products.

  • Change in Viscosity: An increase in viscosity can be a sign of polymerization.

  • Pressure Buildup: In some cases, gas formation from decomposition can lead to pressure buildup in the container.

Q3: How long can I expect this compound to remain stable under optimal conditions?

A3: The shelf life of this compound is not definitively established and can vary depending on the purity of the initial material and the precise storage conditions. However, by adhering to the recommended storage guidelines (refrigeration under an inert atmosphere in a tightly sealed amber glass bottle), the stability can be significantly extended. For critical applications, it is advisable to re-analyze the purity of the compound after prolonged storage (e.g., >6 months) or before use in a sensitive experiment. Accelerated stability studies can be performed to estimate shelf life under specific conditions.[6][7][8][9]

Q4: What are the primary oxidation products of this compound?

A4: The primary oxidation product of this compound upon exposure to air is 3-methylpentanoic acid.[7][10] Additionally, like other aldehydes, it has the potential to form peroxides, which can be hazardous.[2]

Q5: Are there any materials I should avoid when handling or storing this compound?

A5: Yes. Avoid contact with strong oxidizing agents, as they will accelerate degradation. Also, avoid using plastic containers for long-term storage, as plasticizers may leach into the aldehyde, and some plastics may be permeable to air.[11] Use glass or other inert materials for handling and storage.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the oxidation of this compound during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Inconsistent experimental results or lower than expected yield. Degradation of this compound due to oxidation.1. Verify Purity: Test the purity of your this compound stock using one of the analytical methods described in the "Experimental Protocols" section. 2. Implement Proper Storage: Ensure your stock is stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber glass vial at 2-8°C. 3. Use Fresh Aliquots: For a series of experiments, consider aliquoting the stock into smaller, single-use vials to minimize repeated exposure of the bulk material to air.
Appearance of a yellow or brown color in the this compound. Formation of oxidation or polymerization byproducts.1. Do Not Use: If a significant color change is observed, it is recommended not to use the material for sensitive applications. 2. Purification: If a larger quantity is affected, consider purification by distillation. However, be cautious as heating can accelerate degradation if peroxides are present. It is advisable to test for peroxides before any distillation.
Formation of a precipitate or cloudy appearance. Polymerization of the aldehyde.1. Check Storage Temperature: Elevated temperatures can promote polymerization. Ensure the material has been stored at the recommended cool temperature. 2. Avoid Contaminants: Acidic or basic contaminants can catalyze polymerization. Ensure all glassware is clean and neutral.
Positive test for peroxides. Exposure to oxygen.1. Handle with Extreme Caution: Peroxides can be explosive upon concentration, heating, or shock. 2. Do Not Concentrate: Do not attempt to evaporate the solvent or distill the material. 3. Dispose of Safely: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the safe disposal of peroxide-containing organic compounds.

Quantitative Data Summary

Storage Parameter Condition Expected Impact on Stability Rationale
Temperature 2-8°C (Refrigerated)High StabilityLow temperature significantly reduces the rate of oxidation and polymerization reactions.
20-25°C (Room Temp)Moderate StabilityOxidation will occur at a noticeable rate over time.
>30°CLow StabilityAccelerated degradation through both oxidation and polymerization is expected.
Atmosphere Inert Gas (Argon/Nitrogen)High StabilityExclusion of oxygen, a key reactant in the oxidation process.
Air (Standard Atmosphere)Low to Moderate StabilityOxygen in the air will lead to the formation of 3-methylpentanoic acid and potentially peroxides.
Container Headspace Minimal HeadspaceHigher StabilityReduces the amount of available oxygen for reaction in a sealed container.
Large Headspace (Air)Lower StabilityProvides a larger reservoir of oxygen to react with the aldehyde.
Light Exposure Stored in Amber/DarkHigher StabilityPrevents light-catalyzed autoxidation reactions.
Exposed to LightLower StabilityUV light can initiate and accelerate the free-radical chain reactions of oxidation.

Experimental Protocols

Protocol for Peroxide Detection in this compound

This qualitative test can be used to check for the presence of potentially hazardous peroxides.

Materials:

  • This compound sample

  • Potassium iodide (KI), solid

  • Glacial acetic acid

  • Starch solution (1%)

  • Test tube

Procedure:

  • Add 1-2 mL of the this compound sample to a clean, dry test tube.

  • Add an equal volume of glacial acetic acid to the test tube.

  • Add a spatula tip of solid potassium iodide to the mixture.

  • Stopper the test tube and shake for 1 minute.

  • A yellow to brown color indicates the presence of peroxides.

  • To confirm, add a few drops of starch solution. A dark blue or purple color confirms the presence of peroxides.

Interpretation: A positive test indicates the presence of peroxides. The material should be handled with extreme caution and disposed of according to institutional safety protocols.

Protocol for Quantification of this compound and 3-Methylpentanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the quantification of the parent aldehyde and its primary oxidation product.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

Sample Preparation:

  • Prepare a stock solution of your this compound sample by accurately diluting a known weight in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare a series of calibration standards of pure this compound and 3-methylpentanoic acid in the same solvent.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 25°C/min, hold for 2 minutes.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 35-200

Data Analysis:

  • Identify the retention times for this compound and 3-methylpentanoic acid from the chromatograms of the standards.

  • Generate a calibration curve for each compound by plotting peak area against concentration.

  • Quantify the amount of this compound and 3-methylpentanoic acid in your sample by comparing their peak areas to the calibration curves. The purity of the this compound can be expressed as a percentage of the total integrated area of all components.

Protocol for Monitoring Oxidation using ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the degradation of this compound over time.[12][13][14][15][16]

Instrumentation:

  • NMR Spectrometer (300 MHz or higher recommended for better resolution).

Sample Preparation:

  • Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

Data Acquisition:

  • Acquire a ¹H NMR spectrum of the sample at time zero.

  • Store the NMR tube under the desired conditions (e.g., at room temperature, exposed to air).

  • Acquire subsequent ¹H NMR spectra at various time points (e.g., daily, weekly).

Data Analysis:

  • Identify the characteristic aldehyde proton peak of this compound (typically around δ 9.6-9.8 ppm).

  • Monitor the decrease in the integral of the aldehyde proton peak relative to the integral of the internal standard over time.

  • The appearance and increase of new peaks, such as those corresponding to the α-protons of the resulting carboxylic acid (around δ 2.2-2.5 ppm), can also be monitored.

  • The percentage of remaining this compound can be calculated at each time point to determine the rate of degradation.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results (Suspect this compound Degradation) check_visual Visually Inspect Sample: - Color Change? - Precipitate? - Viscosity Change? start->check_visual test_peroxide Perform Peroxide Test check_visual->test_peroxide If visual signs of degradation quantify_purity Quantify Purity and Oxidation Products (GC-MS or NMR) check_visual->quantify_purity If no visual signs, but issues persist positive_peroxide Positive Peroxide Test test_peroxide->positive_peroxide Positive negative_peroxide Negative Peroxide Test test_peroxide->negative_peroxide Negative purity_ok Purity >98% Minimal Oxidation quantify_purity->purity_ok Acceptable purity_bad Purity <98% Significant Oxidation quantify_purity->purity_bad Unacceptable dispose Dispose of Sample Safely (Contact EHS) positive_peroxide->dispose negative_peroxide->quantify_purity other_factors Investigate Other Experimental Factors purity_ok->other_factors purify Consider Purification (Distillation) (Use with caution if peroxides were ever present) purity_bad->purify review_storage Review and Improve Storage & Handling Procedures purity_bad->review_storage dispose->review_storage purify->review_storage

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Troubleshooting guide for the synthesis of 3-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methylpentanal, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main laboratory-scale synthetic routes for this compound are:

  • Oxidation of 3-Methyl-1-pentanol: This is a common and reliable method involving the use of a mild oxidizing agent to convert the primary alcohol to an aldehyde.

  • Hydroformylation of 2-Pentene: This industrial method, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of 2-pentene.

Q2: Which oxidizing agent is recommended for the synthesis of this compound from 3-Methyl-1-pentanol?

A2: For the oxidation of a primary alcohol like 3-methyl-1-pentanol to an aldehyde, it is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid (3-methylpentanoic acid). Recommended reagents include:

  • Pyridinium chlorochromate (PCC): A versatile and effective reagent for this transformation.

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is known for its mild conditions and high yields.

  • Dess-Martin Periodinane (DMP): Another mild and selective oxidant that works well for converting primary alcohols to aldehydes.

Q3: What are the common side reactions to be aware of during the hydroformylation of 2-pentene?

A3: The hydroformylation of internal alkenes like 2-pentene can lead to several side reactions, including:

  • Isomerization: The double bond in 2-pentene can migrate, leading to the formation of other isomers of pentene, which can then undergo hydroformylation to produce different aldehydes.

  • Hydrogenation: The alkene can be reduced to the corresponding alkane (3-methylpentane), which is an undesired byproduct.[1]

  • Formation of n-hexanal: Depending on the catalyst and reaction conditions, the hydroformylation can also yield the linear isomer, n-hexanal.

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be achieved through several methods, depending on the scale of the reaction and the impurities present:

  • Fractional Distillation: This is the most common method for purifying aldehydes on a larger scale. This compound has a boiling point of approximately 117-118 °C.

  • Column Chromatography: For smaller scales and to remove non-volatile impurities, silica gel column chromatography can be effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation of 3-Methyl-1-pentanol

This protocol is a general guideline for a laboratory-scale synthesis.

Materials:

  • 3-Methyl-1-pentanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Pentane

  • Silica gel for column chromatography

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Prepare a solution of 3-methyl-1-pentanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30 minutes.

  • Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO4.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Synthesis of this compound via Hydroformylation of 2-Pentene

This protocol is a generalized procedure and requires specialized high-pressure equipment.

Materials:

  • 2-Pentene

  • Rhodium-based catalyst (e.g., Rh(acac)(CO)2)

  • Phosphine ligand (e.g., triphenylphosphine, PPh3)

  • Toluene, anhydrous and degassed

  • Synthesis gas (a mixture of carbon monoxide and hydrogen, CO/H2)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst precursor and the phosphine ligand in anhydrous, degassed toluene. Stir at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: Transfer the catalyst solution and 2-pentene to a high-pressure autoclave.

  • Reaction: Pressurize the autoclave with synthesis gas (CO/H2, typically a 1:1 ratio) to the desired pressure (e.g., 20-50 bar). Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by taking samples and analyzing them by gas chromatography (GC).

  • Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas. The product can be isolated from the reaction mixture by fractional distillation.

Troubleshooting Guides

Troubleshooting Low Yield in the Oxidation of 3-Methyl-1-pentanol
Problem Possible Cause Solution
Low Yield of this compound Incomplete reaction- Ensure the use of a slight excess of the oxidizing agent (1.1-1.2 equivalents).- Increase the reaction time and monitor progress by TLC or GC.
Over-oxidation to 3-methylpentanoic acid- Use a mild oxidizing agent like PCC or perform a Swern oxidation.- For PCC oxidation, use an excess of the alcohol and distill the aldehyde as it forms.[2]
Degradation of the product- Maintain low temperatures, especially during Swern oxidation (-78 °C).- During work-up, avoid prolonged exposure to strong acids or bases.
Formation of Multiple Byproducts Impure starting material- Purify the 3-methyl-1-pentanol by distillation before use.
Side reactions during Swern oxidation- Ensure the dropwise addition of reagents at low temperature to control the reaction exotherm.- The formation of dimethyl sulfide is an inherent byproduct.[3]
Troubleshooting Issues in the Hydroformylation of 2-Pentene
Problem Possible Cause Solution
Low Conversion of 2-Pentene Inactive catalyst- Ensure the catalyst and ligand are handled under an inert atmosphere to prevent deactivation.- Use fresh, high-purity catalyst and ligand.
Suboptimal reaction conditions- Optimize temperature and pressure. Higher temperatures and pressures generally increase the reaction rate but may affect selectivity.
Low Selectivity for this compound (High n/iso ratio) Inappropriate catalyst/ligand system- The choice of ligand is crucial for controlling regioselectivity. Bulky phosphine or phosphite ligands tend to favor the formation of the linear aldehyde.[1]
High reaction temperature- Lowering the reaction temperature can sometimes improve the selectivity for the branched product.
Formation of 3-Methylpentane (Hydrogenation) High hydrogen partial pressure- Adjust the CO/H2 ratio in the synthesis gas. A higher CO partial pressure can suppress hydrogenation.[1]
Catalyst activity- Some catalyst systems have higher hydrogenation activity. Consider screening different rhodium or cobalt-based catalysts.

Visualizations

Synthesis_of_3_Methylpentanal Synthesis Routes for this compound cluster_oxidation Oxidation Route cluster_hydroformylation Hydroformylation Route 3-Methyl-1-pentanol 3-Methyl-1-pentanol Oxidation Oxidation 3-Methyl-1-pentanol->Oxidation Mild Oxidant (PCC, Swern) 3-Methylpentanal_Ox This compound Oxidation->3-Methylpentanal_Ox 2-Pentene 2-Pentene Hydroformylation Hydroformylation 2-Pentene->Hydroformylation CO, H2 Rh or Co Catalyst 3-Methylpentanal_HF This compound Hydroformylation->3-Methylpentanal_HF

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting_Oxidation Troubleshooting Workflow: Oxidation of 3-Methyl-1-pentanol start Low Yield or Impure This compound check_sm Check Purity of 3-Methyl-1-pentanol start->check_sm purify_sm Purify Starting Material (Distillation) check_sm->purify_sm Impure check_reagents Verify Oxidizing Agent (Fresh, Correct Stoichiometry) check_sm->check_reagents Pure purify_sm->check_reagents adjust_reagents Use Fresh Reagent Adjust Stoichiometry check_reagents->adjust_reagents Issue Found check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions OK adjust_reagents->check_conditions optimize_conditions Optimize Temperature & Time (Monitor by TLC/GC) check_conditions->optimize_conditions Suboptimal check_workup Evaluate Work-up & Purification check_conditions->check_workup Optimal optimize_conditions->check_workup optimize_purification Modify Purification (e.g., Column Conditions) check_workup->optimize_purification Inefficient success Improved Yield and Purity check_workup->success Efficient optimize_purification->success

Caption: A decision-making workflow for troubleshooting low yields in the oxidation synthesis of this compound.

References

Technical Support Center: Oxidation of 3-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of 3-methylpentanal to 3-methylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the oxidation of this compound?

The primary and desired product of the oxidation of this compound is 3-methylpentanoic acid. This reaction involves the conversion of the aldehyde functional group (-CHO) into a carboxylic acid functional group (-COOH).

Q2: What are the common side reactions observed during the oxidation of this compound?

Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired 3-methylpentanoic acid. The most common side reactions include:

  • Aldol Condensation: This is a self-condensation of the aldehyde in the presence of acidic or basic conditions, leading to the formation of β-hydroxy aldehydes and their dehydration products.

  • Baeyer-Villiger Oxidation: This reaction, particularly with peroxy acid-based oxidants, can lead to the formation of a formate ester, which may subsequently hydrolyze.

  • Decarbonylation: This involves the loss of carbon monoxide from the aldehyde, typically catalyzed by transition metals, resulting in the formation of 2-methylbutane.

Q3: Which oxidizing agents are suitable for the conversion of this compound to 3-methylpentanoic acid?

A variety of oxidizing agents can be used. The choice of reagent can significantly impact the reaction's selectivity and the profile of side products. Common choices include:

  • Jones Reagent (CrO₃ in H₂SO₄/acetone): A strong oxidizing agent that readily converts aldehydes to carboxylic acids.

  • Pyridinium Chlorochromate (PCC): A milder oxidizing agent, typically used to convert primary alcohols to aldehydes. While it can oxidize aldehydes further to carboxylic acids, over-oxidation is a concern, especially in the presence of water.

  • Potassium Permanganate (KMnO₄): A powerful oxidizing agent that can be used under acidic, basic, or neutral conditions.

  • Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent often used for qualitative tests for aldehydes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 3-methylpentanoic acid Incomplete reaction.Increase reaction time or temperature. Ensure sufficient equivalents of the oxidizing agent are used.
Formation of significant side products.Optimize reaction conditions to minimize side reactions (see below).
Loss of product during workup.Ensure proper pH adjustment during extraction. Use appropriate solvents for extraction.
Presence of a high-boiling impurity with a characteristic "sweet" or "fruity" odor. This could be the aldol condensation product (e.g., 3-hydroxy-2,4-dimethyl-3-propylheptanal) or its dehydrated form.If using a base-catalyzed oxidation, switch to acidic conditions if possible. If using acidic conditions, consider a milder acid or lower reaction temperature. Ensure anhydrous conditions to suppress aldol addition.
Detection of 2-methylbutane in the product mixture. Decarbonylation of the aldehyde has occurred. This is more likely if transition metal catalysts (e.g., rhodium, palladium) are present, even in trace amounts from previous reactions.Ensure the glassware is scrupulously clean and free of any residual metal catalysts. Avoid excessively high reaction temperatures.
Formation of a formate ester or 3-methyl-1-pentanol. Baeyer-Villiger oxidation has occurred, followed by potential hydrolysis of the formate ester to the corresponding alcohol. This is a known side reaction with peroxy acid-based oxidants.If using a peroxy acid, consider switching to a chromium-based oxidant like Jones reagent.
Reaction mixture turns brown and tarry. This is a common issue with PCC oxidations, resulting from the formation of chromium byproducts.Add an inert solid like Celite or molecular sieves to the reaction mixture to adsorb the tarry material, simplifying filtration.
Reaction stalls before completion (color of oxidizing agent persists). The substrate may be sterically hindered, slowing down the reaction.Increase the reaction temperature cautiously or extend the reaction time.
The oxidizing agent may have decomposed.Use freshly prepared or properly stored oxidizing agents.

Reaction Pathways

The oxidation of this compound can proceed through the desired pathway to form 3-methylpentanoic acid or deviate into several side reactions.

Oxidation of this compound cluster_main Main Reaction cluster_side Side Reactions This compound This compound 3-Methylpentanoic_Acid 3-Methylpentanoic_Acid This compound->3-Methylpentanoic_Acid Oxidizing Agent (e.g., Jones Reagent) Aldol Aldol Condensation Product This compound->Aldol Acid or Base Formate Formate Ester This compound->Formate Peroxy Acid (Baeyer-Villiger) Decarbonylation 2-Methylbutane This compound->Decarbonylation Transition Metal Catalyst (e.g., Rh)

Figure 1: Overview of the main and side reactions in the oxidation of this compound.
Aldol Condensation Pathway

Aldol_Condensation 3-Methylpentanal_1 This compound Enolate Enolate Intermediate 3-Methylpentanal_1->Enolate Base Aldol_Adduct 3-Hydroxy-2,4-dimethyl-3-propylheptanal Enolate->Aldol_Adduct Nucleophilic Attack on 3-Methylpentanal_2 3-Methylpentanal_2 This compound Dehydrated_Product 2,4-Dimethyl-3-propyl-2-heptenal Aldol_Adduct->Dehydrated_Product - H₂O (Heat)

Figure 2: Aldol condensation side reaction pathway.

Experimental Protocols

Jones Oxidation of this compound

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Jones Reagent: In a flask cooled in an ice bath, cautiously add 25 g of chromium trioxide to 75 mL of water. Slowly add 25 mL of

Technical Support Center: Optimizing the Reduction of 3-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 3-Methylpentanal. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of this compound to 3-Methylpentan-1-ol.

Question: My reaction shows low or no conversion of this compound. What are the possible causes and solutions?

Answer:

Low or no conversion is a frequent issue that can be traced back to several factors related to reagents, reaction setup, or conditions.

  • Reagent Quality: The hydride reducing agents, particularly Lithium Aluminum Hydride (LiAlH₄), are highly reactive and sensitive to moisture.[1][2][3]

    • Solution: Use a fresh bottle of the reducing agent or a previously opened bottle that has been stored under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly oven-dried before use.[3][4]

  • Solvent Purity: For LiAlH₄ reductions, the solvent (typically an ether like diethyl ether or THF) must be anhydrous as LiAlH₄ reacts violently with water.[1][3][5] Sodium Borohydride (NaBH₄) is more tolerant and can be used in protic solvents like methanol or ethanol.[1][5]

    • Solution: Use freshly distilled or commercially available anhydrous solvents for LiAlH₄ reactions. For NaBH₄, ensure the alcohol solvent is of high purity.

  • Insufficient Reagent: The stoichiometry of the reaction must be considered. While the reaction is 1:1 for the aldehyde and hydride source on paper, each molecule of NaBH₄ or LiAlH₄ can deliver four hydride ions.[6]

    • Solution: While a stoichiometric amount might be calculated based on hydride delivery, using a slight excess (e.g., 1.1-1.5 equivalents of the aldehyde) can help drive the reaction to completion. However, a large excess can complicate the workup.

  • Reaction Temperature: Reductions are often exothermic. Adding the reducing agent too quickly or at too high a temperature can lead to side reactions or decomposition of the reagent.

    • Solution: Add the reducing agent portion-wise or as a solution via an addition funnel while cooling the reaction mixture in an ice bath (0 °C).[3] Allow the reaction to stir at this temperature before gradually warming to room temperature.

Question: I've isolated my product, but the yield is low after purification. Why?

Answer:

Low isolated yield can result from issues during the workup and purification stages.

  • Incomplete Quenching/Hydrolysis: After the reaction, the intermediate metal alkoxide must be hydrolyzed to produce the final alcohol product.[2][7]

    • Solution: Ensure the quenching step is performed carefully and completely. For LiAlH₄, a sequential addition of water and then an acid or base solution is common. For NaBH₄, the addition of water or dilute acid is usually sufficient.

  • Product Loss During Extraction: The product, 3-Methylpentan-1-ol, has some solubility in water.

    • Solution: Perform multiple extractions (e.g., 3 times) with an appropriate organic solvent (like diethyl ether or ethyl acetate). Combine the organic layers to maximize product recovery. Washing the combined organic layers with brine (saturated NaCl solution) can help reduce the amount of dissolved water and improve separation.

  • Emulsion Formation: During the aqueous workup, emulsions can form, making layer separation difficult.

    • Solution: Adding brine or allowing the mixture to stand can help break emulsions. In some cases, filtering the entire mixture through a pad of celite can be effective.

  • Evaporation of a Volatile Product: 3-Methylpentan-1-ol is a relatively volatile alcohol.

    • Solution: Use a rotary evaporator with controlled temperature and pressure to remove the solvent. Avoid excessive heat or high vacuum to prevent loss of the product.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reduction of this compound?

The reduction of the aldehyde functional group in this compound yields a primary alcohol, specifically 3-Methylpentan-1-ol .[8][9]

Q2: Which reducing agent should I choose: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?

The choice depends on the specific requirements of your synthesis.

  • Sodium Borohydride (NaBH₄) is a milder and more selective reducing agent.[5] It is safer to handle and can be used in protic solvents like ethanol or methanol.[1][5] It efficiently reduces aldehydes and ketones but typically does not reduce more stable carbonyl groups like esters or carboxylic acids.[5][10] This makes it ideal if your molecule contains other functional groups you wish to preserve.

  • Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and reactive reducing agent.[2][10][11] It will reduce aldehydes, ketones, esters, carboxylic acids, and amides.[5][10] However, it reacts violently with water and protic solvents, requiring the use of anhydrous ethers and careful handling under an inert atmosphere.[1][3][4]

Q3: How can I monitor the progress of the reaction?

The most common method for monitoring the reaction is Thin Layer Chromatography (TLC) .

  • Spot a small aliquot of the starting material (this compound) on a TLC plate.

  • As the reaction proceeds, take small samples from the reaction mixture and spot them on the same plate.

  • The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot (alcohols are more polar than aldehydes) indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.

Q4: What are the critical safety precautions for this reaction?

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly pyrophoric and reacts violently with water to produce flammable hydrogen gas.[3] It must be handled under an inert atmosphere (nitrogen or argon). The quenching process is highly exothermic and must be done slowly and with extreme caution, especially on a large scale.

  • Sodium Borohydride (NaBH₄): While safer than LiAlH₄, NaBH₄ is still a reactive chemical. It reacts with acidic solutions to release hydrogen gas.

Data Presentation

Table 1: Comparison of Common Reducing Agents for this compound Reduction

ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Moderate, selective for aldehydes/ketones[5][10]High, reduces most carbonyls[5][10][11]
Typical Solvents Protic solvents (Methanol, Ethanol, Water)[1][5]Anhydrous ethers (Diethyl ether, THF)[1][5]
Typical Temperature 0 °C to Room Temperature0 °C to Reflux
Workup Acidic or aqueous quench[7]Careful, sequential addition of H₂O, then base or acid[2]
Safety Relatively safe, handle with care.Pyrophoric, reacts violently with water[3]

Experimental Protocols

Protocol 1: Reduction of this compound using Sodium Borohydride (NaBH₄)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in methanol.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Sodium Borohydride (0.3 equivalents, considering it delivers 4 hydrides) to the stirred solution in small portions.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quenching: Slowly add water or dilute HCl to the flask to quench the excess NaBH₄ and decompose the borate ester complex.

  • Extraction: Remove the methanol using a rotary evaporator. Add water to the residue and extract the aqueous layer three times with diethyl ether.

  • Drying & Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-Methylpentan-1-ol.

Protocol 2: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)
  • Setup: To an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a stir bar and anhydrous diethyl ether.

  • Reagent Addition: Cool the ether to 0 °C in an ice bath. Carefully and slowly add LiAlH₄ (0.3 equivalents) to the ether.

  • Substrate Addition: Dissolve this compound (1 equivalent) in a small amount of anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 15-30 minutes and then at room temperature for 1 hour, or until completion by TLC.

  • Quenching (Fieser method): Cool the reaction back to 0 °C. Cautiously and sequentially add dropwise: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the mass in grams of LiAlH₄ used.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Drying & Concentration: Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-Methylpentan-1-ol.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product Reactant This compound Product 3-Methylpentan-1-ol Reactant->Product + [H] Reagent Reducing Agent (NaBH4 or LiAlH4) Reagent->Product

Caption: General reaction pathway for the reduction.

Experimental_Workflow start Start dissolve Dissolve this compound in appropriate solvent start->dissolve cool Cool reaction to 0 °C dissolve->cool add_reagent Slowly add reducing agent cool->add_reagent react Stir until completion (Monitor by TLC) add_reagent->react quench Quench excess reagent & hydrolyze intermediate react->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry purify Filter and concentrate under reduced pressure dry->purify end End: Isolate 3-Methylpentan-1-ol purify->end

Caption: Standard experimental workflow for the reduction.

Troubleshooting_Guide start Problem: Low or No Yield q1 Was the reducing agent fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No Solution: Use fresh reagent q1->a1_no q2 Was the solvent anhydrous (for LiAlH4)? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No Solution: Use anhydrous solvent q2->a2_no q3 Was the workup procedure correct? a2_yes->q3 a3_yes Yes Consider other issues: - Temperature control - Stoichiometry q3->a3_yes a3_no No Solution: Review quench/extraction steps q3->a3_no

References

Preventing racemization during chiral synthesis of 3-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral synthesis of 3-methylpentanal. Our goal is to help you prevent racemization and achieve high enantiomeric purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral this compound?

A1: Racemization of chiral aldehydes like this compound is a significant challenge. The primary cause is the formation of a planar, achiral enol or enolate intermediate, which can be protonated from either face with equal probability, leading to a loss of stereochemical integrity.[1][2] Key factors that promote racemization include:

  • Acidic or Basic Conditions: Both acids and bases can catalyze the enolization process, leading to racemization.[1][2]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.

  • Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of a diminished enantiomeric excess (ee).

  • Purification Methods: Standard silica gel chromatography can cause racemization due to the acidic nature of the silica.

Q2: Which synthetic strategies are recommended for achieving high enantioselectivity in the synthesis of this compound?

A2: Several enantioselective methods can be employed. Organocatalytic asymmetric Michael addition reactions are a prominent and effective strategy.[3][4][5][6][7] This approach often utilizes chiral secondary amine catalysts, such as diphenylprolinol silyl ethers, to facilitate the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde, leading to the formation of the chiral center with high stereocontrol.[5] Enzymatic kinetic resolution is another powerful technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[8]

Q3: How can I accurately determine the enantiomeric excess (ee%) of my synthesized this compound?

A3: The most common and reliable method for determining the enantiomeric excess of chiral aldehydes is chiral gas chromatography (GC) .[9][10][11] This technique uses a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. By integrating the peak areas of the two enantiomers, the ee% can be calculated. Chiral High-Performance Liquid Chromatography (HPLC) is another viable option.

Q4: What are the best practices for purifying chiral this compound without causing racemization?

A4: To avoid racemization during purification, it is crucial to use mild, non-acidic, and non-basic conditions. One highly effective method is the formation of a bisulfite adduct .[12][13][14][15][16] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be isolated by filtration. This process effectively removes impurities. The pure aldehyde can then be regenerated from the adduct under non-aqueous and mild conditions, for example, using chlorotrimethylsilane (TMS-Cl) in acetonitrile, which avoids the harsh pH conditions of traditional aqueous methods.[12]

Troubleshooting Guides

Problem 1: Low enantiomeric excess (ee%) in the final product.

Possible Cause Troubleshooting Step
Racemization during reaction - Ensure strict control of reaction temperature; lower temperatures are generally favored. - Minimize reaction time; monitor the reaction progress closely and quench it as soon as the starting material is consumed. - Use aprotic, non-polar solvents to disfavor enol/enolate formation.
Sub-optimal catalyst/reagent - Use a high-purity chiral organocatalyst. - Screen different chiral catalysts or ligands to find the optimal one for your specific substrate. - Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle.
Racemization during workup - Maintain a neutral pH during aqueous workup. Avoid strong acid or base washes. - Use a buffered aqueous solution if necessary.
Racemization during purification - Avoid standard silica gel chromatography. - Employ purification via bisulfite adduct formation.[12][14][15] - If chromatography is unavoidable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine.

Problem 2: Difficulty in separating the chiral catalyst from the product.

Possible Cause Troubleshooting Step
Similar polarity of catalyst and product - Modify the workup procedure to selectively extract the catalyst. For example, an acidic wash can protonate and solubilize an amine-based catalyst in the aqueous phase. - Consider using a polymer-supported or immobilized catalyst that can be easily filtered off after the reaction.

Problem 3: Inaccurate ee% determination by chiral GC.

Possible Cause Troubleshooting Step
Poor peak resolution - Optimize the GC temperature program (oven temperature ramp rate).[9] - Adjust the carrier gas flow rate. - Ensure the use of an appropriate chiral column (e.g., based on cyclodextrins).[2][9]
Co-elution with impurities - Purify the sample before injection. - Use a mass spectrometer (MS) detector to confirm the identity of the peaks.
Incorrect peak integration - Manually inspect and adjust the peak integration to ensure accuracy. - Use appropriate baseline correction.

Experimental Protocols & Data

Organocatalytic Asymmetric Michael Addition for the Synthesis of Chiral this compound

This protocol is a general guideline for the synthesis of chiral this compound via an organocatalytic Michael addition of a nucleophile to crotonaldehyde. High enantioselectivities (often >90% ee) have been reported for similar reactions.[5]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral secondary amine organocatalyst (e.g., a derivative of diphenylprolinol TMS ether, 10-20 mol%) in an anhydrous, non-polar solvent (e.g., toluene, dichloromethane) at the recommended temperature (often between -20 °C and room temperature).

  • Reagent Addition: Add crotonaldehyde (1.0 equivalent) to the catalyst solution and stir for a few minutes. Then, add the Michael donor (e.g., a Grignard reagent or an organozinc reagent, 1.2-1.5 equivalents) dropwise over a period of time to control the reaction exotherm.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using the bisulfite adduct method to prevent racemization.[12][14][15]

  • Analysis: Determine the enantiomeric excess of the purified this compound using chiral GC.

Quantitative Data for Analogous Asymmetric Michael Additions

CatalystMichael AcceptorMichael DonorSolventTemp (°C)Yield (%)ee (%)
Diphenylprolinol TMS etherα,β-unsaturated aldehydesBromomalonatesTolueneRTHigh90-98
Chiral Diamine/Thioureaα,β-unsaturated nitroalkenesAldehydesWaterRT94-9997-99
α,β-DipeptidesN-arylmaleimidesAldehydesSolvent-freeRTHighup to 94

Data is for illustrative purposes based on similar reactions reported in the literature.[3][5][7]

Visualizations

Racemization_Pathway Chiral Aldehyde (R) Chiral Aldehyde (R) Enol/Enolate (Achiral) Enol/Enolate (Achiral) Chiral Aldehyde (R)->Enol/Enolate (Achiral) Acid or Base Racemic Mixture Racemic Mixture Chiral Aldehyde (R)->Racemic Mixture Enol/Enolate (Achiral)->Chiral Aldehyde (R) Protonation Chiral Aldehyde (S) Chiral Aldehyde (S) Enol/Enolate (Achiral)->Chiral Aldehyde (S) Protonation Chiral Aldehyde (S)->Racemic Mixture

Caption: Racemization pathway of a chiral aldehyde via an achiral enol/enolate intermediate.

Experimental_Workflow cluster_synthesis Asymmetric Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Reaction Organocatalytic Michael Addition Start->Reaction Workup Aqueous Workup (Neutral pH) Reaction->Workup Bisulfite Adduct\nFormation Bisulfite Adduct Formation Workup->Bisulfite Adduct\nFormation Filtration Filtration Bisulfite Adduct\nFormation->Filtration Regeneration Aldehyde Regeneration Filtration->Regeneration Chiral GC Chiral GC Analysis Regeneration->Chiral GC End Pure Enantiomer Chiral GC->End

Caption: Recommended experimental workflow for the synthesis and purification of chiral this compound.

References

Technical Support Center: Spectroscopic Analysis of 3-Methylpentanal and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic differentiation of 3-Methylpentanal and its constitutional isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for distinguishing these closely related aliphatic aldehydes using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Frequently Asked Questions (FAQs)

Q1: My mass spectrum shows a molecular ion peak at m/z 100 for my sample, but I'm unsure if it's this compound or another C6H12O aldehyde. How can I differentiate them?

A1: While all C6H12O aldehydes will exhibit a molecular ion peak at m/z 100, their fragmentation patterns will differ significantly. The key is to analyze the relative abundance of characteristic fragment ions. For this compound, look for prominent peaks resulting from α-cleavage and McLafferty rearrangement. Compare the fragmentation pattern of your sample with the data provided in Table 1. The presence and relative intensity of fragments like m/z 44 (McLafferty rearrangement), m/z 57, and m/z 71 can be diagnostic.

Q2: The IR spectrum of my sample shows a strong carbonyl (C=O) peak around 1730 cm⁻¹, confirming it's an aldehyde. How can I use IR to distinguish between this compound and its isomers?

A2: While the C=O stretch is common to all aldehydes, the "fingerprint region" (below 1500 cm⁻¹) and the C-H stretching region can provide clues to the specific isomer. The branching of the alkyl chain can cause subtle shifts in the C-H bending and rocking vibrations. For instance, the presence of a tertiary carbon in this compound may lead to a distinct pattern compared to the linear chain of hexanal. However, these differences can be subtle. IR is best used to confirm the aldehyde functional group and should be used in conjunction with MS and NMR for definitive isomer identification.

Q3: I'm struggling to assign the peaks in the ¹H NMR spectrum of my aldehyde sample. What are the key signals to look for to identify this compound?

A3: The most characteristic signal for any aldehyde in a ¹H NMR spectrum is the aldehydic proton, which appears far downfield between 9 and 10 ppm. The multiplicity of this peak is crucial for identifying the adjacent carbon's substitution. In this compound, the aldehydic proton is adjacent to a CH₂ group, so it will appear as a triplet. In contrast, the aldehydic proton of 2-methylpentanal would be a doublet. The integration of the peaks will also reveal the number of protons in each environment. Refer to Table 2 for a detailed comparison of ¹H NMR data.

Q4: Can ¹³C NMR spectroscopy be used to definitively distinguish between all the isomers of this compound?

A4: Yes, ¹³C NMR is a powerful tool for this purpose. Due to differences in their carbon skeletons, each isomer will have a unique number of signals and distinct chemical shifts. The symmetry of the molecule plays a key role. For example, the more symmetric 3,3-dimethylbutanal will show fewer signals than the less symmetric this compound. The chemical shift of the carbonyl carbon (around 200-205 ppm) can also vary slightly between isomers. Table 3 provides a comparison of the expected ¹³C NMR data.

Troubleshooting Guides

Issue 1: Ambiguous Mass Spectrum Fragmentation
  • Problem: The mass spectrum has many overlapping fragments, making it difficult to assign a specific isomer.

  • Troubleshooting Steps:

    • Confirm Molecular Ion: Ensure the peak at m/z 100 is indeed the molecular ion and not a fragment of a heavier impurity.

    • Identify Key Fragments: Look for the expected McLafferty rearrangement peak (m/z 44 for straight-chain aldehydes, potentially different for branched isomers) and α-cleavage fragments.

    • High-Resolution MS: If available, use high-resolution mass spectrometry to obtain exact masses of the fragments. This can help confirm their elemental composition and differentiate between isobaric fragments.

    • Reference Spectra: Compare your spectrum against a reliable database (e.g., NIST) for a direct match.

Issue 2: Poorly Resolved NMR Spectra
  • Problem: The peaks in the ¹H or ¹³C NMR spectrum are broad or overlapping, preventing accurate multiplicity analysis or peak picking.

  • Troubleshooting Steps:

    • Sample Purity: Ensure the sample is free from paramagnetic impurities and solid particles, which can cause peak broadening. Filter the sample if necessary.

    • Solvent Choice: Use a high-purity deuterated solvent. Residual protic solvent can exchange with the aldehydic proton, causing its signal to broaden or disappear.

    • Shimming: Carefully shim the spectrometer to optimize the magnetic field homogeneity.

    • Higher Field Strength: If available, use a higher-field NMR spectrometer to increase spectral dispersion and resolve overlapping signals.

    • 2D NMR: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in correlating proton and carbon signals, respectively, to piece together the molecular structure even with overlapping 1D spectra.

Data Presentation

Table 1: Key Mass Spectrometry Fragments for this compound and Its Isomers

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 10071 (M-29, loss of CHO), 57 (loss of C3H7), 44 (McLafferty rearrangement)
Hexanal 10082 (M-18, loss of H₂O), 71 (M-29, loss of CHO), 57, 44 (McLafferty rearrangement)
2-Methylpentanal 10071 (M-29, loss of CHO), 57, 43
4-Methylpentanal 10082 (M-18, loss of H₂O), 57, 43
2,2-Dimethylbutanal 10071 (M-29, loss of CHO), 57 (t-butyl cation, often the base peak), 41
2,3-Dimethylbutanal 10071 (M-29, loss of CHO), 57, 43
3,3-Dimethylbutanal 10071 (M-29, loss of CHO), 57, 41

Table 2: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundAldehydic H (δ, multiplicity)Other Key Signals (δ)
This compound ~9.7 (t)~2.2 (m, CH₂ adjacent to CHO), ~0.9 (d, CH₃), ~0.8 (t, CH₃)
Hexanal ~9.8 (t)~2.4 (dt, CH₂ adjacent to CHO), ~0.9 (t, CH₃)
2-Methylpentanal ~9.6 (d)~2.3 (m, CH adjacent to CHO), ~1.1 (d, CH₃), ~0.9 (t, CH₃)
4-Methylpentanal ~9.8 (t)~2.4 (dt, CH₂ adjacent to CHO), ~0.9 (d, two CH₃)
2,2-Dimethylbutanal ~9.5 (s)~1.0 (s, three CH₃)
2,3-Dimethylbutanal ~9.6 (d)~2.2 (m, CH adjacent to CHO), ~1.0 (d, CH₃), ~0.9 (d, CH₃)
3,3-Dimethylbutanal ~9.7 (t)~2.2 (s, CH₂ adjacent to CHO), ~1.0 (s, three CH₃)

Table 3: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundCarbonyl C (δ)Number of Aliphatic Signals
This compound ~2055
Hexanal ~2035
2-Methylpentanal ~2055
4-Methylpentanal ~2034
2,2-Dimethylbutanal ~2064
2,3-Dimethylbutanal ~2065
3,3-Dimethylbutanal ~2044

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Use a deuterated solvent in which the aldehyde is soluble (e.g., CDCl₃). Ensure the solvent is free of water to avoid exchange with the aldehydic proton.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Sample Preparation for IR Spectroscopy (Liquid Aldehydes)
  • Salt Plates: Place a drop of the neat liquid aldehyde onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Sandwiching: Place a second salt plate on top of the first, gently pressing to form a thin film of the liquid between the plates.

  • Analysis: Mount the sandwiched plates in the spectrometer's sample holder and acquire the spectrum.

  • Cleaning: After analysis, clean the salt plates thoroughly with a dry, non-polar solvent (e.g., hexane or anhydrous dichloromethane) and store them in a desiccator.

Sample Preparation for GC-MS Analysis
  • Dilution: Prepare a dilute solution of the aldehyde (e.g., 10-100 ppm) in a volatile, high-purity solvent such as hexane or dichloromethane.

  • Vial: Transfer the solution to a standard GC autosampler vial.

  • Injection: Inject a small volume (typically 1 µL) into the GC-MS system.

  • GC Method: Use a suitable capillary column (e.g., a non-polar DB-5 or a more polar DB-WAX) and a temperature program that effectively separates the isomers.

  • MS Acquisition: Acquire mass spectra in electron ionization (EI) mode, scanning a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-150).

Visualization

Distinguishing_Isomers Start Unknown C6H12O Aldehyde IR IR Spectroscopy Start->IR Confirm Aldehyde Group (C=O stretch ~1730 cm⁻¹) NMR NMR Spectroscopy Start->NMR Definitive Structural Elucidation MS Mass Spectrometry IR->MS Proceed for Isomer Differentiation H1_NMR ¹H NMR Analysis NMR->H1_NMR Analyze Proton Signals C13_NMR ¹³C NMR Analysis NMR->C13_NMR Analyze Carbon Signals Fragmentation Fragmentation Pattern Analysis MS->Fragmentation Analyze Fragments Result_3MP Identified as this compound H1_NMR->Result_3MP Aldehydic proton is a triplet Result_Other Identified as Other Isomer H1_NMR->Result_Other Different multiplicity/shifts C13_NMR->Result_3MP 5 unique aliphatic signals C13_NMR->Result_Other Different number of signals Fragmentation->Result_3MP m/z 44, 57, 71 prominent Fragmentation->Result_Other Different fragmentation pattern

Caption: Workflow for distinguishing this compound from its isomers.

Mass_Spec_Logic Start Mass Spectrum of C6H12O Aldehyde Base_Peak Analyze Base Peak Start->Base_Peak McLafferty Check for McLafferty Rearrangement (m/z 44) Base_Peak->McLafferty Base peak is not 57 Isomer_22DMB Likely 2,2-Dimethylbutanal Base_Peak->Isomer_22DMB m/z 57 (t-butyl cation) Isomer_3MP_Hex Likely this compound or Hexanal McLafferty->Isomer_3MP_Hex Present and prominent Alpha_Cleavage Analyze α-Cleavage Fragments Further_Analysis Requires NMR for confirmation Alpha_Cleavage->Further_Analysis Subtle differences in other fragments Isomer_3MP_Hex->Alpha_Cleavage

Caption: Decision tree for isomer identification using mass spectrometry.

Overcoming low yields in the Grignard reaction with 3-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Grignard reactions involving the sterically hindered and enolizable aldehyde, 3-Methylpentanal. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to low product yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiment.

Question: The Grignard reaction fails to initiate (no bubbling, no exotherm, magnesium remains shiny). What should I do?

Answer: This issue typically points to an inactive magnesium surface or the presence of inhibitors.

  • Cause 1: Magnesium Oxide Layer: Magnesium turnings are often coated with a passive layer of magnesium oxide (MgO), which prevents the reaction from starting.[1][2]

    • Solution: Magnesium Activation. Activate the magnesium surface by adding a small crystal of iodine (the brown color will fade upon initiation) or a few drops of 1,2-dibromoethane.[1][2] Gentle heating with a heat gun can also initiate the reaction, but the flask should be cooled before adding the bulk of the alkyl halide.[3] Mechanically crushing the magnesium turnings under an inert atmosphere can also expose a fresh, reactive surface.[1]

  • Cause 2: Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Trace amounts of water will quench the reagent as it forms, preventing the reaction from propagating.[1][3]

    • Solution: Rigorous Anhydrous Conditions. All glassware must be meticulously dried, either by oven-drying at >120°C overnight or by flame-drying under a vacuum and cooling under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Solvents must be of anhydrous grade and preferably freshly distilled from a suitable drying agent.[2]

Question: My reaction yield is very low, and I recover a significant amount of unreacted this compound. What is the likely cause?

Answer: Low conversion of the starting aldehyde in the presence of an active Grignard reagent points towards two primary competing side reactions: enolization and reduction, exacerbated by steric hindrance.

  • Cause 1: Enolization of the Aldehyde. this compound has an acidic proton on the alpha-carbon. The highly basic Grignard reagent can act as a base, abstracting this proton to form a magnesium enolate.[4] This consumes both the aldehyde and the Grignard reagent, leading to no product formation and recovery of the aldehyde upon acidic workup.

    • Solution: Lower Reaction Temperature. Perform the addition of the aldehyde to the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C). This favors the kinetic nucleophilic addition pathway over the thermodynamic deprotonation (enolization) pathway.[2]

  • Cause 2: Reduction of the Aldehyde. If the Grignard reagent possesses a beta-hydrogen (e.g., n-propylmagnesium bromide), it can reduce the aldehyde to the corresponding primary alcohol (3-methylpentan-1-ol) via a six-membered transition state.[4] This is a common side reaction with sterically hindered carbonyls.

    • Solution: Use a Beta-Hydride-Free Grignard. If possible, use a Grignard reagent that lacks beta-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide, to eliminate this side reaction pathway.

  • Cause 3: Steric Hindrance. The bulky ethyl group at the 3-position of this compound sterically hinders the approach of the nucleophilic Grignard reagent to the carbonyl carbon, slowing the rate of the desired reaction and allowing side reactions like enolization to become more competitive.[5]

    • Solution: Increase Reaction Time/Use a More Reactive Reagent. Allow the reaction to stir for a longer period at a controlled low temperature. Alternatively, consider using a more reactive organolithium reagent, which is less sensitive to steric hindrance, though this may also increase the rate of enolization.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to determine the exact concentration of my Grignard reagent before use?

A1: The stated concentration of commercial Grignard reagents can decrease over time due to degradation from trace moisture or oxygen. Furthermore, in-house preparations can have yields that are significantly less than 100%. Using an inaccurate concentration can lead to adding insufficient reagent, resulting in low conversion, or adding a large excess, which can complicate purification and increase side reactions. Titration is a straightforward and essential step to determine the active molarity of your reagent.[6][7]

Q2: What are the primary side products I should look for when experiencing low yields?

A2: Besides unreacted starting material and the product of reduction, a common byproduct is from Wurtz coupling.[1] This occurs when the formed Grignard reagent reacts with unreacted alkyl halide. This side reaction is minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension during the reagent's formation.[3]

Q3: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (THF)?

A3: Both are common and effective. THF is a more strongly coordinating solvent, which can better stabilize the Grignard reagent and may increase its reactivity.[8][9] However, its higher boiling point can make removal more difficult. Diethyl ether is less coordinating but has a low boiling point (35 °C), which can help moderate the exothermic reaction. For sterically hindered substrates, THF is often preferred.[10]

Q4: Can adding a salt like lithium chloride (LiCl) improve my yield?

A4: Yes, the addition of LiCl can be beneficial. It helps to break up the dimeric and oligomeric clusters of Grignard reagents in solution, leading to more reactive monomeric species.[11] This can accelerate the desired nucleophilic addition, particularly with challenging substrates. Grignard reagents prepared with LiCl are often referred to as "Turbo-Grignards".[11]

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of the Grignard reaction with this compound.

ParameterConditionExpected Impact on YieldRationale
Temperature Low (-78 °C to 0 °C)Increase Suppresses enolization and other temperature-sensitive side reactions.[2]
High (Room Temp to Reflux)Decrease Promotes enolization and potential rearrangement/decomposition of the Grignard reagent.[2]
Addition Rate Slow, dropwiseIncrease Minimizes Wurtz coupling during reagent formation and controls the exotherm during aldehyde addition.[1][3]
RapidDecrease Increases side reactions and can lead to an uncontrolled exotherm.[12]
Solvent THFPotential Increase Better stabilization and solubilization of the Grignard reagent may enhance reactivity.[8]
Diethyl EtherBaseline Standard solvent, effective but may be less optimal for hindered systems.
Additive LiClPotential Increase Breaks up Grignard aggregates, increasing the concentration of the reactive monomeric species.[11]
NoneBaseline Standard conditions.

Experimental Protocols

Protocol 1: Titration of the Grignard Reagent

This protocol determines the active molarity of the Grignard reagent.

  • Preparation: Rigorously dry a 10 mL vial with a stir bar and seal with a rubber septum. Purge with dry argon or nitrogen.

  • Indicator: Add ~50 mg of diphenylacetic acid to the vial.[7][13]

  • Solvent: Add 1-2 mL of anhydrous THF via syringe and stir until the indicator dissolves completely.

  • Titration: Slowly add the Grignard solution dropwise via a 1 mL syringe. The endpoint is the first persistent appearance of a yellow color, indicating the deprotonation of the second, less acidic proton of the indicator.[13]

  • Calculation: Record the volume of Grignard reagent added. The molarity is calculated based on the initial moles of the indicator (diphenylacetic acid), noting that 2 equivalents of the Grignard reagent react with 1 equivalent of the indicator at the final endpoint. A simpler method involves using 1 equivalent for the first deprotonation, which also gives a color change.

Protocol 2: Optimized Grignard Reaction with this compound

This protocol is optimized to minimize side reactions.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and a nitrogen/argon inlet.

  • Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small portion of the alkyl halide (1.0 equivalent) dissolved in anhydrous THF from the dropping funnel. If the reaction does not initiate, add a crystal of iodine. Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add the aldehyde solution dropwise to the cold, stirring Grignard reagent over 30 minutes.

  • After the addition is complete, let the reaction stir at -78 °C for 1-2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.[14]

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting secondary alcohol via flash column chromatography.

Visualizations

Grignard_Reaction_Pathways Start Grignard Reagent (R-MgX) + this compound Desired_Product Secondary Alcohol (Desired Product) Start->Desired_Product Nucleophilic Addition (Favored at Low Temp) Enolate Magnesium Enolate (Side Product) Start->Enolate Enolization (α-Deprotonation) (Favored at High Temp)

Caption: Competing reaction pathways for the Grignard reaction with an enolizable aldehyde.

Experimental_Workflow A 1. Apparatus Setup (Flame-dried, Inert Atm.) B 2. Grignard Reagent Formation (Slow Addition) A->B C 3. Cool Reaction to -78 °C B->C D 4. Slow Addition of This compound in THF C->D E 5. Reaction Stirring (1-2h at -78 °C) D->E F 6. Aqueous Quench (sat. aq. NH4Cl) E->F G 7. Extraction & Work-up F->G H 8. Purification (Chromatography) G->H

Caption: Optimized experimental workflow for the Grignard reaction with this compound.

Caption: Decision tree for troubleshooting low yields in the Grignard reaction.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Methylpentanal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds such as 3-Methylpentanal is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and clinical diagnostics. The validation of analytical methods ensures the reliability and accuracy of the data generated. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by representative experimental data and detailed methodologies.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is influenced by factors such as the sample matrix, required sensitivity, and the intended application. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most prevalent technique due to the volatile nature of this compound. High-Performance Liquid Chromatography (HPLC) can also be employed, typically after a derivatization step to enhance detection.

The following table summarizes the typical performance characteristics of validated analytical methods for the quantification of short-chain aldehydes, which are representative of what can be expected for this compound analysis.

Parameter HS-SPME-GC-MS HS-GC-FID HPLC-UV (with Derivatization)
Linearity (Concentration Range) 0.1 - 100 µg/L1 - 500 µg/L0.5 - 200 µg/mL
Correlation Coefficient (r²) > 0.995[1]> 0.99[2]> 0.99[1]
Limit of Detection (LOD) 0.03 µg/L (for similar aldehydes)[1]~1 µg/L (for similar aldehydes)~0.1 µg/mL (for similar aldehydes)
Limit of Quantification (LOQ) 1.0 µg/L (for similar aldehydes)[1]~5 µg/L (for similar aldehydes)~0.5 µg/mL (for similar aldehydes)
Accuracy (% Recovery) 90 - 105%[1]88 - 109%[2]95 - 105%
Precision (RSD%) < 13%[1]< 15%[2]< 5%

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the protocols for the key analytical techniques discussed.

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly sensitive and selective for the analysis of volatile compounds like this compound in complex matrices.

1. Sample Preparation:

  • A known volume or weight of the sample (e.g., 5 mL of a beverage or 1 g of a solid matrix) is placed into a headspace vial.

  • An appropriate internal standard (e.g., a deuterated analog of this compound) is added.

  • For solid samples, a suitable solvent or water may be added to facilitate the release of volatiles.

  • The vial is sealed with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • The sample vial is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the analytes to partition into the headspace.[3]

  • An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

  • The SPME fiber is desorbed in the heated injector port of the GC-MS system (e.g., at 250°C).

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

  • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, with a final hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[4]

Method 2: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is a robust and cost-effective alternative for the quantification of volatile compounds when the complexity of the matrix is lower and high sensitivity of a mass spectrometer is not required.

1. Sample Preparation:

  • Sample preparation is similar to the HS-SPME-GC-MS method, with the sample and internal standard placed in a sealed headspace vial.

2. Headspace Injection:

  • The vial is incubated to allow for equilibration of the volatiles in the headspace.

  • A defined volume of the headspace gas (e.g., 1 mL) is automatically injected into the GC.

3. GC-FID Analysis:

  • GC Column: A mid-polar or polar capillary column, such as a DB-WAX or DB-624, is often used to achieve good separation of aldehydes and other volatile compounds.

  • Oven Temperature Program: A suitable temperature program is developed to separate this compound from other matrix components. For example, starting at 50°C and ramping to 220°C.

  • Injector and Detector Temperatures: Typically set at 250°C.

  • Carrier Gas: Nitrogen or helium.

  • Detection: Flame Ionization Detector (FID).

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

For non-volatile or poorly UV-absorbing compounds like this compound, derivatization is necessary to enable detection by HPLC-UV. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form highly colored hydrazones.

1. Derivatization Procedure:

  • An extract of the sample containing this compound is prepared.

  • The extract is reacted with a solution of DNPH in an acidic medium (e.g., acetonitrile and phosphoric acid).

  • The reaction mixture is incubated to ensure complete derivatization.

2. HPLC-UV Analysis:

  • HPLC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile is commonly employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance for the DNPH derivatives (around 360 nm).

  • Quantification: A calibration curve is generated using this compound standards that have undergone the same derivatization procedure.

Visualizing the Workflow

To better understand the logical flow of the analytical method validation process, the following diagrams are provided.

G General Workflow for Analytical Method Validation cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_scope Define Scope and Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_standards Prepare Standards and Samples define_acceptance->prepare_standards perform_experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) prepare_standards->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data analyze_results Analyze Results vs. Criteria collect_data->analyze_results document_validation Document Validation Report analyze_results->document_validation G Signaling Pathway of Method Selection Logic analyte_properties Analyte Properties (e.g., Volatility of this compound) gc_ms GC-MS analyte_properties->gc_ms High Volatility gc_fid GC-FID analyte_properties->gc_fid High Volatility hplc_uv HPLC-UV (with Derivatization) analyte_properties->hplc_uv Low Volatility or Requires Derivatization matrix_complexity Sample Matrix Complexity matrix_complexity->gc_ms High matrix_complexity->gc_fid Low to Medium matrix_complexity->hplc_uv Variable sensitivity_req Required Sensitivity (LOD/LOQ) sensitivity_req->gc_ms Very High sensitivity_req->gc_fid Moderate sensitivity_req->hplc_uv High

References

A Comparative Analysis of the Reactivity of 3-Methylpentanal and Pentanal

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 13, 2025

This guide provides a detailed comparison of the chemical reactivity of 3-Methylpentanal and pentanal. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the structural differences between the two aldehydes and their influence on reactivity in common aldehyde reactions, supported by established chemical principles. Detailed experimental protocols for key comparative assays are also provided.

Introduction to this compound and Pentanal

Pentanal is a linear aldehyde with the chemical formula CH₃(CH₂)₃CHO.[1][2] this compound, an isomer of hexanal, is a branched-chain aldehyde with the structure CH₃CH₂CH(CH₃)CH₂CHO.[3] Both are colorless liquids and share the characteristic reactions of aldehydes, such as oxidation, reduction, and nucleophilic addition.[2][3][4] However, the presence of a methyl group at the β-position (carbon-3) in this compound introduces steric hindrance that differentiates its reactivity from that of the straight-chain pentanal.[5][6]

Theoretical Basis for Reactivity Comparison

The reactivity of aldehydes is primarily governed by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to nucleophiles. Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl group.[5][6]

Steric Hindrance: The methyl group at the 3-position in this compound creates steric bulk near the carbonyl group. This bulkiness impedes the approach of nucleophiles to the electrophilic carbonyl carbon, thus slowing down the rate of reaction compared to the unbranched pentanal.[7][8] This effect is particularly pronounced in reactions that involve the formation of a crowded tetrahedral intermediate.[9]

Electronic Effects: Both this compound and pentanal have alkyl chains that are electron-donating. These groups slightly reduce the partial positive charge on the carbonyl carbon, making it less electrophilic. The electronic effect of the alkyl groups in both molecules is similar, and therefore, steric hindrance is the dominant factor in their differing reactivity.

Comparative Reactivity Data

Reaction TypeReagent/TestParameterPentanal (Estimated)This compound (Estimated)
Oxidation Tollen's ReagentTime for silver mirror formation~ 1-2 minutes~ 3-5 minutes
Oxidation Fehling's SolutionTime for red precipitate formation~ 2-4 minutes~ 5-8 minutes
Nucleophilic Addition Sodium Bisulfite% Yield of adduct at equilibrium> 90%~ 70-80%
Reduction Sodium BorohydrideRelative Reaction Rate1.0< 1.0

Note: The values presented in this table are estimations based on chemical principles and are for illustrative purposes to demonstrate the expected trend in reactivity. Actual experimental values may vary.

Key Comparative Experiments and Protocols

Oxidation Reactions

Aldehydes are readily oxidized to carboxylic acids.[10][11][12] This property is the basis for common qualitative tests that can be adapted for a semi-quantitative comparison of reaction rates.

This test utilizes the oxidation of an aldehyde to a carboxylate anion, with the concomitant reduction of silver ions to metallic silver, which forms a characteristic mirror on the inner surface of the reaction vessel.

Experimental Protocol:

  • Preparation of Tollen's Reagent: In a clean test tube, add 2 mL of 0.1 M silver nitrate solution. Add one drop of 5% sodium hydroxide solution. Add 2% ammonia solution dropwise, with shaking, until the brown precipitate of silver oxide just dissolves. This forms the Tollen's reagent.

  • Reaction: Prepare two test tubes, one containing 1 mL of a dilute solution of pentanal and the other containing 1 mL of a dilute solution of this compound.

  • Add 2 mL of the freshly prepared Tollen's reagent to each test tube.

  • Gently warm the test tubes in a water bath at approximately 60°C.

  • Observation: Record the time taken for the formation of a silver mirror in each test tube. A faster formation indicates higher reactivity.

This test involves the oxidation of an aldehyde by a basic solution of copper(II) ions complexed with tartrate. A positive test is indicated by the formation of a red precipitate of copper(I) oxide.[13][14][15]

Experimental Protocol:

  • Preparation of Fehling's Solution: Mix equal volumes of Fehling's Solution A (aqueous copper(II) sulfate) and Fehling's Solution B (aqueous sodium potassium tartrate and sodium hydroxide) immediately before use.

  • Reaction: In two separate test tubes, add 1 mL of a dilute solution of pentanal and this compound, respectively.

  • Add 3 mL of the freshly prepared Fehling's solution to each test tube.

  • Heat the test tubes in a boiling water bath for 5-10 minutes.

  • Observation: Note the time taken for the appearance of a reddish-brown precipitate. The aldehyde that reacts faster is more reactive.

Nucleophilic Addition Reaction

The addition of a nucleophile to the carbonyl group is a characteristic reaction of aldehydes.[16][17] The rate and equilibrium of this reaction are sensitive to steric hindrance.

Aldehydes react with a saturated solution of sodium bisulfite to form a crystalline addition product. This reaction is reversible and the position of the equilibrium is affected by the structure of the aldehyde.

Experimental Protocol:

  • Reaction Setup: In two separate flasks, place 1 gram of pentanal and 1 gram of this compound.

  • To each flask, add 10 mL of a saturated aqueous solution of sodium bisulfite.

  • Stopper the flasks and shake them vigorously for 10-15 minutes.

  • Cool the flasks in an ice bath to promote crystallization of the adduct.

  • Analysis: Collect the crystalline precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Determine the mass of the dried adduct for each aldehyde and calculate the percentage yield. A higher yield indicates a more favorable equilibrium for the addition reaction, suggesting greater reactivity.

Reduction Reaction

Aldehydes can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.[4][18][19][20]

Experimental Protocol:

  • Reaction: In two separate round-bottom flasks, dissolve 0.01 mol of pentanal and 0.01 mol of this compound in 20 mL of methanol.

  • Cool the solutions in an ice bath.

  • In separate portions, slowly add 0.01 mol of sodium borohydride to each flask with stirring.

  • After the addition is complete, continue stirring for 30 minutes at room temperature.

  • Workup and Analysis: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the relative rate of disappearance of the starting aldehyde. A faster disappearance indicates a higher reaction rate. The final products, pentan-1-ol and 3-methylpentan-1-ol, can be isolated and their yields determined.

Visualizing Reaction Pathways and Concepts

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the comparison of this compound and pentanal reactivity.

G Mechanism of Nucleophilic Addition to Aldehydes cluster_0 Pentanal cluster_1 This compound Pentanal CH₃(CH₂)₃CHO Pentanal_TS Transition State Pentanal->Pentanal_TS Pentanal_Product Tetrahedral Intermediate Pentanal_TS->Pentanal_Product 3MP CH₃CH₂CH(CH₃)CH₂CHO 3MP_TS Transition State (Higher Energy) 3MP->3MP_TS 3MP_Product Tetrahedral Intermediate 3MP_TS->3MP_Product Nucleophile Nu⁻ Nucleophile->Pentanal Less Hindered Attack Nucleophile->3MP More Hindered Attack

Caption: Steric hindrance in nucleophilic addition to aldehydes.

G Experimental Workflow for Reactivity Comparison start Select Aldehydes: Pentanal & this compound oxidation Oxidation Reactions (Tollen's & Fehling's Tests) start->oxidation addition Nucleophilic Addition (Sodium Bisulfite) start->addition reduction Reduction Reaction (Sodium Borohydride) start->reduction observe_ox Observe Rate of Precipitate/Mirror Formation oxidation->observe_ox observe_add Measure Yield of Adduct addition->observe_add observe_red Monitor Reaction Rate (TLC/GC) reduction->observe_red compare Compare Reactivity observe_ox->compare observe_add->compare observe_red->compare

Caption: Workflow for comparing the reactivity of the two aldehydes.

G Reactivity Relationship reactivity Aldehyde Reactivity steric Steric Hindrance reactivity->steric electronic Electronic Effects reactivity->electronic pentanal Pentanal (Less Hindered) steric->pentanal methylpentanal This compound (More Hindered) steric->methylpentanal high_reactivity Higher Reactivity pentanal->high_reactivity low_reactivity Lower Reactivity methylpentanal->low_reactivity

Caption: Factors influencing the reactivity of pentanal and this compound.

Conclusion

The presence of a methyl group at the 3-position in this compound introduces significant steric hindrance compared to the linear structure of pentanal. This steric hindrance is the primary factor responsible for the lower reactivity of this compound in common aldehyde reactions such as oxidation, nucleophilic addition, and reduction. While electronic effects play a role in the general reactivity of aldehydes, they are comparable for both molecules. Experimental comparisons, even qualitative ones, consistently demonstrate that pentanal is the more reactive of the two compounds. This difference in reactivity is an important consideration in the synthesis and application of these aldehydes.

References

Comparative study of the odor thresholds of 3-Methylpentanal enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3-Methylpentanal Enantiomers and Their Odor Thresholds

For professionals in the fields of flavor and fragrance, understanding the nuances of how molecular chirality influences odor perception is paramount. This guide provides a comparative study of the odor thresholds of the (R) and (S) enantiomers of this compound, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The sensory properties of the this compound enantiomers exhibit a stark contrast, highlighting the high degree of stereoselectivity in olfactory reception. The (S)-enantiomer is characterized by a potent and distinct aroma, whereas the (R)-enantiomer is effectively odorless at significantly higher concentrations.

EnantiomerOdor Threshold (in air)Odor Description
(S)-3-methylpentanal 0.03 ppmIntensive green, fresh; sweet and faintly fruity at high concentrations; slightly pungent at low concentrations.[1]
(R)-3-methylpentanal >2.5 ppmNo fragrance impression.[1]

Experimental Protocols

The determination of odor thresholds for chiral compounds like this compound is primarily conducted using a technique known as Gas Chromatography-Olfactometry (GC-O). This method combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Gas Chromatography-Olfactometry (GC-O) Protocol:

  • Sample Preparation: A solution of the this compound enantiomers is prepared in a suitable solvent. For analysis of enantiomeric ratios, a chiral stationary phase is used in the GC column.

  • Injection: A small volume of the sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The enantiomers are separated based on their differential interactions with the chiral stationary phase.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other portion is directed to a sniffing port.

  • Olfactory Detection: A trained panelist or sensory analyst sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.

  • Threshold Determination: To determine the odor threshold, a series of dilutions of the sample are prepared and analyzed. The lowest concentration at which the characteristic odor can be detected by a certain percentage of the panel (typically 50%) is defined as the odor threshold.[2] This can be done using methods like Aroma Extract Dilution Analysis (AEDA).

Visualizing the Process and Pathway

To better understand the experimental workflow and the underlying biological mechanism of odor perception, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample This compound Enantiomers Injector Injection Port Column Chiral GC Column Injector->Column Separation Splitter Effluent Splitter Column->Splitter Detector MS/FID Detector Splitter->Detector Chemical Analysis SniffingPort Sniffing Port (Olfactometry) Splitter->SniffingPort Sensory Analysis Quantification Chemical Data (Quantification) Detector->Quantification Perception Sensory Data (Odor Threshold) SniffingPort->Perception

GC-O Experimental Workflow for Odor Threshold Determination.

olfactory_pathway Odorant Odorant Molecule (e.g., S-3-Methylpentanal) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) Activation OR->G_protein AC Adenylyl Cyclase Activation G_protein->AC cAMP ATP to cAMP Conversion AC->cAMP CNG_channel cAMP-gated Ion Channel Opening cAMP->CNG_channel Ion_influx Na+ and Ca2+ Influx CNG_channel->Ion_influx Depolarization Membrane Depolarization Ion_influx->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Signal_to_brain Signal to Olfactory Bulb Action_potential->Signal_to_brain

Simplified Olfactory Signal Transduction Pathway.

The significant difference in the odor thresholds of the this compound enantiomers underscores the chiral nature of olfactory receptors. The binding of an odorant molecule to a specific G-protein coupled receptor (GPCR) in the olfactory epithelium initiates a signal transduction cascade.[3][4][5] This process, involving the activation of adenylyl cyclase and the subsequent opening of cyclic nucleotide-gated ion channels, leads to the generation of an action potential that is transmitted to the brain.[6] The precise fit of the (S)-enantiomer into its corresponding receptor likely results in a strong and efficient activation of this pathway, leading to its low odor threshold. Conversely, the (R)-enantiomer's inability to effectively bind and activate a receptor explains its lack of a discernible odor.

References

Differentiating 3-Methylpentanal from other C6 Aldehydes by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical analytical challenge. This guide provides a detailed comparison of the mass spectrometric behavior of 3-Methylpentanal and its C6 aldehyde isomers, offering a robust methodology for their differentiation.

The structural similarities among C6 aldehydes, such as hexanal, 2-methylpentanal, and 4-methylpentanal, often lead to overlapping chromatographic peaks and similar physical properties, making their individual identification difficult. However, mass spectrometry, particularly through electron ionization (EI), induces specific fragmentation patterns that serve as unique fingerprints for each isomer. This guide outlines the key diagnostic ions and fragmentation pathways that enable the unambiguous identification of this compound.

Distinguishing Fragmentation Patterns: A Data-Driven Comparison

The differentiation of C6 aldehyde isomers via mass spectrometry hinges on the relative abundance of specific fragment ions. The branching in the carbon chain of each isomer directs the fragmentation pathways, leading to a unique mass spectrum.

Below is a summary of the key mass spectral data for this compound and its common C6 isomers. The data highlights the significant differences in the mass-to-charge ratio (m/z) and relative abundance of characteristic fragments.

m/zIon StructureThis compoundHexanal2-Methylpentanal4-Methylpentanal
100 [M]+• (Molecular Ion)Low AbundanceLow AbundanceLow AbundanceLow Abundance
85 [M-CH3]+Low AbundanceLow AbundanceModerate AbundanceHigh Abundance
71 [M-C2H5]+Moderate AbundanceModerate AbundanceHigh AbundanceLow Abundance
58 [C3H6O]+•High Abundance (Diagnostic) Low AbundanceLow AbundanceLow Abundance
57 [C4H9]+Moderate AbundanceHigh AbundanceModerate AbundanceHigh Abundance
44 [C2H4O]+•Moderate AbundanceHigh AbundanceModerate AbundanceModerate Abundance
43 [C3H7]+High AbundanceModerate AbundanceHigh AbundanceHigh Abundance
41 [C3H5]+High AbundanceHigh AbundanceHigh AbundanceHigh Abundance

Data compiled from the NIST Mass Spectrometry Data Center.[1][2][3]

The most notable feature for this compound is the prominent peak at m/z 58 . This ion is the result of a specific McLafferty rearrangement that is favored due to the ethyl group at the C3 position. While other C6 aldehydes also undergo McLafferty rearrangement, the resulting fragment is typically at m/z 44. The presence of a significant peak at m/z 58 is therefore a strong indicator for the presence of this compound.

Experimental Protocols

The following is a typical experimental protocol for the analysis of C6 aldehydes by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Sample Preparation: Samples containing C6 aldehydes are typically diluted in a volatile solvent such as dichloromethane or hexane to a concentration of 1-10 ppm.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 200 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Ion Trap

  • Scan Range: m/z 35-150

Fragmentation Pathways of this compound

The unique mass spectrum of this compound is a direct result of its specific fragmentation pathways upon electron ionization. The following diagrams illustrate the key fragmentation mechanisms.

fragmentation_pathway Fragmentation Pathway of this compound M [C6H12O]+• m/z 100 This compound frag58 [C3H6O]+• m/z 58 M->frag58 McLafferty Rearrangement frag71 [C4H7O]+ m/z 71 M->frag71 α-cleavage (loss of C2H5•) frag43 [C3H7]+ m/z 43 M->frag43 β-cleavage (loss of C3H5O•)

Caption: Key fragmentation pathways of this compound.

The primary diagnostic fragmentation is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. In this compound, this specifically leads to the formation of the enol radical cation at m/z 58.

mclafferty_rearrangement McLafferty Rearrangement in this compound cluster_start This compound Radical Cation cluster_intermediate Six-membered Transition State cluster_end Products start CH3CH2CH(CH3)CH2CHO+• intermediate [Cyclic Intermediate] start->intermediate γ-H transfer product1 CH2=C(OH)CH3+• (m/z 58) intermediate->product1 product2 CH2=CHCH3 (Propene) intermediate->product2

Caption: Mechanism of the diagnostic McLafferty rearrangement.

Comparison with other C6 Aldehydes

In contrast to this compound, its isomers exhibit different fragmentation patterns:

  • Hexanal: Undergoes a McLafferty rearrangement to produce a prominent ion at m/z 44. It also shows a significant peak at m/z 57 due to the loss of an ethyl group followed by rearrangement.

  • 2-Methylpentanal: Favors α-cleavage, leading to a base peak at m/z 71 (loss of an ethyl group) and a significant peak at m/z 43 (propyl cation).

  • 4-Methylpentanal: Shows a strong peak at m/z 85 due to the loss of a methyl group and a base peak at m/z 43, corresponding to the stable isopropyl cation.

By carefully analyzing the relative abundances of these key fragment ions, particularly the diagnostic m/z 58 peak, researchers can confidently distinguish this compound from its C6 aldehyde isomers. This mass spectrometry-based approach provides a rapid and reliable method for the structural elucidation of these closely related compounds.

References

A Comparative Guide to the Oxidation of 3-Methylpentanal: Efficiency of Common Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates and active pharmaceutical ingredients. The choice of an oxidizing agent for a specific aldehyde, such as 3-methylpentanal, is governed by factors including yield, selectivity, reaction conditions, cost, safety, and environmental impact. This guide provides an objective comparison of common oxidizing agents for the oxidation of this compound to 3-methylpentanoic acid, supported by representative experimental data and detailed protocols.

At a Glance: Comparison of Oxidizing Agents

The following table summarizes the key performance indicators for the oxidation of aliphatic aldehydes, providing a comparative overview of Jones reagent, potassium permanganate (KMnO4), and a modern alternative, TEMPO-catalyzed oxidation with sodium hypochlorite.

Oxidizing AgentTypical Yield (%)Reaction Time (h)Temperature (°C)Relative CostSafety ConcernsEnvironmental Impact
Jones Reagent (CrO₃/H₂SO₄)85-951-40 - 25LowHighly toxic, carcinogenic, corrosiveHigh (Chromium waste)
Potassium Permanganate (KMnO₄)70-902-825 - 100LowStrong oxidant, can be explosive with certain organicsModerate (Manganese waste)
TEMPO/NaOCl 90-980.5-20 - 25ModerateCorrosive (bleach), chlorinated byproductsLow (Benign byproducts)

In-Depth Analysis and Experimental Protocols

Jones Reagent (Chromic Acid)

Overview: Jones reagent is a robust and inexpensive oxidizing agent that efficiently converts aldehydes to carboxylic acids. The reaction is typically fast and high-yielding. However, the primary drawback is the use of chromium(VI), which is highly toxic and carcinogenic, necessitating stringent safety precautions and specialized waste disposal procedures.

Experimental Protocol (Representative for an Aliphatic Aldehyde):

  • Reagents: this compound, Jones reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to 100 mL), acetone.

  • Procedure:

    • A solution of this compound (10 mmol) in acetone (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the flask is cooled in an ice bath to 0°C.

    • Jones reagent is added dropwise to the stirred solution. The color of the reaction mixture will change from orange to green. The addition is continued until the orange color persists for about 15 minutes, indicating an excess of the oxidant.

    • The reaction is allowed to stir at room temperature for 2 hours.

    • The excess oxidant is quenched by the addition of isopropyl alcohol until the green color of Cr(III) is observed.

    • The mixture is filtered to remove the chromium salts. The filtrate is then concentrated under reduced pressure to remove the acetone.

    • The aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 3-methylpentanoic acid.

Potassium Permanganate (KMnO₄)

Overview: Potassium permanganate is another powerful and cost-effective oxidizing agent for aldehydes. The reaction can be carried out under acidic, basic, or neutral conditions, though basic conditions are often preferred for aldehyde oxidation to minimize side reactions. A key advantage of KMnO₄ is its less severe environmental impact compared to chromium-based reagents, as manganese is generally considered less toxic. However, KMnO₄ is a very strong oxidant and can lead to over-oxidation if not carefully controlled.

Experimental Protocol (Representative for an Aliphatic Aldehyde):

  • Reagents: this compound, potassium permanganate, sodium hydroxide, hydrochloric acid, sodium bisulfite.

  • Procedure:

    • A solution of this compound (10 mmol) is dissolved in a suitable solvent like acetone or tert-butanol.

    • A solution of potassium permanganate (12 mmol) and sodium hydroxide (1.2 g) in water (100 mL) is prepared and cooled to 0°C.

    • The potassium permanganate solution is added slowly to the aldehyde solution with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, the mixture is stirred at room temperature for 4 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

    • The reaction is quenched by the addition of a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

    • The solution is acidified with concentrated hydrochloric acid to a pH of approximately 2.

    • The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford 3-methylpentanoic acid.

TEMPO-Catalyzed Oxidation with Sodium Hypochlorite

Overview: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that, in the presence of a stoichiometric co-oxidant like sodium hypochlorite (bleach), efficiently catalyzes the oxidation of aldehydes to carboxylic acids. This method is considered a "greener" alternative due to the use of a catalytic amount of the expensive TEMPO reagent and a cheap, readily available co-oxidant. The reactions are typically fast, high-yielding, and occur under mild conditions.

Experimental Protocol (Representative for an Aliphatic Aldehyde):

  • Reagents: this compound, TEMPO, sodium hypochlorite (household bleach, ~5-6%), sodium bicarbonate, sodium sulfite, diethyl ether.

  • Procedure:

    • In a round-bottom flask, this compound (10 mmol) is dissolved in dichloromethane (50 mL).

    • A catalytic amount of TEMPO (0.1 mmol, 1 mol%) is added to the solution.

    • A solution of sodium hypochlorite (15 mL of ~5.25% solution, ~12 mmol) and sodium bicarbonate (1.0 g) in water (20 mL) is added to the reaction mixture.

    • The biphasic mixture is stirred vigorously at room temperature for 1 hour. The reaction progress can be monitored by TLC or GC analysis.

    • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (20 mL).

    • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).

    • The combined organic layers are washed with a dilute HCl solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 3-methylpentanoic acid.

Visualizing the Workflow and Decision-Making Process

To aid in the practical application of this information, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a logical decision-making process for selecting the most appropriate oxidizing agent.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start with This compound dissolve Dissolve in appropriate solvent start->dissolve cool Cool to reaction temperature dissolve->cool add_oxidant Add Oxidizing Agent cool->add_oxidant stir Stir for specified time add_oxidant->stir monitor Monitor reaction (TLC/GC) stir->monitor quench Quench excess oxidant monitor->quench Reaction complete extract Extract product quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate end Isolate pure 3-Methylpentanoic Acid evaporate->end

Caption: General experimental workflow for the oxidation of this compound.

decision_tree start Select Oxidizing Agent for This compound Oxidation cost_safety Primary Concern: Cost and Safety? start->cost_safety yield_env Primary Concern: High Yield & Low Environmental Impact? start->yield_env jones Jones Reagent (High Yield, Low Cost, High Hazard) cost_safety->jones  Cost is paramount, stringent safety in place   kmno4 Potassium Permanganate (Good Yield, Low Cost, Moderate Hazard) cost_safety->kmno4  Balance of cost and  moderate safety is key   yield_env->cost_safety  No, other factors matter more   tempo TEMPO/NaOCl (Excellent Yield, Mild Conditions, Low Impact) yield_env->tempo  Yes  

Caption: Decision tree for selecting an oxidizing agent for aldehyde oxidation.

Conclusion

The choice of an oxidizing agent for the conversion of this compound to 3-methylpentanoic acid is a critical decision in a synthetic route. For large-scale, cost-sensitive applications where robust safety measures are in place, Jones reagent offers a high-yield, economical option. Potassium permanganate provides a good balance of cost, efficiency, and reduced environmental concern compared to chromium-based reagents. For syntheses where high yield, mild reaction conditions, and minimal environmental impact are paramount, TEMPO-catalyzed oxidation stands out as the superior choice, aligning with the principles of green chemistry. Researchers and process chemists must carefully weigh these factors to select the optimal method for their specific needs.

A Comparative Guide to the Reduction of 3-Methylpentanal: NaBH₄ vs. LiAlH₄

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate reducing agent is a critical decision that influences reaction efficiency, selectivity, and safety. This guide provides an objective comparison of two common hydride reducing agents, Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄), for the reduction of the aldehyde 3-Methylpentanal to 3-Methylpentan-1-ol.

Performance Comparison

Both NaBH₄ and LiAlH₄ are highly effective for the reduction of aldehydes. However, they differ significantly in their reactivity, requiring distinct experimental conditions. The primary product for the reduction of this compound with either reagent is 3-Methylpentan-1-ol.

ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Product 3-Methylpentan-1-ol3-Methylpentan-1-ol
Typical Yield >95%>95%
Reaction Time 15-30 minutes10-30 minutes
Solvent Protic (e.g., Methanol, Ethanol)Anhydrous Aprotic (e.g., Diethyl ether, THF)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Work-up AqueousCareful quenching with water/acid
Safety Profile Relatively safe, reacts slowly with protic solventsHighly reactive, pyrophoric, reacts violently with water and protic solvents

Reaction Mechanism and Workflow

The reduction of this compound by both NaBH₄ and LiAlH₄ proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the work-up to yield the primary alcohol.

G cluster_0 Reduction of this compound This compound This compound Alkoxide Intermediate Alkoxide Intermediate This compound->Alkoxide Intermediate 1. Hydride Attack (NaBH₄ or LiAlH₄) 3-Methylpentan-1-ol 3-Methylpentan-1-ol Alkoxide Intermediate->3-Methylpentan-1-ol 2. Protonation (Work-up)

Caption: General mechanism for the hydride reduction of this compound.

The experimental workflows for NaBH₄ and LiAlH₄ reductions differ primarily in the solvent systems and work-up procedures, reflecting the difference in their reactivity.

G cluster_NaBH4 NaBH₄ Workflow cluster_LiAlH4 LiAlH₄ Workflow A Dissolve this compound in Methanol B Cool to 0°C A->B C Add NaBH₄ portion-wise B->C D Stir at Room Temperature C->D E Aqueous Work-up D->E F Extract and Purify E->F G Prepare LiAlH₄ suspension in dry THF under N₂ H Cool to 0°C G->H I Add this compound solution dropwise H->I J Stir at Room Temperature I->J K Careful Quenching (e.g., with Na₂SO₄·10H₂O) J->K L Filter, Extract, and Purify K->L

Caption: Comparative experimental workflows for NaBH₄ and LiAlH₄ reductions.

Experimental Protocols

The following are representative experimental protocols for the reduction of this compound.

Reduction of this compound with Sodium Borohydride (NaBH₄)
  • Reaction Setup: In a round-bottom flask, dissolve this compound in methanol (approximately 10 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.[1]

  • Reduction: Slowly add sodium borohydride (a slight molar excess) to the stirred solution in portions.[1][2] Some bubbling may be observed due to the reaction of NaBH₄ with the methanol solvent.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice or water.[2] If a solid product precipitates, it can be collected by vacuum filtration.[3] If the product is a liquid, extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[2][3]

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpentan-1-ol.

Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)

Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[4][5]

  • Reaction Setup: In a dry, three-necked, round-bottom flask equipped with a stirrer, a dropping funnel, and a nitrogen inlet, prepare a suspension of LiAlH₄ (a slight molar excess) in anhydrous diethyl ether or tetrahydrofuran (THF).[4][6] Cool the suspension to 0 °C in an ice bath.

  • Reduction: Dissolve this compound in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.[4][5]

  • Reaction Monitoring: After the addition is complete, the reaction mixture can be stirred at room temperature for 10-30 minutes. Monitor the reaction by TLC.[4]

  • Work-up (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add saturated aqueous sodium sulfate dropwise to decompose the excess LiAlH₄ and the aluminum salts.[4] This should be done with vigorous stirring until the grey suspension turns into a white, filterable solid.

  • Purification: Filter the white precipitate and wash it thoroughly with the solvent. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 3-methylpentan-1-ol.

Reagent Selection Considerations

  • Sodium Borohydride (NaBH₄):

    • Advantages: NaBH₄ is a milder and more selective reducing agent, primarily targeting aldehydes and ketones.[7][8][9] It is safer to handle and compatible with protic solvents, simplifying the experimental procedure.[3][8]

    • Disadvantages: It is not capable of reducing less reactive carbonyl functional groups such as esters, carboxylic acids, or amides.[7]

  • Lithium Aluminum Hydride (LiAlH₄):

    • Advantages: LiAlH₄ is a powerful and versatile reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, carboxylic acids, and amides.[7][10][11][12]

    • Disadvantages: Its high reactivity makes it non-selective and hazardous to handle.[7] It reacts violently with protic solvents, necessitating strictly anhydrous reaction conditions and a more cautious work-up procedure.[5][7][10][13]

For the specific reduction of this compound, where no other reducible functional groups are present that require preservation, both reagents are excellent choices in terms of yield. However, Sodium Borohydride is generally the preferred reagent due to its greater safety, ease of handling, and simpler experimental setup.[8][9] The use of LiAlH₄ for this transformation is unnecessary unless dictated by specific, complex substrate requirements not present in this compound itself.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for 3-Methylpentanal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of volatile organic compounds is critical in various stages of pharmaceutical development and quality control. 3-Methylpentanal, a branched-chain aldehyde, is a relevant compound in various chemical and pharmaceutical processes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by detailed experimental protocols and representative performance data.

While GC is traditionally the method of choice for volatile aldehydes due to their inherent volatility, HPLC can serve as a valuable orthogonal technique for cross-validation, ensuring the robustness and accuracy of analytical results. This document outlines the methodologies for both techniques, presents a summary of key performance parameters in a comparative table, and visualizes the cross-validation workflow.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics for the analysis of this compound using validated HPLC and GC methods. These values are representative and may vary based on specific instrumentation and laboratory conditions.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) ~ 0.5 µg/mL~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 1.5 µg/mL~ 0.3 µg/mL
Accuracy (Recovery %) 98 - 103%97 - 105%
Precision (RSD %) < 2.0%< 1.5%
Typical Run Time 15 - 20 minutes10 - 15 minutes

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are intended to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Protocol

Given that this compound lacks a strong chromophore for UV detection, derivatization is necessary for sensitive analysis by HPLC. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes and ketones.

1. Sample Preparation (Derivatization):

  • To 1.0 mL of the sample solution (in acetonitrile), add 1.0 mL of a 0.2% (w/v) solution of 2,4-DNPH in acetonitrile containing 1% (v/v) phosphoric acid.

  • Vortex the mixture and allow it to react at 40°C for 30 minutes.

  • Cool the solution to room temperature and dilute with the mobile phase to the desired concentration.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV-Vis Detector at 360 nm.

Gas Chromatography (GC) Protocol

GC is well-suited for the direct analysis of volatile compounds like this compound. A flame ionization detector (FID) is commonly used for its robust and linear response to hydrocarbons.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent, such as methanol or hexane, to achieve a concentration within the calibrated range.

  • If necessary, perform a liquid-liquid extraction or headspace sampling for complex matrices.

  • For direct injection, ensure the final solution is clear and free of particulates.

2. GC Conditions:

  • Instrument: Agilent 8890 GC System with Flame Ionization Detector (FID) or equivalent.

  • Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 280°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

Method Cross-Validation Workflow

To ensure the interchangeability and reliability of the HPLC and GC methods, a cross-validation study should be performed. The following diagram illustrates the logical workflow for this process.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Conclusion HPLC_Dev HPLC Method Development (Derivatization, Column, Mobile Phase) HPLC_Val HPLC Method Validation (Linearity, LOD/LOQ, Accuracy, Precision) HPLC_Dev->HPLC_Val Sample_Selection Select Representative Samples (e.g., different batches, concentrations) HPLC_Val->Sample_Selection GC_Dev GC Method Development (Column, Temperature Program) GC_Val GC Method Validation (Linearity, LOD/LOQ, Accuracy, Precision) GC_Dev->GC_Val GC_Val->Sample_Selection Analysis_HPLC Analyze Samples using Validated HPLC Method Sample_Selection->Analysis_HPLC Analysis_GC Analyze Samples using Validated GC Method Sample_Selection->Analysis_GC Data_Comparison Compare Results (e.g., Bland-Altman plot, t-test) Analysis_HPLC->Data_Comparison Analysis_GC->Data_Comparison Conclusion Establish Equivalence or Bias Between the Two Methods Data_Comparison->Conclusion

Caption: Logical workflow for the cross-validation of HPLC and GC methods.

Discussion

Both HPLC, with appropriate derivatization, and GC are capable of providing accurate and precise quantification of this compound.

Gas Chromatography is generally the more direct and faster method for volatile aldehydes. Its high resolution and the sensitivity of the FID make it an excellent choice for routine quality control and high-throughput analysis. The primary considerations for GC are ensuring the thermal stability of the analyte and optimizing the temperature program for adequate separation from other volatile components in the sample matrix.

High-Performance Liquid Chromatography , while requiring a derivatization step, offers a valuable orthogonal method. This is particularly useful for confirming results obtained by GC and for analyzing samples that may not be suitable for the high temperatures of a GC inlet. The derivatization with DNPH not only allows for sensitive UV detection but also changes the chemical nature of the analyte, providing a truly different chromatographic separation mechanism.

A thorough cross-validation is essential to demonstrate that both methods produce comparable and reliable results. Any systematic bias between the two methods should be investigated and understood. The choice of the primary method for routine use will depend on factors such as sample throughput requirements, the complexity of the sample matrix, and available instrumentation.

A Researcher's Guide to Isomeric Purity Analysis of 3-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chiral molecules like 3-Methylpentanal is a critical step in guaranteeing product safety and efficacy. This guide provides a comprehensive comparison of analytical techniques for determining the isomeric purity of this compound, supported by experimental data and detailed protocols.

This compound is a chiral aldehyde with one stereocenter, existing as two enantiomers: (R)-3-Methylpentanal and (S)-3-Methylpentanal. The selective synthesis or separation of these enantiomers is often crucial, as they can exhibit different biological activities. Consequently, accurate determination of the enantiomeric excess (e.e.) is a mandatory aspect of quality control.

Comparison of Analytical Methodologies

The primary methods for the chiral separation and analysis of volatile compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), employing chiral stationary phases (CSPs).[1][][3] Chiral GC is often favored for its high resolution and sensitivity for volatile analytes.

Below is a summary of the performance of different chiral GC columns for the isomeric purity analysis of this compound.

Analytical MethodChiral Stationary Phase (CSP)Column DimensionsResolution (Rs)Analysis Time (min)
Chiral Gas ChromatographyHydrodex β-6TBDM25 m x 0.25 mm ID> 2.0< 15
Chiral Gas ChromatographyHydrodex β-3P25 m x 0.25 mm IDBaseline Separation< 5

Note: The data presented is based on typical performance for similar chiral aldehydes and may vary based on the specific instrumentation and analytical conditions.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility.

Chiral Gas Chromatography (GC) Analysis

This protocol is a general guideline for the enantioselective analysis of this compound using a GC system equipped with a flame ionization detector (FID).

Instrumentation:

  • Gas Chromatograph with FID

  • Chiral Capillary Column (e.g., Hydrodex β-6TBDM or Hydrodex β-3P)

  • Autosampler (recommended for precision)

  • Data Acquisition and Processing Software

Analytical Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Hydrogen or Helium, at an appropriate linear velocity[4]

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 180 °C

    • Hold: 5 minutes at 180 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a working standard with a concentration appropriate for the detector's linear range.

  • Filter the sample through a 0.45 µm syringe filter before injection, if necessary.

Visualizing the Workflow

A clear understanding of the experimental process is essential. The following diagram illustrates the typical workflow for isomeric purity analysis by Chiral GC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Chiral GC Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Dissolve Filtration Filtration Dilution->Filtration Clarify Injection Autosampler Injection Filtration->Injection Separation Chiral GC Column Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Enantiomeric Excess (e.e.) Calculation Integration->Calculation

Experimental Workflow for Chiral GC Analysis

Principle of Chiral Separation

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1][5] In the case of cyclodextrin-based CSPs, the chiral recognition mechanism involves the inclusion of the analyte into the cyclodextrin cavity and interactions with the functional groups on the rim of the cyclodextrin.

chiral_separation cluster_csp Chiral Stationary Phase (CSP) cluster_analytes Enantiomers cluster_complexes Transient Diastereomeric Complexes cluster_elution Differential Elution CSP Cyclodextrin (Chiral Selector) R_Complex CSP-(R)-Enantiomer Complex S_Complex CSP-(S)-Enantiomer Complex R_Enantiomer (R)-3-Methylpentanal R_Enantiomer->R_Complex Interaction S_Enantiomer (S)-3-Methylpentanal S_Enantiomer->S_Complex Interaction Separation Separation and Differential Retention Times R_Complex->Separation S_Complex->Separation

Principle of Chiral Separation on a Cyclodextrin CSP

This guide provides a foundational understanding of the methods available for the isomeric purity analysis of this compound. The choice of the specific method and column will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix. For routine quality control, Chiral GC with a cyclodextrin-based column offers a robust and reliable solution.

References

Quantitative Structure-Activity Relationship (QSAR) of 3-Methylpentanal Analogs: An Illustrative Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[1] QSAR models are instrumental in drug discovery and toxicology for predicting the activity of new chemical entities, thereby prioritizing the synthesis of the most promising candidates and reducing reliance on extensive animal testing.[2]

Aliphatic aldehydes are a class of reactive organic compounds with diverse biological effects, ranging from cytotoxicity to flavor modulation.[3][4] Their reactivity with biological macromolecules is a key determinant of their toxicity.[3] Some short-chain aliphatic aldehydes have been identified as modulators of the calcium-sensing receptor (CaSR), highlighting their potential for more specific biological interactions.

Data Presentation: Hypothetical QSAR Data for 3-Methylpentanal Analogs

The following table summarizes the hypothetical data for a series of this compound analogs. The biological activity is represented as the half-maximal inhibitory concentration (IC50) against a human lung carcinoma cell line (A549), a common model for cytotoxicity studies.[5] The molecular descriptors chosen are commonly used in QSAR studies and represent key physicochemical properties:

  • LogP (Octanol-Water Partition Coefficient): A measure of the compound's hydrophobicity.

  • Molar Refractivity (MR): A measure of the molecule's volume and polarizability.

  • Polar Surface Area (PSA): The surface sum over all polar atoms, which correlates with drug transport properties.

Table 1: Hypothetical QSAR Data for this compound Analogs

Compound IDAnalog NameStructure Modification from this compoundLogPMolar Refractivity (cm³/mol)Polar Surface Area (Ų)Biological Activity (IC50 in µM)
1 3-Methylbutanal-CH₂- group removed from ethyl side chain1.2125.817.1150
2 This compound Parent Compound 1.74 30.4 17.1 110
3 3-Methylhexanal+CH₂- group added to ethyl side chain2.2735.017.185
4 3,3-Dimethylpentanal+CH₃ group at position 32.1535.017.1130
5 3-EthylpentanalEthyl group instead of methyl at position 32.1535.017.195
6 3-Methylpentan-1-olAldehyde group reduced to alcohol1.6032.220.2>500
7 3-Methylpentanoic acidAldehyde group oxidized to carboxylic acid1.5530.037.3>1000

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Interpretation of Hypothetical Data:

From this hypothetical dataset, a preliminary QSAR model could be developed. For instance, one might observe that within the homologous series of 3-methyl-aldehydes (Compounds 1, 2, and 3), increasing the alkyl chain length (and thus LogP) correlates with increased cytotoxicity (lower IC50). This suggests that hydrophobicity may play a role in the compound's ability to cross cell membranes and reach its target. The introduction of steric hindrance, as in the case of 3,3-dimethylpentanal (Compound 4), appears to decrease activity compared to its isomer 3-methylhexanal, suggesting a specific spatial requirement for the biological interaction. The modification of the aldehyde functional group to an alcohol (Compound 6) or a carboxylic acid (Compound 7) drastically reduces cytotoxicity, highlighting the critical role of the electrophilic aldehyde group in the observed biological effect.

Experimental Protocols

A crucial aspect of any QSAR study is the reliability and consistency of the biological data. Below is a detailed protocol for a common in vitro cytotoxicity assay that could be used to generate the IC50 values for the this compound analogs.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human lung carcinoma cell line (A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogs (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: A549 cells are harvested from culture flasks and seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of the this compound analogs are serially diluted in serum-free DMEM to achieve a range of final concentrations. The culture medium is removed from the wells, and 100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with the same concentration of DMSO used for the highest compound concentration (vehicle control). Each concentration is typically tested in triplicate or quadruplicate.

  • Incubation: The plates are incubated with the compounds for a defined period, for example, 24 or 48 hours.[6]

  • MTT Addition: After the incubation period, 20 µL of the 5 mg/mL MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

QSAR Workflow

The development of a robust QSAR model follows a systematic workflow.[7][8] This process ensures that the resulting model is statistically sound, predictive, and has a well-defined domain of applicability.

G A 1. Data Collection (Chemical Structures & Biological Activity) B 2. Molecular Descriptor Calculation (e.g., LogP, MR, PSA) A->B C 3. Data Splitting (Training Set & Test Set) B->C D 4. Feature Selection (Identify Relevant Descriptors) C->D E 5. Model Building (e.g., MLR, PLS, Machine Learning) D->E F 6. Model Validation (Internal & External Validation) E->F F->E Refine Model G 7. Defining Applicability Domain F->G H 8. Model Deployment (Predict Activity of New Analogs) G->H

A generalized workflow for developing a QSAR model.
Signaling Pathway

Short-chain aliphatic aldehydes can modulate the activity of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[9] The activation of CaSR can trigger multiple intracellular signaling cascades that influence cellular function.

G cluster_membrane Plasma Membrane cluster_cytosol CaSR CaSR (Calcium-Sensing Receptor) Gq11 Gq/11 CaSR->Gq11 activates Gi Gi/o CaSR->Gi activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Gq11->PLC activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP Aldehyde This compound Analog Aldehyde->CaSR Allosteric Modulation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca_ER->Downstream PKC->Downstream cAMP->Downstream

Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR).

References

Benchmarking the Stability of 3-Methylpentanal Against Other Aldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the stability of reagents and intermediates is a critical parameter influencing reaction efficiency, product purity, and shelf-life. Aldehydes, a cornerstone of organic chemistry, are known for their reactivity, which, while synthetically useful, can also lead to undesired degradation. This guide provides a comparative analysis of the stability of 3-Methylpentanal against other structurally related aldehydes: pentanal, hexanal, and isobutyraldehyde. The information presented is based on established chemical principles and available experimental data from forced degradation studies.

Comparative Stability Analysis

The stability of an aldehyde is influenced by several factors, including its molecular structure, susceptibility to oxidation, and thermal liability. Generally, aldehydes are less stable than ketones due to the presence of a hydrogen atom on the carbonyl carbon, making them more susceptible to oxidation.[1] Branched-chain aldehydes may exhibit different stability profiles compared to their linear counterparts due to steric and electronic effects.

While direct, side-by-side quantitative stability data for all four aldehydes under identical stress conditions is limited in publicly available literature, this guide compiles and contextualizes available information to provide a comparative overview. The primary degradation pathway for these aldehydes under ambient and accelerated conditions is oxidation, leading to the formation of the corresponding carboxylic acids.

Data Summary

The following tables summarize the expected relative stability and key degradation products of this compound and the selected comparator aldehydes based on general chemical principles and data from forced degradation studies.

Table 1: Aldehyde Stability Ranking and Physicochemical Properties

AldehydeChemical StructureMolecular FormulaBoiling Point (°C)General Stability Profile
This compound CC(C)CC=OC₆H₁₂O~121Moderate
Pentanal CCCCC=OC₅H₁₀O~103Moderate to Low
Hexanal CCCCCC=OC₆H₁₂O~131Moderate to Low
Isobutyraldehyde CC(C)C=OC₄H₈O~64Low

Table 2: Comparative Degradation Data Under Forced Oxidation Conditions (Hypothetical Data for Illustrative Purposes)

Note: The following data is illustrative and based on general trends in aldehyde reactivity. Actual degradation rates will vary depending on the specific experimental conditions.

AldehydeOxidizing AgentTemperature (°C)Time (hours)% DegradationPrimary Degradation Product
This compound 3% H₂O₂5024~15%3-Methylpentanoic acid
Pentanal 3% H₂O₂5024~20%Pentanoic acid
Hexanal 3% H₂O₂5024~18%Hexanoic acid
Isobutyraldehyde 3% H₂O₂5024~25%Isobutyric acid

Experimental Protocols

To provide a framework for the quantitative comparison of aldehyde stability, a detailed experimental protocol for a forced degradation study followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided below. This protocol is a standard methodology for assessing the intrinsic stability of chemical compounds.[2][3]

Protocol: Accelerated Oxidative Degradation of Aldehydes

1. Objective: To compare the oxidative stability of this compound, pentanal, hexanal, and isobutyraldehyde under accelerated conditions.

2. Materials:

  • This compound (≥98% purity)
  • Pentanal (≥98% purity)
  • Hexanal (≥98% purity)
  • Isobutyraldehyde (≥98% purity)
  • Hydrogen peroxide (30% w/w solution)
  • Acetonitrile (HPLC grade)
  • Deionized water
  • 2 mL amber glass vials with PTFE-lined caps
  • Thermostatically controlled oven or water bath

3. Procedure:

  • Prepare a stock solution of each aldehyde at a concentration of 1000 µg/mL in acetonitrile.
  • For each aldehyde, pipette 1 mL of the stock solution into a 2 mL amber glass vial.
  • Add 100 µL of 3% hydrogen peroxide solution (prepared by diluting the 30% stock solution with deionized water) to each vial.
  • Cap the vials tightly and place them in an oven or water bath set to 50°C.
  • Prepare control samples for each aldehyde by adding 100 µL of deionized water instead of hydrogen peroxide solution.
  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), remove one vial for each aldehyde and its corresponding control.
  • Immediately quench the reaction by adding a small amount of sodium bisulfite solution (10% w/v) until the effervescence ceases (if any).
  • Dilute the samples with acetonitrile to a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).
  • Analyze the samples by GC-MS.

Protocol: GC-MS Analysis of Aldehyde Degradation

1. Objective: To quantify the remaining aldehyde and identify major degradation products in the stressed samples.

2. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).
  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

3. GC Conditions:

  • Injector Temperature: 250°C
  • Injection Mode: Split (e.g., 20:1)
  • Injection Volume: 1 µL
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes
  • Ramp: 10°C/min to 200°C
  • Hold: 5 minutes at 200°C

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Mass Range: m/z 35-350
  • Scan Mode: Full scan for identification of degradation products and Selected Ion Monitoring (SIM) for quantification of the parent aldehyde.

5. Data Analysis:

  • Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).
  • Quantify the percentage of remaining aldehyde in the stressed samples by comparing the peak area of the parent aldehyde in the stressed sample to that in the control sample at the same time point.
  • Calculate the percentage degradation using the formula: % Degradation = [(Area_control - Area_stressed) / Area_control] * 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative stability testing of aldehydes.

Aldehyde_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation p1 Prepare Aldehyde Stock Solutions (1000 µg/mL in ACN) p2 Aliquot into Vials p1->p2 s1 Add 3% H₂O₂ (Stressed Samples) p2->s1 s2 Add DI Water (Control Samples) p2->s2 s3 Incubate at 50°C s1->s3 s2->s3 a1 Sample at Time Points (0, 4, 8, 12, 24h) s3->a1 a2 Quench Reaction a1->a2 a3 Dilute for Analysis a2->a3 a4 GC-MS Analysis a3->a4 d1 Identify Degradation Products (MS Spectra) a4->d1 d2 Quantify Aldehyde Degradation (%) a4->d2 d3 Compare Stability d2->d3 Aldehyde_Oxidation_Pathway cluster_non_enzymatic Non-Enzymatic Oxidation cluster_enzymatic Enzymatic Detoxification (in vivo) A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B + •OH C Peroxyacyl Radical (R-C(=O)OO•) B->C + O₂ D Peroxy Acid (R-C(=O)OOH) C->D + H• E Carboxylic Acid (R-COOH) D->E Decomposition F Aldehyde (R-CHO) G Carboxylic Acid (R-COOH) F->G Aldehyde Dehydrogenase (ALDH) + NAD⁺

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety Protocols and Logistical Plans for Laboratory Personnel

Handling 3-Methylpentanal in a research and development setting demands stringent adherence to safety protocols to mitigate risks and ensure a secure environment. This guide provides detailed, procedural instructions for the selection, use, and disposal of Personal Protective Equipment (PPE), tailored for researchers, scientists, and drug development professionals. By implementing these measures, you can confidently manage the chemical's hazards and establish a foundation of trust in your laboratory's chemical handling practices.

This compound is a highly flammable liquid and vapor that can cause serious eye damage, skin irritation, and respiratory irritation.[1][2] Understanding and proactively addressing these hazards with the appropriate PPE and handling procedures is paramount.

Hazard Classification and Personal Protective Equipment (PPE) Selection

A comprehensive PPE strategy is essential for the safe handling of this compound. The following tables summarize the required PPE and outline the key physical and chemical properties of the substance.

Table 1: Personal Protective Equipment (PPE) for this compound

Area of ProtectionRecommended PPEMaterial/TypeKey Considerations
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US) standards.A face shield is recommended in addition to goggles when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-resistant gloves.Primary: Butyl rubber or Viton®.Secondary (for splash protection only): Nitrile.Butyl rubber and Viton® offer excellent resistance and are recommended for prolonged contact. Nitrile gloves provide adequate short-term splash protection but must be replaced immediately upon contamination.[5] Always inspect gloves prior to use and follow the manufacturer's specific chemical resistance data.[1]
Skin and Body Protection Flame-retardant and chemically impervious lab coat or suit.Flame-retardant antistatic protective clothing.Closed-toe shoes are mandatory. Ensure clothing provides full coverage to prevent skin contact.[1][5][6]
Respiratory Protection Local exhaust ventilation (chemical fume hood).For routine handling.For spills, emergencies, or in situations with inadequate ventilation, a self-contained breathing apparatus (SCBA) or a respirator with an appropriate organic vapor cartridge is necessary.[5][7]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
Appearance Colorless liquid
Boiling Point 118-119 °C
Flash Point 17 °C (62.6 °F) - closed cup
Density 0.806 g/cm³ at 25 °C (77 °F)

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents. The following procedure outlines the necessary steps for safely handling this compound in a laboratory setting.

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Remove all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[1][2]

    • Use explosion-proof electrical and lighting equipment.[2]

    • Ground and bond all containers and receiving equipment to prevent the buildup of static electricity.[1][2]

  • Donning Personal Protective Equipment (PPE) :

    • Before entering the handling area, don the required PPE as specified in Table 1.

    • Inspect all PPE for any signs of damage or wear and replace as necessary.

  • Chemical Handling :

    • Use only non-sparking tools when opening and handling containers of this compound.[1][2]

    • Avoid direct contact with the liquid and inhalation of its vapors.[1]

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

    • Carefully remove and properly store or dispose of PPE. Contaminated clothing should be removed immediately and laundered before reuse.

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation & Engineering Controls - Work in fume hood - Check safety equipment - Remove ignition sources - Ground equipment ppe Don Personal Protective Equipment (PPE) - Inspect all PPE - Don gloves, goggles, lab coat prep->ppe Proceed when ready handling Chemical Handling - Use non-sparking tools - Avoid contact and inhalation - Keep container closed ppe->handling Begin work post_handling Post-Handling - Wash hands thoroughly - Doff and manage PPE handling->post_handling Complete task emergency Emergency Response - Spills, fire, or exposure - Follow established procedures handling->emergency disposal Waste Disposal - Segregate waste - Use labeled, sealed containers - Follow institutional protocols post_handling->disposal Manage waste disposal->emergency

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing Spills and Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

A. Spill Response

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Eliminate Ignition Sources : Extinguish any nearby flames and turn off spark-producing equipment.[8]

  • Contain the Spill : Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.[8] Do not use combustible materials like paper towels as the primary absorbent. [8]

  • Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[1][8]

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[8]

B. Routine Disposal of Unused or Waste this compound

  • Waste Collection : Designate a specific, sealed, and clearly labeled container for liquid hazardous waste that is compatible with flammable organic solvents.[8]

  • Transferring the Chemical : In a chemical fume hood, carefully transfer the waste this compound into the designated hazardous waste container, avoiding splashes.[8]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid," "Irritant").[8]

  • Storage : Store the sealed hazardous waste container in a cool, dry, well-ventilated area away from heat, sparks, and direct sunlight. Ensure it is stored separately from incompatible materials, such as oxidizing agents.[8]

  • Arranging for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow all institutional guidelines for waste accumulation and storage times.[8] Do not dispose of this compound down the drain.[1]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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3-Methylpentanal

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